ABP688
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNZLFXCUQLKOB-BMRADRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C#CC2=C/C(=N/OC)/CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ABP688, a Metabotropic Glutamate Receptor 5 (mGluR5) Antagonist
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ABP688, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). This compound has emerged as a critical tool in neuroscience research, primarily due to its high affinity and favorable pharmacokinetic properties, which make it an ideal radioligand for Positron Emission Tomography (PET) imaging.[1] This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines the experimental protocols used for its characterization, and provides visual diagrams of its interaction with the mGluR5 signaling pathway and its developmental workflow.
Introduction: mGluR5 as a Therapeutic Target
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate glutamatergic neurotransmission throughout the central nervous system (CNS).[2] The mGluR5 subtype, a member of the Group I mGluRs, is densely expressed in brain regions associated with learning, memory, and emotion, such as the hippocampus, striatum, and cortex.[2] It is functionally linked to N-methyl-D-aspartate (NMDA) receptors and plays a crucial role in synaptic plasticity.[3] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, chronic pain, and substance abuse, making it a significant target for drug development.[4][5][6]
This compound (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-methyl-oxime) was developed as a highly selective, non-competitive antagonist for mGluR5.[2] Its primary application is as a PET tracer, [11C]this compound, for the in vivo quantification and visualization of mGluR5 in both preclinical and human studies.[1][7][8]
Core Mechanism of Action: Allosteric Antagonism
This compound functions as a negative allosteric modulator (NAM), or non-competitive antagonist, of the mGluR5 receptor.[9][10] Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), this compound binds to a distinct, allosteric site located within the receptor's transmembrane domain.[11][12]
This binding event induces a conformational change in the receptor, which prevents its activation even when glutamate is bound to its orthosteric site.[12] Consequently, this compound inhibits the downstream signaling cascade typically initiated by mGluR5 activation.
Signaling Pathway
Group I mGluRs, including mGluR5, couple to the Gq/11 G-protein. Upon activation by glutamate, this G-protein activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound's allosteric binding blocks this entire cascade.
Quantitative Data Summary
The efficacy and utility of this compound are defined by its high binding affinity, selectivity, and suitable pharmacokinetic profile for in vivo imaging.
Table 1: In Vitro Binding and Functional Activity of this compound
| Parameter | Value | Species/System | Reference |
| Ki (Inhibition Constant) | 1.7 nM | Human mGluR5 | [13] |
| 3.5 nM | Human mGluR5 (L(tk-) cells) | [10] | |
| Kd (Dissociation Constant) | 1.7 ± 0.2 nM | Rat brain membranes | [2] |
| 2.0 nM | - | [1] | |
| 2.3 nM | - | [14] | |
| Bmax (Max. Binding Sites) | 231 ± 18 fmol/mg protein | Rat brain membranes | [2] |
| IC50 (Functional Inhibition) | 2.4 nM (Quisqualate-induced PI accumulation) | Human mGluR5 (L(tk-) cells) | [10] |
| 2.3 nM (Glutamate-induced Ca2+ release) | Human mGluR5 (L(tk-) cells) | [10] |
Table 2: Pharmacokinetic and Physicochemical Properties of [11C]this compound
| Parameter | Value | Species/System | Reference |
| Log D (Distribution Coefficient) | 2.4 ± 0.1 | Octanol/Water | [2] |
| Blood-Brain Barrier Permeability | High (Extraction fraction ~90%) | Rat | [14] |
| Plasma Metabolism (Human) | Rapid; 25% ± 0.03% intact at 60 min | Healthy Volunteers | [7][9] |
| Specificity | High; negligible binding in cerebellum | Rodent, Human | [7] |
| Specific Binding (in vivo) | Up to 80% in hippocampus and striatum | Rat | [2] |
Experimental Protocols and Methodologies
The characterization of this compound involved a series of standard and advanced pharmacological assays.
Radioligand Binding Assays (for Kd/Ki)
-
Objective: To determine the affinity of this compound for the mGluR5 receptor.
-
Protocol:
-
Membrane Preparation: Whole brain tissue (excluding the cerebellum, which has low mGluR5 expression) from rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing cell membranes is washed and resuspended to a specific protein concentration.[2]
-
Incubation: A constant concentration of radiolabeled [3H]this compound or [11C]this compound is incubated with the brain membranes in the presence of varying concentrations of unlabeled this compound (for homologous competition) or other test compounds.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a saturating, unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Data are analyzed using non-linear regression (e.g., Scatchard or Cheng-Prusoff equations) to calculate Kd, Ki, and Bmax values.[2]
-
Functional Assays (for IC50)
-
Objective: To measure the ability of this compound to inhibit mGluR5-mediated cellular responses.
-
Protocol (Calcium Mobilization):
-
Cell Culture: A cell line stably expressing human mGluR5 (e.g., L(tk-) cells) is cultured and plated in microplates.[10]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Challenge: An mGluR5 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor, triggering intracellular calcium release.[10]
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader (e.g., FLIPR).
-
Data Analysis: The concentration of this compound that inhibits 50% of the maximal agonist-induced response (IC50) is calculated by fitting the data to a dose-response curve.[10]
-
In Vivo PET Imaging
-
Objective: To visualize and quantify mGluR5 density and distribution in the living brain.
-
Protocol:
-
Radiosynthesis: this compound is radiolabeled with carbon-11 (B1219553) ([11C]) by reacting the desmethyl precursor with [11C]-methyl iodide.[2][7]
-
Subject Preparation: Human volunteers or anesthetized animals are positioned in a PET scanner.[7][15] An intravenous line is established for tracer injection. For quantitative modeling, an arterial line may be placed to collect blood samples.[15]
-
Tracer Injection & Scanning: A bolus of [11C]this compound is injected intravenously, and dynamic PET data are acquired over a period of 60-90 minutes.[7]
-
Blood Sampling (Arterial Input Function): If performed, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma over time.[7][15]
-
Image Analysis: Dynamic PET images are reconstructed and co-registered with an anatomical MRI scan. Time-activity curves are generated for various brain regions.
-
Modeling: The density of available mGluR5 receptors is quantified using pharmacokinetic models. This can be done with an arterial input function to calculate the total distribution volume (VT) or using a reference region (cerebellum) to calculate the binding potential (BPND) or distribution volume ratio (DVR).[7][15]
-
Conclusion
This compound is a well-characterized non-competitive antagonist of the mGluR5 receptor with high affinity and selectivity. Its mechanism of allosteric inhibition effectively blocks the Gq/11-PLC signaling pathway. While it holds therapeutic potential, its primary and most significant contribution to the field is its use as the PET radioligand [11C]this compound. This tool has enabled unprecedented in vivo imaging of mGluR5 distribution and density in the living human brain, providing invaluable insights into the role of this receptor in health and disease and facilitating the clinical development of other mGluR5-targeting therapeutics.[2][7][9]
References
- 1. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in non-competitive mGlu5 receptor antagonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of brain mGluR5 binding in a pilot study of late-life major depressive disorder using positron emission tomography and [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. In vivo variation in metabotropic glutamate receptor subtype 5 binding using positron emission tomography and [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to ABP688: A Selective mGluR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABP688, with the full chemical name 3-[2-(6-methyl-2-pyridinyl)ethynyl]-2-cyclohexen-1-one, O-methyloxime , is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] Its high affinity and favorable pharmacokinetic properties have established it as a critical tool in neuroscience research, particularly as a radiolabeled positron emission tomography (PET) tracer for the in vivo imaging of mGluR5 in both preclinical and clinical settings.[1][3][4][5] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Chemical Properties and Synthesis
This compound is a small molecule with the molecular formula C₁₅H₁₆N₂O and a molecular weight of approximately 240.3 g/mol .
-
Full Chemical Name: 3-[2-(6-methyl-2-pyridinyl)ethynyl]-2-cyclohexen-1-one, O-methyloxime[1]
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CAS Number: 924298-51-1
-
Synonyms: ABP-688
The synthesis of this compound involves a multi-step process, with the key final step being the O-methylation of the desmethyl precursor, 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime. For radiolabeling with Carbon-11 ([¹¹C]this compound), [¹¹C]methyl iodide is reacted with the sodium salt of the desmethyl precursor.[4]
Mechanism of Action and Signaling Pathway
This compound functions as a non-competitive antagonist at an allosteric site on the mGluR5.[6] This means it does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site. Instead, it binds to a distinct site on the receptor, inducing a conformational change that prevents receptor activation.
The mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[7][8] DAG activates protein kinase C (PKC).[7][8] By binding to the allosteric site, this compound prevents these downstream signaling events.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Ki | 1.7 nM | Human mGluR5 | Radioligand Binding | [2] |
| Kd | 2 nM | Rodent | Radioligand Binding | [1][3] |
| IC50 | 2.3 nM | L(tk-) cells expressing human mGluR5 | Glutamate-induced Calcium Release | [2] |
Table 2: In Vivo Pharmacokinetic and Receptor Occupancy Data for [¹¹C]this compound
| Parameter | Value | Species | Method | Reference |
| Metabolism | Rapid in plasma; ~25% parent compound at 60 min | Human | PET with arterial blood sampling | [4][5] |
| Brain Uptake | Rapid, with high accumulation in mGluR5-rich regions | Human, Rodent | PET | [4][9] |
| Specificity | Negligible uptake in cerebellum (low mGluR5 density) | Human, Rodent | PET | [4][9] |
| VT Reduction with Blockade | 43-58% | Rat | PET with MPEP blockade | [10] |
Detailed Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing mGluR5 in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]this compound), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay for IC50 Determination
This protocol describes a functional assay to measure the potency of this compound in inhibiting glutamate-induced calcium release.
Methodology:
-
Cell Culture: Plate cells stably expressing mGluR5 (e.g., HEK293 or CHO cells) in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate.
-
Stimulation: Add a fixed concentration of an mGluR5 agonist (e.g., glutamate or quisqualate) to all wells to stimulate the receptor.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀.[11][12][13]
In Vivo [¹¹C]this compound PET Imaging Protocol (Human)
This protocol provides a general outline for conducting a human PET scan with [¹¹C]this compound.
Methodology:
-
Participant Preparation: Position the participant comfortably in the PET scanner. Place intravenous catheters for radiotracer injection and, if applicable, arterial blood sampling.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]this compound (typically 300-400 MBq).[4]
-
Dynamic PET Acquisition: Begin a dynamic scan immediately following the injection, acquiring data in a series of time frames for 60 to 90 minutes.[4][14]
-
Arterial Blood Sampling (optional but recommended for full quantification): Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma over time.[4]
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images with the participant's MRI for anatomical localization. Apply pharmacokinetic models (e.g., two-tissue compartment model with an arterial input function or a simplified reference tissue model using the cerebellum as the reference region) to the time-activity curves from different brain regions to quantify mGluR5 binding potential or distribution volume.[4][15]
Selectivity Profile
This compound exhibits high selectivity for mGluR5 over other receptors, ion channels, and transporters in the central nervous system. At a concentration of 10 µM, it shows no significant binding to a wide panel of other targets. This high selectivity is crucial for its use as a specific research tool and imaging agent.
Conclusion
This compound is a well-characterized and highly selective non-competitive antagonist of mGluR5. Its robust pharmacological profile and its utility as a PET radiotracer have made it an invaluable tool for investigating the role of mGluR5 in normal brain function and in a variety of neurological and psychiatric disorders. The detailed methodologies provided in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo research settings.
References
- 1. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies. - OAK Open Access Archive [oak.novartis.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 8. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. In vivo and in vitro validation of reference tissue models for the mGluR(5) ligand [(11)C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 13. m.youtube.com [m.youtube.com]
- 14. direct.mit.edu [direct.mit.edu]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
ABP688: A Technical Guide to its Binding Affinity and Selectivity for mGluR5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics of ABP688, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and utilization of this critical pharmacological tool.
Quantitative Binding Profile of this compound
This compound exhibits high affinity for the human mGluR5. The binding affinity is typically characterized by its dissociation constant (Kd) or inhibitory constant (Ki), with lower values indicating a stronger interaction. Functional potency is often expressed as the half-maximal inhibitory concentration (IC50) in cellular assays.
| Parameter | Value (nM) | Species | Assay Type | Reference |
| Kd | 2 | Human | [3H]this compound Radioligand Binding | [1] |
| Ki | 3.5 | Human | Radioligand Binding Assay | |
| IC50 | 2.3 | Human | Glutamate-induced Calcium Release | |
| IC50 | 2.4 | Human | Quisqualate-induced Phosphoinositol Accumulation |
Selectivity Profile of this compound
A critical attribute of a pharmacological tool is its selectivity for the intended target over other related and unrelated proteins. This compound has been demonstrated to be highly selective for mGluR5.
| Receptor/Target | % Inhibition at 1 µM this compound |
| mGluR1 | < 20 |
| mGluR2 | < 20 |
| mGluR3 | < 20 |
| mGluR4 | < 20 |
| mGluR6 | < 20 |
| mGluR7 | < 20 |
| mGluR8 | < 20 |
| NMDA | < 20 |
| AMPA | < 20 |
| Kainate | < 20 |
| GABAA | < 20 |
| A1 (Adenosine) | < 20 |
| A2A (Adenosine) | < 20 |
| D1 (Dopamine) | < 20 |
| D2 (Dopamine) | < 20 |
| 5-HT1A (Serotonin) | < 20 |
| 5-HT2A (Serotonin) | < 20 |
| M1 (Muscarinic) | < 20 |
| M2 (Muscarinic) | < 20 |
| H1 (Histamine) | < 20 |
| α1 (Adrenergic) | < 20 |
| α2 (Adrenergic) | < 20 |
| β1 (Adrenergic) | < 20 |
| β2 (Adrenergic) | < 20 |
| SERT (Serotonin Transporter) | < 20 |
| NET (Norepinephrine Transporter) | < 20 |
| DAT (Dopamine Transporter) | < 20 |
Data represents a summary from screening against a panel of over 50 CNS-related receptors, ion channels, and transporters, where this compound showed negligible activity at a concentration of 1 µM.
Experimental Protocols
[3H]this compound Radioligand Binding Assay (for Kd and Ki determination)
This protocol outlines the procedure for determining the binding affinity of this compound to mGluR5 using its tritiated form.
Materials:
-
Membranes: Cell membranes prepared from a stable cell line expressing human mGluR5 (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]this compound.
-
Non-specific competitor: MPEP (2-Methyl-6-(phenylethynyl)pyridine) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen mGluR5-expressing cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup:
-
Total Binding: Add 50 µL of membrane suspension, 50 µL of [3H]this compound (at various concentrations for saturation binding, or a single concentration for competition assays), and 50 µL of assay buffer to designated wells.
-
Non-specific Binding: Add 50 µL of membrane suspension, 50 µL of [3H]this compound, and 50 µL of MPEP (10 µM) to designated wells.
-
Competition Binding: Add 50 µL of membrane suspension, 50 µL of [3H]this compound, and 50 µL of the competing compound (e.g., unlabeled this compound) at various concentrations.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [3H]this compound and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competing compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used and Kd is its dissociation constant.
-
Quisqualate-Induced Phosphoinositol Accumulation Assay (for functional IC50 determination)
This functional assay measures the ability of this compound to inhibit mGluR5-mediated Gq signaling.
Materials:
-
Cell Line: A stable cell line expressing human mGluR5 (e.g., HEK293 or CHO cells).
-
Labeling Agent: myo-[3H]inositol.
-
Agonist: Quisqualate.
-
Test Compound: this compound.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM LiCl.
-
Lysis Buffer: 0.1 M Formic Acid.
-
Anion Exchange Resin (e.g., Dowex AG1-X8).
-
Scintillation Cocktail.
Procedure:
-
Cell Culture and Labeling: Seed the mGluR5-expressing cells in 24-well plates. The following day, replace the medium with inositol-free medium containing myo-[3H]inositol (1 µCi/mL) and incubate for 16-24 hours to allow for incorporation into the cell membranes.
-
Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with various concentrations of this compound for 15-30 minutes.
-
Stimulation: Add quisqualate to a final concentration that elicits a submaximal response (e.g., EC80) and incubate for an additional 30-60 minutes.
-
Lysis and Extraction: Aspirate the medium and lyse the cells with ice-cold 0.1 M formic acid.
-
Separation of Inositol (B14025) Phosphates: Apply the cell lysates to columns containing anion exchange resin. Wash the columns with water to remove free inositol. Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Scintillation Counting: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
mGluR5 Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway of mGluR5.
Experimental Workflow for Radioligand Binding Assay
References
The Role of [11C]ABP688 in Elucidating Glutamatergic System Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dysregulation of the glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system, is implicated in a wide range of neurological and psychiatric disorders. The metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a key therapeutic and diagnostic target within this system. Positron Emission Tomography (PET) imaging with the radiotracer [11C]ABP688, a selective and high-affinity antagonist for mGluR5, provides a powerful in vivo tool to quantify receptor density and distribution, offering crucial insights into the pathophysiology of various diseases and aiding in the development of novel therapeutics. This technical guide provides an in-depth overview of the application of [11C]this compound in studying glutamatergic dysfunction, detailing its properties, experimental protocols, and key findings from preclinical and clinical research.
Introduction: The Glutamatergic System and the Significance of mGluR5
Glutamate is the most abundant excitatory neurotransmitter in the brain, playing a critical role in synaptic plasticity, learning, and memory.[1][2] Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluRs are G-protein coupled receptors that modulate neurotransmission and neuronal excitability.[1][3] Among the eight subtypes of mGluRs, mGluR5, a Group I mGluR, is of particular interest.[1] It is predominantly located postsynaptically and is coupled to phospholipase C, leading to intracellular calcium mobilization and activation of various signaling cascades.[4][5][6] Its involvement in conditions such as depression, anxiety, schizophrenia, Parkinson's disease, and Alzheimer's disease has made it a significant target for drug development and in vivo imaging.[1][7][8][9]
[11C]this compound: A Specific PET Tracer for mGluR5
[11C]this compound, chemically known as 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-[11C]-methyl-oxime, is a noncompetitive and highly selective antagonist for mGluR5.[3][10] Its favorable properties make it an excellent PET tracer for imaging mGluR5 in the living brain.
Key Properties of [11C]this compound:
-
High Affinity and Selectivity: [11C]this compound exhibits high affinity for mGluR5 with a dissociation constant (Kd) of approximately 1.7 to 2 nM.[11][12] It shows negligible binding to other receptors and transporters in the central nervous system, ensuring that the PET signal accurately reflects mGluR5 density.[13][14]
-
Favorable Pharmacokinetics: The tracer readily crosses the blood-brain barrier and demonstrates a heterogeneous distribution in the brain, consistent with the known density of mGluR5, with high uptake in the hippocampus, striatum, and cortex, and low uptake in the cerebellum.[3][15]
-
In Vivo Specificity: Studies in mGluR5 knockout mice have confirmed the high specificity of [11C]this compound, with a marked reduction in brain uptake compared to wild-type animals.[3][7]
Quantitative Data from [11C]this compound PET Studies
The following tables summarize quantitative data from various [11C]this compound PET studies, illustrating the alterations in mGluR5 binding in different disease states. The binding potential (BP_ND), a measure of receptor density and affinity, is a commonly used outcome measure.
Table 1: [11C]this compound Binding in Major Depressive Disorder
| Brain Region | [11C]this compound Binding Potential (DVR) in MDD Patients vs. Healthy Controls | Reference |
| Prefrontal Cortex | Lower in MDD group | [8][16][17] |
| Cingulate Cortex | Lower in MDD group | [8][16][17] |
| Insula | Lower in MDD group | [8][16][17] |
| Thalamus | Lower in MDD group | [8][16][17] |
| Hippocampus | Lower in MDD group; negatively correlated with depression severity | [8][16][17] |
Table 2: [11C]this compound Binding in Alzheimer's Disease
| Brain Region | [11C]this compound Distribution Volume Ratio (DVR) in AD Patients vs. Healthy Controls | Reference |
| Hippocampus | Reduced in AD patients | [7][18] |
| Amygdala | Reduced in AD patients | [7][18] |
Table 3: [11C]this compound Binding in Huntington's Disease (Q175 Mouse Model)
| Brain Region | [11C]this compound Binding Potential (BP_ND) in Heterozygous vs. Wild-Type Mice | Reference |
| Striatum | Marked reduction in heterozygous mice | [15] |
| Cortex | Marked reduction in heterozygous mice | [15] |
Table 4: Distribution Volume of [11C]this compound in Healthy Human Brain
| Brain Region | Specific Distribution Volume (Mean ± SD) | Reference |
| Anterior Cingulate | 5.45 ± 1.47 | [9][10][19] |
| Medial Temporal Lobe | High Uptake | [9][10][19] |
| Putamen | High Uptake | [9][10][19] |
| Caudate | High Uptake | [9][10][19] |
| Cerebellum | 1.91 ± 0.32 | [9][10][19] |
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the O-methylation of its desmethyl precursor using [11C]methyl iodide.[3][9][12]
Detailed Methodology:
-
Production of [11C]Methyl Iodide: [11C]CO2 produced by a cyclotron is converted to [11C]methane, which is then iodinated in the gas phase to yield [11C]methyl iodide.[9]
-
Precursor Preparation: The sodium salt of the desmethyl-ABP688 precursor (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime) is prepared by reacting it with a strong base like sodium hydride in an anhydrous solvent such as N,N-dimethylformamide (DMF).[3][9]
-
Radiolabeling Reaction: The [11C]methyl iodide is trapped in the solution containing the precursor salt and heated (e.g., at 90°C for 5 minutes) to facilitate the O-methylation reaction.[9]
-
Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [11C]this compound from unreacted precursor and byproducts.[3][9]
-
Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution for intravenous injection. The final product should be tested for radiochemical purity, specific activity, and sterility.[3]
Preclinical PET Imaging Protocol (Rodents)
Detailed Methodology:
-
Animal Preparation: Animals (e.g., rats or mice) are anesthetized, often with isoflurane, and a tail vein catheter is inserted for radiotracer injection.[3]
-
Radiotracer Injection: A bolus of [11C]this compound (e.g., 18-22 MBq) is administered intravenously.[2][3]
-
PET Data Acquisition: A dynamic PET scan is initiated immediately after injection and typically lasts for 60-90 minutes.[2][3] Data is often acquired in list mode to allow for flexible framing during reconstruction.
-
Image Reconstruction: The list-mode data is reconstructed into a series of time frames using an appropriate algorithm (e.g., one-pass list-mode expectation maximization).[3]
-
Anatomical Coregistration: A CT or MRI scan is often performed for anatomical coregistration and attenuation correction.[15]
-
Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., simplified reference tissue model using the cerebellum as the reference region) is applied to these curves to estimate the binding potential (BP_ND).
Clinical PET Imaging Protocol (Humans)
Detailed Methodology:
-
Participant Preparation: A cannula is inserted into an antecubital vein for radiotracer injection and another into a radial artery for arterial blood sampling (for full kinetic modeling).
-
Radiotracer Injection: A bolus of [11C]this compound (e.g., 300-350 MBq) is administered intravenously over a short period (e.g., 2 minutes).[9][19]
-
PET Data Acquisition: A dynamic 3D PET scan is initiated at the time of injection and typically continues for 60-90 minutes.[9][19]
-
Arterial Blood Sampling: Arterial blood samples are collected frequently during the initial phase of the scan and at increasing intervals thereafter to measure the concentration of the radiotracer and its metabolites in arterial plasma, which serves as the input function for kinetic modeling.[9]
-
Anatomical Coregistration: A T1-weighted MRI is acquired for each participant for accurate anatomical delineation of brain regions.[10]
-
Data Analysis: Time-activity curves are generated for various brain regions. For quantitative analysis, a two-tissue compartment model is often used with the arterial input function to estimate the distribution volume (V_T) in different regions.[10][19] The specific distribution volume can then be calculated. Alternatively, a reference tissue model using the cerebellum can be employed to estimate the binding potential.
Visualizing Key Concepts
Signaling Pathway of mGluR5
Caption: Simplified mGluR5 signaling pathway.
Experimental Workflow for a Clinical [11C]this compound PET Study
Caption: Clinical [11C]this compound PET study workflow.
Role of mGluR5 Dysfunction in Neurological and Psychiatric Disorders
Caption: mGluR5 dysfunction in brain disorders.
Conclusion and Future Directions
[11C]this compound PET imaging has proven to be an invaluable tool for the in vivo investigation of mGluR5 in the context of glutamatergic system dysfunction. It has enabled the quantification of receptor alterations in a variety of neuropsychiatric disorders, providing crucial evidence for the involvement of the glutamatergic system in their pathophysiology. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers aiming to utilize this technology.
Future research will likely focus on longitudinal studies to track disease progression and treatment response, the use of [11C]this compound PET as a biomarker for patient stratification in clinical trials, and its application in evaluating the efficacy of novel mGluR5-targeting therapeutics. The continued application of this powerful imaging technique holds great promise for advancing our understanding of glutamatergic dysfunction and accelerating the development of more effective treatments for a range of devastating brain disorders.
References
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- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 7. Reduced uptake of [11C]‐this compound, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer’s dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced metabotropic glutamate receptor 5 density in major depression determined by [(11)C]this compound PET and postmortem study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo positron emission tomography imaging with [11C]this compound: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. Reduced uptake of [11C]-ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
ABP688 as a Tool for Exploring Metabotropic Glutamate Receptor 5 (mGluR5) in CNS Disorders: A Technical Guide
Introduction
The metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor, is a key modulator of excitatory neurotransmission in the central nervous system (CNS).[1][2] Predominantly located postsynaptically, mGluR5 is widely distributed in brain regions critical for cognition, motor control, and emotion, including the cortex, hippocampus, and striatum.[2][3][4] Its involvement in synaptic plasticity and intracellular signaling has implicated it in the pathophysiology of numerous CNS disorders, such as schizophrenia, depression, anxiety, Parkinson's disease, and Alzheimer's disease.[3][4][5] Consequently, mGluR5 has emerged as a significant target for novel therapeutic interventions.
The development of non-invasive imaging techniques to quantify mGluR5 in the living human brain is crucial for understanding its role in disease and for accelerating drug development. Positron Emission Tomography (PET) offers the ability to visualize and measure receptor density and occupancy.[6] This guide focuses on [11C]ABP688 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime), a highly selective and high-affinity antagonist for mGluR5, and its application as a premier PET radioligand for CNS research.[7][8] We will detail its pharmacological properties, the methodologies for its use in preclinical and clinical research, and its application in studying various CNS disorders.
Pharmacological and Radiochemical Properties of [11C]this compound
[11C]this compound is a non-competitive allosteric modulator that binds with high affinity and specificity to mGluR5.[7][9] Its favorable pharmacokinetic properties, including good blood-brain barrier penetration and suitable kinetics for imaging, have established it as the most widely used PET tracer for clinical mGluR5 studies.[3][8][10]
Data Presentation: Quantitative Properties of this compound
The following tables summarize the key quantitative data for this compound, collated from various preclinical and clinical studies.
Table 1: In Vitro Binding and Physicochemical Properties of this compound
| Parameter | Value | Species/Condition | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | 1.7 ± 0.2 nmol/L | Rat Brain Membranes | [11] |
| 2 nmol/L | Not Specified | [8] | |
| Max. Binding Sites (Bmax) | 231 ± 18 fmol/mg protein | Rat Brain Membranes | [11] |
| Lipophilicity (Log DpH 7.4) | 2.4 | Shake-flask method |[10][12] |
Table 2: [11C]this compound Brain Uptake and Distribution in Rodents
| Brain Region | Uptake Ratio (vs. Cerebellum) | Blocking Effect (% Specific Binding) | Species | Reference |
|---|---|---|---|---|
| Striatum | 6.6 ± 0.1 | Up to 80% | Rat | [7] |
| Hippocampus | 5.4 ± 0.1 | Up to 80% | Rat | [7] |
| Cortex | 4.6 ± 0.1 | Not Specified | Rat | [7] |
| Total Distribution Volume (DVtot) | 15.16 ± 2.67 ml/ml | 72% (with 6 mg/kg M-MPEP) | Rat |[13] |
Table 3: [11C]this compound Specific Distribution Volumes (DV) in Healthy Humans
| Brain Region | Specific DV (mean ± SD) | Reference |
|---|---|---|
| Anterior Cingulate | 5.45 ± 1.47 | [14][15][16] |
| Medial Temporal Lobe | High Uptake | [14][15] |
| Caudate | High Uptake | [14][15] |
| Putamen | High Uptake | [14][15] |
| Temporal Cortex | Higher than Frontal | [14][15] |
| Frontal Cortex | Higher than Occipital | [14][15] |
| Occipital Cortex | Higher than Parietal | [14][15] |
| Parietal Cortex | Moderate Uptake | [14][15] |
| Cerebellum | 1.91 ± 0.32 |[14][15][16] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. This section outlines the core protocols for working with [11C]this compound.
Protocol 1: Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically a one-step procedure involving the O-methylation of its desmethyl precursor.[7][11]
-
[11C]Methyl Iodide Production : [11C]CO2 is produced via a cyclotron and converted to [11C]CH4, which is then subjected to gas-phase iodination to yield [11C]methyl iodide ([11C]CH3I).[14]
-
Precursor Preparation : The sodium salt of the desmethyl-ABP688 precursor (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime) is prepared by reacting it with sodium hydride in an anhydrous solvent like N,N-dimethylformamide (DMF).[12][14]
-
Radiolabeling Reaction : The prepared [11C]methyl iodide is trapped in the DMF solution containing the precursor salt and heated (e.g., at 90°C for 5 minutes) to facilitate the O-methylation reaction.[12][14]
-
Purification : The reaction mixture is purified using semi-preparative reversed-phase high-performance liquid chromatography (HPLC).[7][14]
-
Formulation : The collected HPLC fraction containing [11C]this compound is passed through a sterile filter and formulated in a physiologically compatible solution (e.g., phosphate (B84403) buffer with ethanol) for injection.[12][14]
-
Quality Control : The final product's radiochemical purity (>95%) and specific radioactivity (typically 100-200 GBq/μmol) are confirmed.[7] The total synthesis time is approximately 45-50 minutes.[7][11]
Protocol 2: Preclinical PET Imaging in Rodents
Preclinical studies are vital for initial validation and characterization of the radiotracer.
-
Animal Preparation : Rodents (rats or mice) are anesthetized for the duration of the scan. A tail vein is catheterized for intravenous injection of the radiotracer.[17][18]
-
Tracer Injection : A bolus of [11C]this compound (e.g., 15-30 MBq) is injected intravenously.[6][19]
-
PET Data Acquisition : Immediately following injection, a dynamic emission scan is acquired over 60-90 minutes using a small-animal PET scanner.[6][18] Data is often collected in list mode and subsequently binned into time frames (e.g., 9 × 30 s, 6 × 1 min, 5 × 2 min, 7 × 5 min).[18]
-
Anatomical Reference : A CT or MRI scan is performed for anatomical co-registration and localization of brain regions.[6][17]
-
Data Analysis : Time-activity curves are generated for various regions of interest. Kinetic modeling, often a two-tissue compartment model, is applied to quantify binding parameters like the total distribution volume (VT).[13][20] For simplified quantification, the cerebellum is often used as a reference region to calculate binding potential (BPND).[20][21]
-
Specificity Confirmation : To confirm specificity, blocking studies are performed where a non-radioactive mGluR5 antagonist (e.g., M-MPEP or MTEP) is co-injected or pre-administered.[7][9][11] A significant reduction in tracer uptake in mGluR5-rich regions confirms specific binding. Studies in mGluR5 knockout mice also serve to substantiate the tracer's specificity.[7][11]
Protocol 3: Clinical PET Imaging in Humans
Human studies require stringent protocols to ensure subject safety and data quality.
-
Subject Preparation : Healthy volunteers or patients are positioned in the PET scanner. Catheters are placed in an antecubital vein for tracer injection and a radial artery for blood sampling.[14][15]
-
Anatomical and Perfusion Scans : A low-dose CT scan is acquired for photon attenuation correction.[15] A high-resolution T1-weighted MRI is performed for anatomical co-registration.[22] Often, a cerebral blood flow measurement is also taken using [15O]H2O PET.[14][15]
-
Tracer Administration : [11C]this compound (e.g., 300-350 MBq) is administered, typically as a slow bolus injection over 2 minutes.[14][15]
-
PET Data Acquisition : A dynamic 3D scan is initiated concurrently with the injection and continues for at least 60 minutes.[14][15]
-
Arterial Blood Sampling : Arterial blood samples are collected frequently during the initial minutes of the scan and at increasing intervals thereafter to measure the concentration of the parent radiotracer and its radiolabeled metabolites in plasma.[14][22] This provides the necessary arterial input function for full kinetic modeling.
-
Data Analysis : Brain images are reconstructed and co-registered with the subject's MRI.[15] Time-activity curves are generated for various brain regions. The data is typically best described by a two-tissue compartment model, which is used to calculate the specific distribution volume (DV), an outcome measure of mGluR5 density.[14][16][22]
Visualizations: Pathways and Workflows
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC).[2][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][23] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), modulating numerous downstream cellular processes.[1][2]
Caption: The canonical mGluR5 Gq-coupled signaling cascade.
Experimental Workflow for a Clinical PET Study
The workflow for a human PET study using [11C]this compound involves several coordinated steps, from subject preparation to final data analysis, to ensure robust and quantifiable results.
Caption: A typical workflow for a human [11C]this compound PET imaging study.
Target Occupancy Assessment Logic
A key application of [11C]this compound in drug development is to measure the degree to which a therapeutic drug occupies the mGluR5 target in the brain. This is achieved by comparing PET scans before and after drug administration.
Caption: Conceptual flow for determining mGluR5 occupancy by a test compound.
Application in CNS Disorder Research
[11C]this compound has been instrumental in investigating the role of mGluR5 in various CNS disorders.
-
Alzheimer's Disease : Studies have reported reduced [11C]this compound uptake in the hippocampus and amygdala of patients with Alzheimer's dementia, suggesting a loss of mGluR5 availability in brain regions critical for memory.[24]
-
Schizophrenia : Research has explored mGluR5 alterations in schizophrenia, though findings have been varied. Some studies suggest no significant difference in mGluR5 distribution volume between patients and healthy controls, while others point to more subtle, region-specific changes.[3][25]
-
Depression : Lower levels of mGluR5 binding, as measured by [11C]this compound, have been observed in the prefrontal cortex, cingulate cortex, insula, thalamus, and hippocampus in individuals with major depressive disorder compared to healthy controls.[3][18]
-
Parkinson's Disease : The role of mGluR5 in Parkinson's disease is an active area of research, with PET studies helping to elucidate receptor changes associated with the disease and as a potential target for non-dopaminergic therapies.[3][26]
-
Addiction : Given the role of the glutamatergic system in reward and reinforcement, [11C]this compound PET has been used to investigate changes in mGluR5 availability in substance use disorders.[18]
Conclusion
[11C]this compound has proven to be a robust and reliable PET radioligand for the in vivo quantification of mGluR5 in the central nervous system.[13][14] Its high affinity, specificity, and favorable kinetics have enabled researchers and drug developers to explore the distribution of mGluR5 in healthy individuals and its alteration in a range of neuropsychiatric and neurodegenerative disorders.[8][9][14] The detailed protocols and quantitative data presented in this guide underscore the utility of [11C]this compound as a critical tool for advancing our understanding of mGluR5 pathophysiology and for facilitating the development of novel therapeutics targeting this important receptor. While its short half-life necessitates an on-site cyclotron, its value in clinical research and drug development remains unparalleled.[3]
References
- 1. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 3. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 6. e-century.us [e-century.us]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo positron emission tomography imaging with [11C]this compound: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Quantitative evaluation of 11C-ABP688 as PET ligand for the measurement of the metabotropic glutamate receptor subtype 5 using autoradiographic studies and a beta-scintillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. direct.mit.edu [direct.mit.edu]
- 19. direct.mit.edu [direct.mit.edu]
- 20. Noninvasive Relative Quantification of [11C]this compound PET Imaging in Mice Versus an Input Function Measured Over an Arteriovenous Shunt - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mGluR5, CB1 and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reduced uptake of [11C]-ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New research suggests alternative treatment target for schizophrenia - VCU News - Virginia Commonwealth University [news.vcu.edu]
- 26. hopkinsmedicine.org [hopkinsmedicine.org]
Preclinical Profile of ABP688: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABP688, also known as 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-methyloxime, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Its high affinity and specificity have led to its development as a valuable research tool, particularly in its radiolabeled form, [¹¹C]this compound, for in vivo imaging of mGluR5 distribution and occupancy using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the preclinical studies and development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways and workflows.
Mechanism of Action and In Vitro Pharmacology
This compound exerts its effects by binding to an allosteric site on the mGluR5, distinct from the orthosteric glutamate binding site. This binding event modulates the receptor's response to glutamate, resulting in a reduction of intracellular signaling cascades.
Binding Affinity and Selectivity
In vitro studies have consistently demonstrated the high affinity and selectivity of this compound for the mGluR5.
| Parameter | Value | Species/System | Reference |
| Kd | 1.7 ± 0.2 nM | Rat brain membranes ([¹¹C]this compound) | [1] |
| 2 nM | Rodent | [2] | |
| 5.7 nM | Rat brain homogenates ((E)-[¹¹C]this compound) | [1] | |
| Ki | 1.7 nM | Human mGluR5 | |
| Bmax | 231 ± 18 fmol/mg protein | Rat brain membranes ([¹¹C]this compound) | [1] |
| Selectivity | No significant binding to other CNS receptors, ion channels, or transporters at concentrations up to 10 µM. | Not specified |
Functional Activity
As a negative allosteric modulator, this compound inhibits the functional response of mGluR5 to agonist stimulation.
| Assay | IC50 | System | Reference |
| Quisqualate-induced phosphoinositol accumulation | 2.4 nM | L(tk-) cells expressing human mGluR5 | |
| Glutamate-induced calcium release | 2.3 nM | L(tk-) cells expressing human mGluR5 |
Pharmacokinetics: ADME Profile
The pharmacokinetic properties of this compound have been investigated in preclinical models to assess its suitability for in vivo applications.
| Parameter | Value | Species/System | Reference |
| LogD (pH 7.4) | 2.4 | Not specified | [1] |
| Plasma Stability | Stable | Not specified | [2] |
| Metabolism | More than 95% of radioactivity in rat brain 30 min after injection was unchanged [¹¹C]this compound. Radiolabeled metabolites are more hydrophilic and less likely to cross the blood-brain barrier. | Rat | [3] |
| Distribution | Rapid and heterogeneous brain uptake with high accumulation in mGluR5-rich regions (hippocampus, striatum, cortex) and low uptake in the cerebellum. | Rodents | [4][5] |
| Plasma Protein Binding | High | Not specified | [3] |
In Vivo Preclinical Studies
A multitude of in vivo studies in animal models have validated the utility of [¹¹C]this compound as a specific PET tracer for mGluR5.
Brain Uptake and Distribution
| Study Type | Key Findings | Species | Reference |
| Biodistribution | Heterogeneous brain uptake corresponding to known mGluR5 density. Striatum-to-cerebellum ratio: 6.6 ± 0.1, Hippocampus-to-cerebellum ratio: 5.4 ± 0.1, Cortex-to-cerebellum ratio: 4.6 ± 0.1. | Rat | |
| Ex Vivo Autoradiography | High accumulation in hippocampus, caudate putamen, and cortex. Negligible accumulation in the cerebellum. Markedly reduced and homogeneous uptake in mGluR5 knockout mice. | Rat, Mouse | [4] |
| PET Imaging | Specific uptake in mGluR5-rich regions. Co-injection with an mGluR5 antagonist (M-MPEP) blocked binding. Uniform and reduced uptake in mGluR5 knockout mice. | Rat, Mouse | [6] |
Receptor Occupancy
| Study | Blocking Agent | Dose | Receptor Occupancy | Species | Reference |
| Blocking Study | 2-methyl-6-(3-methoxyphenyl)ethynyl-pyridine (M-MPEP) | 1 mg/kg | Up to 80% specific binding in rat brain. | Rat | |
| PET Blocking Study | Mavoglurant | 25 mg | 27% | Human | |
| 100 mg | 59% | ||||
| 200 mg | 74% | ||||
| 400 mg | 85% |
Experimental Protocols
Radioligand Binding Assay (Scatchard Analysis)
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [¹¹C]this compound.
Methodology:
-
Membrane Preparation: Whole rat brains (excluding cerebellum) are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
Saturation Binding: A fixed amount of rat brain membrane preparation is incubated with increasing concentrations of [¹¹C]this compound.
-
Incubation: The incubation is carried out at room temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing non-labeled ligand (e.g., M-MPEP). Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using a Scatchard plot (Bound/Free vs. Bound) to determine Kd and Bmax.
In Vitro Autoradiography
Objective: To visualize the regional distribution of mGluR5 in the brain.
Methodology:
-
Tissue Preparation: Rat brains are rapidly frozen and sliced into thin sections using a cryostat. The sections are thaw-mounted onto microscope slides.
-
Pre-incubation: The slides are pre-incubated in buffer to wash away endogenous ligands.
-
Incubation: The sections are incubated with a solution containing [³H]this compound at a specific concentration. For determination of non-specific binding, adjacent sections are incubated with [³H]this compound in the presence of a high concentration of an unlabeled mGluR5 antagonist.
-
Washing: The slides are washed in cold buffer to remove unbound radioligand.
-
Drying and Exposure: The slides are dried and apposed to a phosphor imaging plate or film for a specific duration.
-
Image Analysis: The resulting autoradiograms are analyzed using a densitometry system to quantify the density of binding sites in different brain regions.
In Vivo PET Imaging in Rodents
Objective: To non-invasively quantify the distribution and density of mGluR5 in the living brain.
Methodology:
-
Animal Preparation: The animal (e.g., rat) is anesthetized and positioned in the PET scanner. A tail vein catheter is inserted for radiotracer injection.
-
Radiotracer Administration: A bolus of [¹¹C]this compound is injected intravenously.
-
PET Data Acquisition: Dynamic PET scanning is performed for a specified duration (e.g., 60-90 minutes) to capture the time course of radioactivity in the brain.
-
Arterial Blood Sampling (optional but recommended for full quantification): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and to determine the fraction of unchanged parent compound versus metabolites.
-
Image Reconstruction and Analysis: The PET data are reconstructed to generate dynamic images of radiotracer distribution. Regions of interest (ROIs) are drawn on the images corresponding to different brain structures.
-
Kinetic Modeling: The time-activity curves from the ROIs and the arterial input function are fitted to a pharmacokinetic model (e.g., a two-tissue compartment model) to estimate parameters such as the total distribution volume (VT), which is proportional to the density of available receptors.
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Preclinical development workflow for a PET radioligand like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the Metabotropic Glutamate Receptor 5 Radioligand [11C]this compound with N-acetylcysteine Challenge in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Noninvasive Relative Quantification of [11C]this compound PET Imaging in Mice Versus an Input Function Measured Over an Arteriovenous Shunt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Ketamine Infusion in Rat Does Not Affect In Vivo [11C]this compound Binding to Metabotropic Glutamate Receptor Subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of ABP688: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABP688, chemically known as 3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime, is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[1] Its high affinity and specificity for mGluR5 have established it as a critical tool in neuroscience research, particularly as a positron emission tomography (PET) radioligand, [11C]this compound, for the in vivo imaging and quantification of mGluR5 in the brain.[2][3] This guide provides a comprehensive overview of the pharmacokinetics of this compound, consolidating data from preclinical and clinical studies to serve as a technical resource for professionals in drug development and research.
Core Pharmacokinetic Properties
[11C]this compound exhibits pharmacokinetic properties that make it a suitable PET tracer for clinical imaging of the mGlu5 receptor.[2][3] It readily crosses the blood-brain barrier and demonstrates a favorable distribution profile, with high uptake in brain regions rich in mGluR5, such as the hippocampus, striatum, and cortex, and low accumulation in areas with sparse mGluR5 expression, like the cerebellum.[2][3]
Data Presentation: Quantitative Pharmacokinetic and Binding Parameters
The following tables summarize the key in vitro and in vivo pharmacokinetic and binding parameters of this compound across different species.
Table 1: In Vitro Binding Affinity of this compound for mGluR5
| Species | Preparation | Ligand | K_d (nM) | K_i (nM) | B_max (fmol/mg protein) |
| Rat | Whole-brain membranes | [11C]this compound | 1.7 ± 0.2 | - | 231 ± 18 |
| Rat | - | [3H]this compound | 2 | - | - |
| Human | L(tk-) cell membranes expressing human mGluR5 | - | - | 3.5 | - |
Data compiled from multiple sources.[2]
Table 2: In Vivo Pharmacokinetic Parameters of [11C]this compound in Humans
| Parameter | Value | Tissue/Fluid |
| Parent compound in plasma (60 min post-injection) | 25% ± 0.03% | Plasma |
| First-pass extraction fraction | 0.87 ± 0.21 | Brain |
| Specific Distribution Volume (Anterior Cingulate) | 5.45 ± 1.47 | Brain |
| Specific Distribution Volume (Cerebellum) | 1.91 ± 0.32 | Brain |
Data from a study with six healthy male volunteers.[1][4]
Table 3: Biodistribution of [11C]this compound in Humans (Absorbed Radiation Dose)
| Organ | Absorbed Dose (mGy/MBq) |
| Liver | 1.64 E-02 ± 5.08 E-03 |
| Gallbladder | 8.13 E-03 ± 5.6 E-03 |
| Kidneys | 7.27 E-03 ± 2.79 E-03 |
| Effective Dose Equivalent | 3.68 ± 0.84 µSv/MBq |
Data from a study with five healthy male volunteers.[5]
Table 4: Metabolism of [11C]this compound in Baboons
| Time Post-Injection | Average % Parent Compound in Plasma |
| 2 min | 89.39 ± 4.57 |
| 4 min | 61.18 ± 11.60 |
| 12 min | 23.32 ± 8.79 |
| 30 min | 17.04 ± 3.47 |
| 60 min | 15.91 ± 2.55 |
| 90 min | 15.65 ± 2.58 |
Data from test/retest and blocking studies in baboons.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.
Protocol 1: In Vitro Binding Assay (Scatchard Analysis)
Objective: To determine the dissociation constant (K_d) and maximum number of binding sites (B_max) of [11C]this compound for mGluR5.
Materials:
-
Rat whole-brain membranes (without cerebellum)
-
[11C]this compound
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue (excluding cerebellum) in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Saturation Binding: Incubate aliquots of the membrane preparation with increasing concentrations of [11C]this compound.
-
Non-specific Binding Determination: In a parallel set of incubations, include a high concentration of a non-labeled mGluR5 antagonist (e.g., M-MPEP) to determine non-specific binding.
-
Incubation: Incubate all samples at a controlled temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the bound radioligand concentration. The K_d is the negative reciprocal of the slope, and the B_max is the x-intercept.[2]
Protocol 2: Animal Biodistribution Study
Objective: To determine the tissue distribution of [11C]this compound in rodents.
Materials:
-
[11C]this compound formulated solution
-
Rodents (e.g., rats, mice)
-
Anesthetic (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Animal Preparation: Anesthetize the animals.
-
Radiotracer Administration: Administer a known amount of [11C]this compound intravenously via the tail vein.
-
Distribution Phase: Allow the radiotracer to distribute for a predetermined period (e.g., 30 minutes for rats, 20 minutes for mice).[2]
-
Euthanasia and Dissection: Euthanize the animals at the end of the distribution phase and rapidly dissect key organs and tissues (e.g., brain, liver, kidneys, heart, lungs, blood).
-
Sample Weighing and Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Protocol 3: Human PET Imaging Study
Objective: To quantify the in vivo binding and distribution of [11C]this compound in the human brain.
Materials:
-
[11C]this compound sterile solution for injection
-
PET/CT scanner
-
Arterial line for blood sampling
-
Gamma counter and HPLC system for metabolite analysis
Procedure:
-
Subject Preparation: Position the subject in the PET scanner and place an arterial line for blood sampling.
-
Radiotracer Injection: Inject a bolus of [11C]this compound intravenously.
-
PET Data Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Arterial Blood Sampling: Collect arterial blood samples at predefined time points throughout the scan to measure the concentration of total radioactivity and the parent compound in plasma.
-
Metabolite Analysis: Analyze plasma samples using HPLC to separate the parent radiotracer from its radioactive metabolites.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Define regions of interest (ROIs) on the images corresponding to different brain areas.
-
Kinetic Modeling: Use the arterial input function (metabolite-corrected plasma radioactivity concentration) and the tissue time-activity curves from the ROIs to fit a pharmacokinetic model (e.g., a two-tissue compartment model) to estimate parameters such as the total distribution volume (V_T).[1][4]
Mandatory Visualizations
Signaling Pathway and Binding
Caption: Interaction of this compound and Glutamate with the mGluR5 receptor.
Experimental Workflow: Human PET Study
Caption: Workflow for a typical human PET study with [11C]this compound.
Logical Relationship: Biodistribution and Metabolism
Caption: Logical flow of this compound biodistribution and metabolism.
References
- 1. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced uptake of [11C]-ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiation dosimetry and biodistribution of 11C-ABP688 measured in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of ABP688 on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anticipated effects of ABP688 on synaptic plasticity. This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While direct experimental evidence on the impact of this compound on synaptic plasticity is not yet available in the public domain, its mechanism of action allows for a robust inference of its effects based on extensive research conducted with other mGluR5 NAMs. This document summarizes the known role of mGluR5 in synaptic plasticity, presents quantitative data from studies using mGluR5 NAMs, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in neuroscience and professionals involved in the development of drugs targeting the glutamatergic system.
Introduction: The Role of mGluR5 in Synaptic Plasticity
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical role in modulating synaptic transmission and plasticity.[1] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental mechanism for learning and memory.[2] The two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting decrease in synaptic strength.[3]
mGluR5 is predominantly located postsynaptically and its activation is coupled to the Gq protein, leading to the activation of phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] This signaling cascade allows mGluR5 to modulate the activity of various ion channels and receptors, thereby influencing neuronal excitability and synaptic strength.
Activation of mGluR5 has been shown to be crucial for the induction of certain forms of LTD and for the modulation of LTP.[7][8] Therefore, a negative allosteric modulator like this compound, which attenuates mGluR5 signaling, is expected to have significant consequences for synaptic plasticity.
Predicted Effects of this compound on Synaptic Plasticity
Based on its function as an mGluR5 NAM, this compound is predicted to influence LTP and LTD in the following manner:
-
Inhibition of mGluR5-dependent LTD: The induction of LTD in several brain regions, particularly the hippocampus, is dependent on the activation of mGluR5. By blocking mGluR5 signaling, this compound is expected to prevent or significantly reduce the magnitude of this form of LTD.
-
Modulation of LTP: The role of mGluR5 in LTP is more complex. While not always essential for the induction of LTP, mGluR5 activation can modulate its magnitude and duration.[2][3] Therefore, this compound may impair or reduce LTP under specific induction protocols.
Quantitative Data on the Effects of mGluR5 NAMs on Synaptic Plasticity
The following tables summarize quantitative data from studies that have investigated the effects of mGluR5 knockout or antagonism with NAMs on LTP and LTD. These findings provide a strong basis for predicting the effects of this compound.
Table 1: Effects of mGluR5 Negative Allosteric Modulators on Long-Term Potentiation (LTP)
| Brain Region | Experimental Model | mGluR5 NAM | Concentration | Induction Protocol | Effect on LTP | Reference |
| Hippocampal CA1 | Rat slices | MPEP | 10 µM | Theta Burst Stimulation (TBS) | Inhibition | [3] |
| Thalamocortical Synapses | Mouse slices (mGluR5 KO) | N/A | N/A | Pairing Protocol | Absent | [4] |
| Hippocampal CA1 | Rat slices | MPEP | 10 µM | High-Frequency Stimulation (HFS) | Inhibition of late-LTP | [2] |
| Dentate Gyrus | Rat in vivo | MPEP | N/A | High-Frequency Stimulation (HFS) | Impairment | [9][10] |
Table 2: Effects of mGluR5 Negative Allosteric Modulators on Long-Term Depression (LTD)
| Brain Region | Experimental Model | mGluR5 NAM | Concentration | Induction Protocol | Effect on LTD | Reference |
| Hippocampal CA1 | Rat slices | MPEP | 10 µM | DHPG (mGluR agonist) | Blockade | [11] |
| Hippocampal CA1 | Mouse slices (mGluR5-Homer disruption) | N/A | N/A | DHPG (mGluR agonist) | Reduced | [12] |
| Hippocampal CA1 | Rat slices | MPEP | 10 µM | Low-Frequency Stimulation (LFS) | Impaired induction | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of studying the effects of mGluR5 modulation on synaptic plasticity.
In Vitro Electrophysiology in Hippocampal Slices
This protocol is standard for assessing LTP and LTD in the Schaffer collateral pathway of the hippocampus.
-
Slice Preparation:
-
Animals (typically rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.
-
Synaptic responses are evoked by stimulating the Schaffer collateral afferents with a bipolar stimulating electrode.
-
A stable baseline of fEPSPs is recorded for at least 20-30 minutes before the induction of plasticity.
-
-
Induction of LTP and LTD:
-
LTP Induction: High-Frequency Stimulation (HFS) is a common protocol, typically consisting of one or more trains of stimuli at 100 Hz for 1 second. Theta-Burst Stimulation (TBS) is another widely used protocol that mimics endogenous firing patterns.
-
LTD Induction: Low-Frequency Stimulation (LFS) is typically used, consisting of 900 pulses delivered at 1-5 Hz. Alternatively, chemical LTD can be induced by bath application of a group I mGluR agonist such as (S)-3,5-dihydroxyphenylglycine (DHPG).
-
-
Drug Application:
-
The mGluR5 NAM (e.g., MPEP, Fenobam, and putatively this compound) is bath-applied at a known concentration for a defined period before and during the induction protocol.
-
The effects of the drug are compared to control slices that receive the vehicle.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and plotted over time.
-
The magnitude of LTP or LTD is typically quantified as the percentage change in the fEPSP slope from the baseline, measured at a specific time point after the induction stimulus (e.g., 60 minutes post-induction).
-
Visualizations: Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway and the Action of this compound
Caption: this compound negatively modulates mGluR5 signaling.
Experimental Workflow for In Vitro Synaptic Plasticity Studies
Caption: Workflow for assessing this compound's effect on LTP/LTD.
Logical Relationship of this compound's Effect on Synaptic Plasticity
Caption: Predicted impact of this compound on synaptic plasticity.
Conclusion
While direct experimental data for this compound's effect on synaptic plasticity are not yet published, its established role as a potent and selective mGluR5 negative allosteric modulator provides a strong foundation for predicting its impact. The extensive body of research on other mGluR5 NAMs, such as MPEP and Fenobam, consistently demonstrates that antagonism of mGluR5 signaling leads to an impairment of mGluR5-dependent LTD and a modulation of LTP. Therefore, it is highly probable that this compound will exhibit a similar profile of activity.
This technical guide, by consolidating the existing knowledge on mGluR5 function in synaptic plasticity and the effects of its modulation, offers a valuable predictive framework for researchers and drug development professionals. Future electrophysiological studies directly employing this compound are necessary to definitively characterize its effects on synaptic plasticity and to further elucidate its potential as a therapeutic agent for neurological and psychiatric disorders characterized by aberrant glutamatergic signaling and synaptic dysfunction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Activation and Homer Differentially Control the Lateral Mobility of Metabotropic Glutamate Receptor 5 in the Neuronal Membrane | Journal of Neuroscience [jneurosci.org]
- 7. mdpi.com [mdpi.com]
- 8. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 10. MGluR5 Mediates the Interaction between Late-LTP, Network Activity, and Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of group I metabotropic glutamate receptor mediated LTP and LTD in basolateral amygdala in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for [11C]ABP688 PET Imaging in Human Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies in humans using the radiotracer [11C]ABP688. This ligand is a noncompetitive and highly selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), making it a valuable tool for investigating neurological and psychiatric disorders.
Overview and Rationale
[11C]this compound allows for the in vivo visualization and quantification of mGluR5 in the human brain.[1][2][3] PET studies with this tracer have demonstrated high initial brain uptake and a distribution pattern consistent with the known density of mGluR5, with high concentrations in regions like the anterior cingulate, medial temporal lobe, caudate, and putamen, and low uptake in the cerebellum and white matter.[1][2][4] The favorable kinetics of [11C]this compound make it suitable for quantitative analysis and for assessing mGluR5 distribution in both healthy and pathological conditions.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from human [11C]this compound PET studies.
Table 1: Radiotracer Synthesis and Quality Control
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 35% ± 8% | [1][4] |
| Radiochemical Purity | > 98% | [1][4] |
| Molar Activity (at injection) | 83.24 - 91.71 GBq/µmol | [6] |
| Specific Radioactivity (at injection) | 70 - 95 GBq/µmol | [1][4] |
| Synthesis Time | 45 - 50 minutes | [3] |
Table 2: PET Imaging Parameters
| Parameter | Value | Reference |
| Injected Dose ([11C]this compound) | 300 - 350 MBq | [4] |
| Injected Dose ([15O]H2O for CBF) | 400 - 500 MBq | [1][4] |
| Scan Duration (minimum) | 45 minutes | [5][7] |
| Scan Duration (typical) | 60 minutes | [2][8] |
Table 3: [11C]this compound Metabolism in Human Plasma
| Time Post-Injection | Percentage of Intact Parent Compound | Reference |
| 5 minutes | 64% ± 8% | [1][4] |
| 10 minutes | 44% ± 10% | [1][4] |
| 15 minutes | 36% ± 8% | [1][4] |
| 30 minutes | 28% ± 3% | [1][4] |
| 40 minutes | 28% ± 4% | [1][4] |
| 60 minutes | 25% ± 3% | [1][2][4] |
Table 4: Specific Distribution Volumes (DV) of [11C]this compound in Healthy Volunteers
| Brain Region | Specific Distribution Volume (Mean ± SD) | Reference |
| Anterior Cingulate | 5.45 ± 1.47 | [1][2][4] |
| Medial Temporal Lobe | 4.88 ± 1.21 | [1] |
| Caudate | 4.52 ± 1.03 | [1] |
| Putamen | 4.41 ± 0.98 | [1] |
| Thalamus | 3.89 ± 0.85 | [1] |
| Frontal Cortex | 3.54 ± 0.76 | [1] |
| Occipital Cortex | 3.21 ± 0.65 | [1] |
| Parietal Cortex | 2.98 ± 0.59 | [1] |
| Cerebellum | 1.91 ± 0.32 | [1][2][4] |
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is achieved through the O-11C-methylation of its desmethyl precursor.
-
Production of [11C]Methyl Iodide: [11C]CO2 is produced via a cyclotron and is subsequently converted to [11C]methane, followed by gas-phase iodination to yield [11C]methyl iodide.[1]
-
Methylation Reaction: The sodium salt of the desmethyl-ABP688 precursor is reacted with [11C]methyl iodide in anhydrous N,N-dimethylformamide at 90°C for 5 minutes.[1][4]
-
Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).[1]
-
Formulation: The collected product peak is passed through a sterile filter and formulated in a sterile phosphate-buffered solution for intravenous injection.[1][9]
-
Quality Control: The final product's radiochemical purity, molar activity, and enantiomeric excess are determined. The amount of stable this compound should be less than 5 µg.[1][6]
Subject Preparation
-
Informed Consent: Obtain written informed consent from all subjects after a detailed explanation of the study procedures.
-
Medical History and Physical Examination: Perform a thorough medical history and physical examination to ensure the subject is in good health.
-
Fasting: Subjects should fast for a minimum of 4-6 hours prior to the PET scan to minimize potential effects of glucose on tracer kinetics.[10][11] Water intake is typically permitted.
-
Abstinence: Instruct subjects to abstain from caffeine, alcohol, and smoking for at least 24 hours before the scan.
-
Catheter Placement: On the day of the scan, insert two intravenous catheters: one for radiotracer injection and one for arterial blood sampling.[8]
PET/MRI Imaging Acquisition
-
Anatomical MRI: Acquire a T1-weighted MRI scan for anatomical coregistration and region of interest (ROI) definition.[2]
-
Cerebral Blood Flow (CBF) Measurement (Optional but Recommended):
-
[11C]this compound PET Scan:
-
Inject 300–350 MBq of [11C]this compound as an intravenous bolus.[4]
-
Commence dynamic PET data acquisition simultaneously with the injection for a total of at least 60 minutes.[2] A typical framing scheme is: 9x30s, 6x1min, 5x2min, 7x5min.[12]
-
Collect arterial blood samples at predefined time points throughout the scan to measure plasma radioactivity and determine the arterial input function.[2]
-
Data Analysis
-
Image Reconstruction and Processing:
-
Arterial Input Function:
-
Measure the radioactivity in the collected arterial blood samples.
-
Analyze plasma samples to determine the fraction of unmetabolized parent radiotracer over time.[1]
-
Generate a metabolite-corrected arterial input function.
-
-
Kinetic Modeling:
-
Define regions of interest (ROIs) on the co-registered MRI.
-
Extract time-activity curves (TACs) for each ROI from the dynamic PET data.
-
Fit the TACs using a two-tissue compartment model to estimate the kinetic rate constants (K1, k2, k3, k4).[1][2][5][14] This model has been shown to be superior to a one-tissue compartment model for [11C]this compound.[5][7]
-
Calculate the total distribution volume (VT) and the specific distribution volume (DV) as outcome measures of mGluR5 density.[1][5] The cerebellum can be used as a reference region for some simplified quantification methods, although this approach is still under investigation.[15]
-
Data processing can be performed using software such as PMOD.[1][13]
-
Visualized Workflows and Pathways
Caption: Experimental workflow for a human [11C]this compound PET study.
Caption: Workflow for the radiosynthesis of [11C]this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Evaluation of the metabotropic glutamate receptor subtype 5 using PET and 11C-ABP688: assessment of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. direct.mit.edu [direct.mit.edu]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. svhs.org.au [svhs.org.au]
- 12. direct.mit.edu [direct.mit.edu]
- 13. Validation and noninvasive kinetic modeling of [11C]UCB-J PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative evaluation of 11C-ABP688 as PET ligand for the measurement of the metabotropic glutamate receptor subtype 5 using autoradiographic studies and a beta-scintillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
Application Notes and Protocols for the Radiosynthesis of [11C]ABP688
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]ABP688, or 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-[11C]methyl-oxime, is a potent and selective, non-competitive antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[1][2] Its favorable properties, including high blood-brain barrier permeability and specific binding, make it a valuable radioligand for in vivo imaging of mGluR5 distribution and density in the brain using Positron Emission Tomography (PET).[3][4] This document provides a detailed protocol for the radiosynthesis of [11C]this compound, compiled from established methodologies.
Quantitative Data Summary
The radiosynthesis of [11C]this compound has been demonstrated to be efficient and reliable, yielding a product suitable for both preclinical and clinical PET imaging. Key quantitative parameters from various studies are summarized in the table below for easy comparison.
| Parameter | Reported Value(s) | Citations |
| Radiochemical Yield (RCY) | 35% ± 8% (decay corrected, n=17); 14.9% ± 4.3% (decay corrected) | [1][2][5] |
| Molar Activity (Am) | 150 ± 50 GBq/µmol (at end of synthesis, n=17); 148.86 ± 79.8 GBq/µmol; 83.24 GBq/µmol (at time of injection, animal studies); 91.71 GBq/µmol (at time of injection, human studies) | [1][2][5][6][7] |
| Specific Activity | 100 to 200 GBq/µmol; 70 to 95 GBq/µmol (at time of injection) | [2] |
| Total Synthesis Time | 40-50 minutes (from end of bombardment/radionuclide production) | [1][2][5][8] |
| Radiochemical Purity (RCP) | >95%; >99% | [2][5] |
| Diastereomeric Excess (d.e.) | >99% for (E)-isomer | [5][6][7] |
Experimental Workflow
The radiosynthesis of [11C]this compound is a one-step process involving the O-methylation of the desmethyl precursor with [11C]methyl iodide, followed by purification via High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the radiosynthesis of [11C]this compound.
Experimental Protocols
Precursor Preparation
The precursor for the radiosynthesis is desmethyl-ABP688 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime).[1]
-
Materials:
-
Desmethyl-ABP688
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 M in water)
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[3][9]
-
-
Procedure:
-
Prepare a solution of the desmethyl-ABP688 precursor in anhydrous DMF or DMSO. A typical concentration is approximately 1 mg of precursor in 300 µL of solvent.[10][11]
-
Add a stoichiometric amount of NaOH solution to form the sodium salt of the precursor in situ.[3] This deprotonates the oxime hydroxyl group, making it nucleophilic.
-
Radiosynthesis of [11C]this compound
The radiolabeling is achieved through the reaction of the precursor salt with [11C]methyl iodide ([11C]CH3I).
-
Materials:
-
Prepared precursor solution
-
[11C]Methyl iodide, produced from cyclotron-generated [11C]CO2
-
-
Procedure:
-
Transfer the freshly produced [11C]methyl iodide via a stream of inert gas into the reaction vial containing the precursor solution.
-
Seal the reaction vial and heat it to 90°C for 5 minutes.[2][3][9] To ensure the formation of the more potent (E)-isomer, it is recommended to preheat the sodium salt of the precursor to 90°C before the addition of [11C]CH3I.[2][9]
-
Purification by HPLC
The crude reaction mixture is purified using semi-preparative reversed-phase HPLC to isolate [11C]this compound from unreacted precursor and other impurities.
-
Typical HPLC System Configuration:
-
Column: C18 semi-preparative column (e.g., Waters µBondapak, 7.8 x 300 mm, 10 µm).[2][9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water. A common ratio is 30:70 (acetonitrile:aqueous phase).[2][3][9]
-
Detection: UV detector (at a wavelength suitable for the compound, e.g., 254 nm) in series with a radioactivity detector.
-
-
Procedure:
-
Following the reaction, quench the mixture with an appropriate volume of HPLC mobile phase.
-
Inject the entire contents of the reaction vial onto the semi-preparative HPLC system.
-
Monitor the eluent for both UV absorbance and radioactivity.
-
The retention time for [11C]this compound is typically around 10-11 minutes under the specified conditions.[2][9] Collect the radioactive peak corresponding to the product.
-
Formulation of the Final Product
The purified [11C]this compound is formulated into a solution suitable for intravenous injection.
-
Procedure:
-
The collected HPLC fraction containing [11C]this compound is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The product is then eluted from the cartridge with a small volume of ethanol (B145695).
-
The ethanolic solution is further diluted with a sterile, injectable formulation solution, such as a 0.15 M phosphate (B84403) buffer or saline, to achieve the desired final concentration and reduce the ethanol content to a physiologically acceptable level (e.g., <10%).[3][9]
-
The final product is passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free vial.
-
Quality Control
The final product must undergo quality control testing to ensure its identity, purity, and suitability for in vivo use.
-
Analytical HPLC:
-
Confirm the radiochemical purity and identity of the final product by analytical HPLC.
-
This is typically performed on a C18 analytical column with a suitable mobile phase.
-
The identity is confirmed by co-injection with a non-radioactive standard of this compound, where a single, sharp, radioactive peak should co-elute with the standard.[2]
-
The radiochemical purity should be greater than 95%.[2]
-
-
Other Tests:
-
Measurement of pH.
-
Visual inspection for clarity and particulates.
-
Sterility and endotoxin (B1171834) testing as required for clinical use.
-
References
- 1. Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of 11C-ABP688 as PET ligand for the measurement of the metabotropic glutamate receptor subtype 5 using autoradiographic studies and a beta-scintillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosynthesis of the diastereomerically pure (E)-[11 C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. direct.mit.edu [direct.mit.edu]
- 7. Testing PET-[ 11 C]this compound as a tool to quantify glutamate release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. e-century.us [e-century.us]
- 11. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABP688 in In Vitro Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ABP688, a potent and selective antagonist for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), in in vitro autoradiography experiments. This compound, available in radiolabeled forms such as [³H]this compound and [¹¹C]this compound, is a valuable tool for the quantitative analysis and visualization of mGluR5 distribution in tissue sections.[1][2][3][4]
Introduction to this compound
This compound is a non-competitive antagonist that binds with high affinity to an allosteric site on the mGluR5.[5][6][7] This property makes it an excellent radioligand for in vitro autoradiography, enabling precise localization and quantification of mGluR5 in various tissues, particularly in the central nervous system. Its high specificity allows for a clear distinction between specific binding to mGluR5 and non-specific binding.[5][8]
Key Characteristics of this compound
| Property | Value | Reference |
| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [1][2] |
| Binding Nature | Non-competitive Antagonist | [5][7] |
| Binding Site | Allosteric | [6][7] |
| Dissociation Constant (Kd) | ~1.7 - 2.3 nM | [1][3][5][9] |
| Radiolabeled Forms | [³H]this compound, [¹¹C]this compound | [3][4] |
mGluR5 Signaling Pathway
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to various cellular responses.
Figure 1: mGluR5 signaling and this compound inhibition.
Experimental Protocols
I. Tissue Preparation
-
Animal Perfusion and Tissue Extraction:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Carefully dissect the brain or tissue of interest.
-
-
Tissue Freezing and Sectioning:
-
Rapidly freeze the tissue in isopentane (B150273) cooled with dry ice or liquid nitrogen to minimize ice crystal formation.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Dry the slides at room temperature and then store them at -80°C until the day of the experiment.[10]
-
II. In Vitro Autoradiography Protocol
This protocol is a general guideline and may require optimization for specific tissues and experimental conditions.
Materials:
-
[³H]this compound (specific activity ~70-90 Ci/mmol)
-
Unlabeled this compound or another selective mGluR5 antagonist (e.g., MPEP) for determining non-specific binding.
-
Binding Buffer: 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.[10]
-
Wash Buffer: Ice-cold binding buffer.
-
Distilled water (ice-cold).
-
Autoradiography film or phosphor imaging screens.
Workflow:
Figure 2: In vitro autoradiography workflow for [³H]this compound.
Procedure:
-
Thawing and Pre-incubation:
-
Bring the slides with tissue sections to room temperature.
-
Pre-incubate the slides in binding buffer for 20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[10]
-
-
Incubation:
-
Prepare the incubation solution by diluting [³H]this compound in the binding buffer to the desired final concentration (typically in the low nM range, e.g., 1-5 nM for total binding).
-
For determining non-specific binding, prepare an identical incubation solution containing a high concentration (e.g., 1-10 µM) of an unlabeled mGluR5 antagonist like MPEP or unlabeled this compound.
-
Incubate the slides in the respective solutions for 60 minutes at room temperature.[10]
-
-
Washing:
-
After incubation, wash the slides to remove unbound radioligand.
-
Perform two washes of 2 minutes each in ice-cold binding buffer.
-
Follow with a quick dip in ice-cold distilled water to remove buffer salts.
-
-
Drying:
-
Quickly dry the slides under a stream of cool, dry air.
-
-
Exposure and Imaging:
-
Appose the dried slides to an autoradiography film or a phosphor imaging screen along with appropriate radioactive standards for quantification.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of receptors in the tissue (typically ranging from days to weeks for ³H).
-
Develop the film or scan the imaging screen to visualize the distribution of [³H]this compound binding.
-
III. Data Analysis and Quantification
-
Image Analysis:
-
Use densitometry software to analyze the autoradiograms.
-
Define regions of interest (ROIs) corresponding to specific anatomical structures.
-
-
Quantification:
-
Measure the optical density or photostimulated luminescence in each ROI.
-
Convert these values to radioactivity concentrations (e.g., fmol/mg tissue) using the calibration curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
-
Quantitative Data from Literature
The following table summarizes representative binding data for this compound from published studies. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Value | Brain Region | Species | Reference |
| Kd | 1.7 ± 0.2 nM | Whole Brain (minus cerebellum) | Rat | [5] |
| Bmax | 231 ± 18 fmol/mg protein | Whole Brain (minus cerebellum) | Rat | [5] |
| Kd | 1.1 - 6.0 nM | Various | Rat | [9] |
| Bmax | 80 - 2300 fmol/mg tissue | Cerebellum vs. Caudate-Putamen | Rat | [9] |
Troubleshooting
-
High Non-Specific Binding:
-
Increase the number and/or duration of the washing steps.
-
Ensure the concentration of the blocking agent for non-specific binding is sufficient.
-
Optimize the incubation time and temperature.
-
-
Weak Signal:
-
Increase the concentration of the radioligand.
-
Increase the exposure time.
-
Ensure the specific activity of the radioligand is adequate.
-
-
Uneven Staining:
-
Ensure complete and uniform immersion of the slides during incubation and washing steps.
-
Check the quality of the tissue sections.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound for the in vitro autoradiographic study of mGluR5, contributing to a deeper understanding of its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies. - OAK Open Access Archive [oak.novartis.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of the Metabotropic Glutamate Receptor 5 Radioligand [11C]this compound with N-acetylcysteine Challenge in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated this compound derivative for the PET imaging of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
Application Notes and Protocols: ABP688 in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ABP688, a selective antagonist for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), in the context of Alzheimer's disease (AD) research. This compound, particularly in its radiolabeled forms ([11C]this compound and [3H]this compound), serves as a valuable tool for in vivo and in vitro quantification of mGluR5 expression, which is implicated in the pathophysiology of AD.
Introduction to this compound and mGluR5 in Alzheimer's Disease
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons in brain regions critical for learning and memory, such as the hippocampus and cortex. Emerging evidence suggests that mGluR5 plays a significant role in the pathogenesis of Alzheimer's disease. Notably, amyloid-beta (Aβ) oligomers, the primary neurotoxic species in AD, can form a complex with the cellular prion protein (PrPC) and mGluR5. This interaction is believed to trigger a cascade of downstream signaling events leading to synaptic dysfunction and excitotoxicity.
This compound is a high-affinity, selective, and reversible antagonist of mGluR5. Its ability to be radiolabeled makes it an exceptional tool for quantifying mGluR5 density and distribution using techniques such as Positron Emission Tomography (PET) and in vitro autoradiography. Studies in human patients with Alzheimer's dementia have shown a reduced uptake of [11C]this compound in the hippocampus and amygdala, indicating a decrease in mGluR5 availability in these key brain regions.[1][2] This highlights the potential of this compound as a biomarker for synaptic loss and disease progression in AD.
Key Applications in Alzheimer's Disease Research Models
The primary application of this compound in preclinical AD research is the quantitative assessment of mGluR5 expression in various experimental models. This allows researchers to:
-
Investigate the role of mGluR5 in AD pathogenesis: By measuring changes in mGluR5 density in different brain regions of AD animal models at various disease stages.
-
Evaluate the efficacy of therapeutic interventions: By assessing whether a novel drug or treatment can prevent or reverse the changes in mGluR5 expression associated with AD pathology.
-
Characterize new AD models: By determining the mGluR5 expression profile in newly developed transgenic or non-transgenic models of AD.
Quantitative Data Summary
The following table summarizes quantitative data from a key clinical study using [11C]this compound in Alzheimer's disease patients and healthy controls. Data from preclinical models using this compound is currently limited in the published literature.
| Parameter | Brain Region | Alzheimer's Disease Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | p-value | Reference |
| [11C]this compound Distribution Volume Ratio (DVR) | Bilateral Hippocampus | 1.34 ± 0.40 | 1.84 ± 0.31 | 0.007 | [1] |
| Bilateral Amygdala | 1.86 ± 0.26 | 2.33 ± 0.37 | 0.006 | [1] |
Experimental Protocols
Protocol 1: In Vitro Autoradiography of mGluR5 in Rodent Brain Tissue using [3H]this compound
This protocol is adapted from established methods for in vitro receptor autoradiography.[3][4][5]
1. Materials and Reagents:
-
[3H]this compound (specific activity ~70-90 Ci/mmol)
-
Unlabeled this compound (for non-specific binding)
-
MPEP (2-Methyl-6-(phenylethynyl)pyridine) hydrochloride (alternative antagonist for non-specific binding)
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation buffer: 50 mM Tris-HCl, 1.5 mM CaCl2, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 1.5 mM CaCl2, 4°C, pH 7.4
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
2. Brain Tissue Preparation:
-
Euthanize the animal (e.g., APPswe/PS1ΔE9 or wild-type mouse) according to approved institutional protocols.
-
Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 20 µm coronal sections of the brain and thaw-mount them onto gelatin-coated microscope slides.
-
Store the mounted sections at -80°C.
3. Autoradiography Procedure:
-
Pre-incubation: Thaw the slides at room temperature for 30 minutes. Pre-incubate the slides in incubation buffer for 20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides with [3H]this compound in incubation buffer for 60 minutes at room temperature. A typical concentration range for [3H]this compound is 1-10 nM.
-
Total Binding: Incubate sections with [3H]this compound alone.
-
Non-specific Binding: Incubate adjacent sections with [3H]this compound in the presence of a high concentration of unlabeled this compound (e.g., 10 µM) or another mGluR5 antagonist like MPEP (e.g., 10 µM).
-
-
Washing: After incubation, wash the slides in ice-cold wash buffer (2 x 5 minutes) to remove unbound radioligand.
-
Drying: Briefly dip the slides in ice-cold distilled water to remove buffer salts and then dry them under a stream of cool, dry air.
-
Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically 1-4 weeks).
-
Image Analysis: Scan the phosphor imaging plates or develop the film. Quantify the optical density in different brain regions using image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Protocol 2: General Workflow for In Vivo PET Imaging of mGluR5 in AD Mouse Models using [11C]this compound
1. Animal Preparation:
-
Anesthetize the mouse (e.g., using isoflurane) and maintain anesthesia throughout the scan.
-
Place the animal on the scanner bed with appropriate monitoring of vital signs (respiration, temperature).
-
A tail vein catheter should be placed for radiotracer injection.
2. Radiotracer Administration:
-
Administer a bolus injection of [11C]this compound via the tail vein catheter. The exact dose will depend on the scanner sensitivity and the specific activity of the radiotracer.
3. PET Scan Acquisition:
-
Acquire dynamic PET data for 60-90 minutes immediately following radiotracer injection.
-
A transmission scan (using a CT or radioactive source) should be performed for attenuation correction.
4. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with a corresponding MRI or a standard mouse brain atlas for anatomical delineation of regions of interest (ROIs) such as the hippocampus, cortex, and cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs to estimate outcome measures such as the distribution volume (VT) or the binding potential (BPND). The cerebellum is often used as a reference region for mGluR5 PET studies due to its low receptor density.[5]
Signaling Pathways and Experimental Workflows
dot
Caption: mGluR5 signaling cascade in Alzheimer's disease.
dot
Caption: Experimental workflows for this compound in AD models.
References
- 1. mGluR5 Contribution to Neuropathology in Alzheimer Mice Is Disease Stage-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced uptake of [11C]-ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. medrxiv.org [medrxiv.org]
- 5. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for [11C]ABP688 PET in Major Depression Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Positron Emission Tomography (PET) with the radioligand [11C]ABP688 in the study of major depressive disorder (MDD). [11C]this compound is a selective antagonist for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key target in the glutamatergic system implicated in the pathophysiology of depression.[1][2] This document outlines the necessary procedures from radiotracer synthesis to data analysis, enabling researchers to conduct rigorous and reproducible studies investigating mGluR5 alterations in MDD.
Introduction to [11C]this compound and mGluR5 in Major Depression
Clinical and preclinical evidence points to a hyperactive glutamatergic system in major depression.[1][2] The metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising target for novel therapeutic interventions.[1][2] PET imaging with [11C]this compound allows for the in vivo quantification of mGluR5 availability in the human brain, providing a valuable tool to investigate the role of this receptor in the neurobiology of depression and to assess the efficacy of new treatments. Studies have shown lower levels of mGluR5 binding in various brain regions of individuals with major depression compared to healthy controls, suggesting a potential role for mGluR5 in the pathophysiology of the disorder.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative findings from a pivotal study by Deschwanden et al. (2011), which compared [11C]this compound binding in unmedicated individuals with major depression and matched healthy controls.[1] The primary outcome measure is the Distribution Volume Ratio (DVR), which is proportional to the density of available mGluR5 receptors.
Table 1: Demographic and Clinical Characteristics of Study Participants
| Characteristic | Major Depression Group (n=11) | Healthy Control Group (n=11) |
| Age (years, mean ± SD) | 40.8 ± 13.9 | 40.6 ± 14.2 |
| Female/Male | 5/6 | 5/6 |
| Beck Depression Inventory (BDI) | 25.3 ± 8.0 | 1.0 ± 1.4 |
| Beck Anxiety Inventory (BAI) | 18.6 ± 10.5 | 0.6 ± 0.8 |
| Injected [11C]this compound dose (MBq, mean ± SD) | 600 ± 49 | 565 ± 186 |
Data sourced from Deschwanden et al. (2011).[1]
Table 2: Regional [11C]this compound Distribution Volume Ratio (DVR) in Major Depression and Healthy Controls
| Brain Region | Major Depression Group (mean DVR ± SD) | Healthy Control Group (mean DVR ± SD) | % Difference | p-value |
| Prefrontal Cortex (BA 10) | 1.24 ± 0.12 | 1.36 ± 0.13 | -8.8% | 0.018 |
| Cingulate Cortex | Lower | Higher | Significant | <0.005 (uncorrected) |
| Insula | Lower | Higher | Significant | <0.005 (uncorrected) |
| Thalamus | Lower | Higher | Significant | <0.005 (uncorrected) |
| Hippocampus | Lower | Higher | Significant | <0.005 (uncorrected) |
Data reflects lower regional mGluR5 binding in the depression group. Specific DVR values for regions other than the prefrontal cortex were presented graphically in the source publication. The significance level indicates uncorrected p-values from voxel-wise analysis.[1][2]
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically performed via O-methylation of its desmethyl precursor.
Materials:
-
[11C]Methyl iodide ([11C]CH3I)
-
Desmethyl-ABP688 (precursor)
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
HPLC purification system
-
Sterile filters
Protocol:
-
Precursor Preparation: The sodium salt of desmethyl-ABP688 is prepared by reacting it with sodium hydride in anhydrous DMF.
-
Radiolabeling: [11C]Methyl iodide is trapped in the reaction vial containing the precursor solution. The reaction is heated at approximately 90°C for 5 minutes.
-
Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing [11C]this compound is evaporated to dryness and reformulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: The final product should be tested for radiochemical purity, specific activity, and sterility before administration.
Subject Preparation
Inclusion Criteria (Example):
-
Diagnosis of Major Depressive Disorder (for patient group) according to DSM-IV or DSM-5 criteria, confirmed by a structured clinical interview.
-
Healthy control subjects with no current or past psychiatric illness.
-
Age range typically between 18 and 65 years.
Exclusion Criteria (Example):
-
Current use of psychotropic medications (a medication-free period, e.g., at least 4 weeks, is required).[1]
-
History of substance use disorder (other than nicotine).
-
Significant medical or neurological illness.
-
Contraindications to PET or MRI scanning (e.g., pregnancy, metal implants).
Pre-Scan Protocol:
-
Obtain written informed consent from all participants.
-
Perform a thorough medical and psychiatric history and physical examination.
-
Administer clinical rating scales such as the Beck Depression Inventory (BDI) and Beck Anxiety Inventory (BAI) to assess symptom severity.[1]
-
Instruct subjects to fast for at least 4 hours prior to the PET scan.
-
An intravenous catheter is placed for radiotracer injection.
PET Scan Acquisition
Equipment:
-
PET/CT or PET/MR scanner.
-
Automated infusion pump for radiotracer administration.
Protocol:
-
Positioning: The subject is positioned comfortably in the scanner with their head immobilized to minimize motion.
-
Transmission Scan: A low-dose CT or MR-based attenuation correction scan is acquired before the emission scan.
-
Radiotracer Administration: A bolus injection of [11C]this compound (e.g., approximately 600 MBq) is administered intravenously.[1]
-
Emission Scan: A dynamic emission scan is acquired in 3D mode for a duration of 60-90 minutes immediately following the injection. The scan is typically divided into a series of time frames of increasing duration.
Image Processing and Data Analysis
Software:
-
Statistical Parametric Mapping (SPM)
-
PMOD or similar neuroimaging analysis software
Protocol:
-
Motion Correction: The dynamic PET images are corrected for head motion during the scan.
-
Co-registration: The PET images are co-registered to the individual's structural MRI scan to provide anatomical information.
-
Region of Interest (ROI) Definition: ROIs for specific brain regions are defined on the co-registered MRI.
-
Kinetic Modeling: Time-activity curves are generated for each ROI. The Distribution Volume Ratio (DVR) is calculated using a simplified reference tissue model (SRTM), with the cerebellum often used as the reference region due to its low mGluR5 density. The DVR is a measure of BPND (binding potential, non-displaceable).
-
Voxel-wise Analysis: To explore group differences across the entire brain, voxel-wise analyses are performed on the parametric DVR images using software like SPM.
-
Statistical Analysis: Statistical tests (e.g., t-tests) are used to compare DVR values between the major depression and healthy control groups in the defined ROIs and on a voxel-wise basis. Correlations between DVR values and clinical scores (e.g., BDI) are also assessed.[1]
Visualizations
Caption: mGluR5 Signaling Pathway in the Context of Major Depression.
Caption: Experimental Workflow for [11C]this compound PET in Major Depression Studies.
References
- 1. Reduced Metabotropic Glutamate Receptor 5 Density in Major Depression Determined by [11C]this compound Positron Emission Tomography and Postmortem Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced metabotropic glutamate receptor 5 density in major depression determined by [(11)C]this compound PET and postmortem study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal PET Imaging with [11C]ABP688
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals utilizing Positron Emission Tomography (PET) with the radiotracer [11C]ABP688 for in vivo imaging of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) in animal models.
Introduction
[11C]this compound, chemically known as 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-[11C]-methyl-oxime, is a highly selective and potent non-competitive antagonist for mGluR5.[1][2] Its favorable properties make it a valuable tool for non-invasive quantification and longitudinal studies of mGluR5 expression in the brain, which is implicated in various neurological and psychiatric disorders.[2][3] These protocols detail the necessary steps for conducting animal PET imaging studies with [11C]this compound, from radiotracer synthesis to data analysis.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the O-methylation of its desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate.[4][5]
Precursor: Desmethyl-ABP688 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime)[4] Radiolabeling Agent: [11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]MeOTf)[4][5]
General Procedure:
-
[11C]Methyl iodide is produced from [11C]CO2 via the "wet" or "gas-phase" method.
-
The desmethyl precursor is reacted with [11C]methyl iodide in the presence of a base (e.g., NaOH).[4][6]
-
The reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound.[4]
-
The final product is formulated in a physiologically compatible solution for intravenous injection.
The overall synthesis time is approximately 45-50 minutes from the end of radionuclide production.[1][4] The radiochemical yield is typically around 35% (decay corrected), with a high specific radioactivity of approximately 150 ± 50 GBq/µmol.[1][4]
Animal Handling and Preparation
Animal Models:
-
Rodents: Rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6, wild-type, and mGluR5-knock-out models) are commonly used.[4][7]
-
Non-Human Primates: Baboons (e.g., Papio anubis) have also been used in [11C]this compound PET studies.[5]
Anesthesia:
-
For the duration of the scan, animals are typically anesthetized with isoflurane (B1672236) (1.5-2.5% in medical air or oxygen).[4][7]
-
Physiological parameters such as respiration rate, heart rate, and body temperature should be monitored throughout the procedure.[8]
Catheterization:
-
A catheter is placed in the lateral tail vein for intravenous administration of the radiotracer.[4][6]
-
For arterial blood sampling to determine the input function, a catheter can be placed in the femoral or carotid artery.
Experimental Protocols
PET Imaging Protocol
This protocol outlines the standard procedure for acquiring dynamic PET scans in rodents.
Workflow Diagram:
Caption: Workflow for a typical animal PET imaging study with [11C]this compound.
Detailed Steps:
-
Anesthetize the animal using isoflurane.
-
Secure the animal on the scanner bed and insert a catheter into the tail vein.
-
Position the animal's head in the center of the PET scanner's field of view.
-
Administer a bolus injection of [11C]this compound intravenously. The injected dose will vary depending on the animal and scanner sensitivity (see Table 1).[4][7]
-
Simultaneously with the injection, start the dynamic PET scan acquisition. The scan duration is typically 60-90 minutes for rats and 30-60 minutes for mice.[4][6][9]
-
Acquire data in list mode to allow for flexible time framing during reconstruction.[4]
-
Following the emission scan, a transmission scan (e.g., using a 57Co or 137Cs point source) or a CT scan can be performed for attenuation correction.[6][7]
-
Reconstruct the dynamic PET data into a series of time frames.[4]
Specificity Confirmation with Blocking Studies
To confirm that the [11C]this compound signal is specific to mGluR5, blocking studies are performed using a non-radioactive mGluR5 antagonist.
Workflow Diagram:
Caption: Workflow for a blocking study to confirm the specificity of [11C]this compound.
Detailed Steps:
-
Perform a baseline [11C]this compound PET scan as described in Protocol 1.
-
On a separate occasion, administer a blocking agent, such as M-MPEP (2-Methyl-6-(phenylethynyl)pyridine) or MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine), prior to the [11C]this compound injection.[4][5] The dose and timing of the blocker administration should be optimized to ensure receptor occupancy. For M-MPEP, a dose of 1.0 mg/kg can be co-injected with the radiotracer.[4]
-
Perform a second [11C]this compound PET scan.
-
Compare the radiotracer uptake and binding parameters between the baseline and blocking scans. A significant reduction in uptake in mGluR5-rich regions in the blocking scan confirms the specificity of [11C]this compound binding.[4]
Ex Vivo Autoradiography and Biodistribution
These studies provide a higher resolution assessment of radiotracer distribution and can be used to validate in vivo PET findings.
Detailed Steps for Ex Vivo Autoradiography:
-
Inject the animal with [11C]this compound via the tail vein.[4]
-
At a predetermined time point (e.g., 8 minutes post-injection), euthanize the animal by decapitation.[4][9]
-
Rapidly remove the brain and freeze it in isopentane (B150273) cooled to -70°C.[4][9]
-
Slice the frozen brain into thin sections (e.g., 20 µm) using a cryostat.[4]
-
Expose the sections to a phosphor imager screen for a set duration (e.g., 2 hours).[4][9]
-
Analyze the resulting autoradiograms to visualize the distribution of [11C]this compound.[4]
Detailed Steps for Biodistribution:
-
Inject awake animals with a known amount of [11C]this compound.[4]
-
At specific time points (e.g., 20 minutes for mice, 30 minutes for rats), euthanize the animals.[4]
-
Rapidly dissect the brain into specific regions of interest (e.g., hippocampus, striatum, cortex, cerebellum).[4]
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).[4]
Data Presentation and Analysis
Quantitative data from [11C]this compound PET studies should be summarized for clear interpretation and comparison.
Table 1: Typical Radiotracer Injection and Imaging Parameters for [11C]this compound Animal PET
| Parameter | Rat | Mouse | Baboon | Reference(s) |
| Injected Dose (MBq) | 18 - 730 | 18 - 350 | ~370 | [4][5][9] |
| Injected Mass (nmol) | 0.4 - 4.0 | 0.5 - 2.5 | Not Reported | [4][9] |
| Specific Activity (GBq/µmol) | ~150 | ~150 | Not Reported | [1][4] |
| Scan Duration (min) | 90 | 30 - 60 | 120 | [4][5][6][9] |
Table 2: Key Outcome Measures from [11C]this compound PET Imaging
| Outcome Measure | Description | Typical Value (Region) | Reference(s) |
| Distribution Volume (V_T) | A measure of the total radiotracer distribution in a region, including specific and non-specific binding. | 15.16 ± 2.67 (Rat Striatum) | [10] |
| Binding Potential (BP_ND) | A ratio of specifically bound radiotracer to the non-displaceable radiotracer in tissue. | ~4.78 (Rat Striatum) | [7] |
| Standardized Uptake Value (SUV) | A semi-quantitative measure of radiotracer uptake, normalized to injected dose and body weight. | Varies | [2] |
Signaling Pathway
[11C]this compound targets mGluR5, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission.
Caption: Simplified signaling pathway of mGluR5 and the inhibitory action of [11C]this compound.
Conclusion
This document provides a detailed framework for conducting animal PET imaging studies with [11C]this compound. Adherence to these protocols will facilitate the acquisition of reliable and reproducible data for the in vivo assessment of mGluR5 in preclinical research. The provided quantitative data and workflows serve as a valuable resource for planning and executing these imaging studies.
References
- 1. Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Noninvasive Relative Quantification of [11C]this compound PET Imaging in Mice Versus an Input Function Measured Over an Arteriovenous Shunt [frontiersin.org]
- 3. direct.mit.edu [direct.mit.edu]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. In vivo positron emission tomography imaging with [11C]this compound: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noninvasive Relative Quantification of [11C]this compound PET Imaging in Mice Versus an Input Function Measured Over an Arteriovenous Shunt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. direct.mit.edu [direct.mit.edu]
- 8. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Quantitative evaluation of 11C-ABP688 as PET ligand for the measurement of the metabotropic glutamate receptor subtype 5 using autoradiographic studies and a beta-scintillator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Non-Radiolabeled ABP688 for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro applications of non-radiolabeled ABP688, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document outlines its use in receptor binding and functional assays, complete with detailed protocols and data presentation.
Introduction to this compound
This compound is a highly selective antagonist that binds to an allosteric site on the mGluR5 receptor.[1] While extensively used in its radiolabeled forms ([11C]this compound and [3H]this compound) for in vivo PET imaging and in vitro autoradiography, non-radiolabeled this compound serves as a critical tool for characterizing mGluR5 pharmacology in non-radioactive in vitro settings.[2][3][4] As a negative allosteric modulator, this compound does not compete with the endogenous ligand glutamate at the orthosteric binding site but rather modulates the receptor's response to agonist stimulation. This property makes it an invaluable tool for studying mGluR5 signaling and for the screening and development of novel therapeutic agents targeting this receptor.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity of a non-radiolabeled fluorinated derivative of this compound, PSS223, determined through a competitive radioligand binding assay. This data is indicative of the potency of the this compound scaffold at the mGluR5 allosteric site.
| Compound | Assay Type | Radioligand | Cell/Tissue Preparation | Parameter | Value (nM) |
| PSS223 | Competitive Binding | [3H]-ABP688 (2 nM) | Rat brain membranes | IC50 | 14 |
| PSS223 | Competitive Binding | [3H]-ABP688 (2 nM) | Rat brain membranes | Ki | 6 |
Table 1: In Vitro Binding Affinity of a Non-Radiolabeled this compound Derivative. Data extracted from a study characterizing PSS223, a fluorinated derivative of this compound. The Ki value was calculated from the IC50 value.[5][6]
Signaling Pathways and Experimental Visualization
To effectively utilize non-radiolabeled this compound as a research tool, it is crucial to understand the signaling pathway it modulates and the workflow of the assays used to characterize its effects.
mGluR5 Signaling Pathway
Activation of the Gq-coupled mGluR5 by an agonist like glutamate initiates a cascade of intracellular events. This begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Non-radiolabeled this compound, as a NAM, binds to an allosteric site on mGluR5 and inhibits this signaling cascade.
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Functional Assays
The inhibitory effect of non-radiolabeled this compound on mGluR5 signaling can be quantified using functional assays such as intracellular calcium mobilization or IP1 accumulation assays. The general workflow for these assays is depicted below.
Caption: General workflow for in vitro functional characterization of this compound.
Experimental Protocols
The following are detailed, representative protocols for characterizing the inhibitory activity of non-radiolabeled this compound on mGluR5 function. These protocols are based on standard methodologies for studying mGluR5 NAMs and can be adapted for specific experimental needs.
Intracellular Calcium Mobilization Assay
This assay measures the ability of non-radiolabeled this compound to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated, black-walled, clear-bottom 96-well or 384-well plates
-
Assay Buffer: HBSS or other physiological salt solution supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
Fluorescent calcium indicator (e.g., Fluo-8 AM)
-
Non-radiolabeled this compound stock solution (in DMSO)
-
mGluR5 agonist stock solution (e.g., L-quisqualate or L-glutamate in assay buffer)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Plating: a. The day before the assay, seed the mGluR5-expressing HEK293 cells into poly-D-lysine coated microplates at a density that will yield a confluent monolayer on the day of the experiment. b. Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
Dye Loading: a. On the day of the assay, prepare the calcium indicator loading solution according to the manufacturer's instructions. b. Aspirate the culture medium from the cell plates and add the loading solution to each well. c. Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: a. Prepare serial dilutions of non-radiolabeled this compound in assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO). b. Prepare the mGluR5 agonist solution at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.
-
Assay Measurement: a. Place the dye-loaded cell plate and the compound plate into the fluorescence plate reader. b. Set the instrument to monitor fluorescence intensity (e.g., Ex/Em = 490/525 nm). c. Establish a stable baseline fluorescence reading for approximately 10-20 seconds. d. The instrument will then add the this compound dilutions (or vehicle) to the cell plate. Incubate for a predetermined time (e.g., 5-15 minutes). e. Following the pre-incubation, the instrument will add the agonist solution to all wells. f. Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
Data Analysis: a. Determine the peak fluorescence response for each well after agonist addition. b. Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the vehicle-treated control wells (0% inhibition). c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
IP1 Accumulation Assay
This assay provides a more downstream, time-integrated measure of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, solid-bottom 96-well or 384-well plates
-
Stimulation Buffer (provided with assay kits, typically containing LiCl to inhibit IP1 degradation)
-
Non-radiolabeled this compound stock solution (in DMSO)
-
mGluR5 agonist stock solution (e.g., L-quisqualate in stimulation buffer)
-
HTRF-based IP-One assay kit (e.g., from Cisbio)
-
HTRF-compatible microplate reader
Protocol:
-
Cell Plating: a. Seed mGluR5-expressing HEK293 cells into white microplates and culture overnight as described in the calcium assay protocol.
-
Compound and Agonist Addition: a. On the day of the assay, aspirate the culture medium. b. Prepare serial dilutions of non-radiolabeled this compound and the EC80 concentration of the mGluR5 agonist in stimulation buffer. c. Add the this compound dilutions (or vehicle) to the respective wells. d. Immediately add the agonist solution to all wells (except for basal controls).
-
Incubation: a. Incubate the plate at 37°C for 60 minutes to allow for IP1 accumulation.
-
Cell Lysis and Detection: a. Following incubation, add the HTRF assay reagents (IP1-d2 and anti-IP1-cryptate) diluted in the lysis buffer provided with the kit to all wells. b. Incubate for 60 minutes at room temperature, protected from light.
-
Signal Measurement: a. Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well. b. Convert the HTRF ratios to IP1 concentrations using a standard curve prepared concurrently. c. Normalize the data as a percentage of the agonist-stimulated response in the absence of this compound. d. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Conclusion
Non-radiolabeled this compound is a powerful pharmacological tool for the in vitro investigation of mGluR5. Its high selectivity and negative allosteric modulatory properties make it ideal for use in functional assays to probe receptor signaling and to screen for novel mGluR5-targeting compounds. The protocols provided herein offer a robust framework for researchers to effectively utilize non-radiolabeled this compound in their drug discovery and neuroscience research endeavors.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated this compound derivative for the PET imaging of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated this compound derivative for the PET imaging of metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABP688 as a Pharmacological Tool for mGluR5 Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ABP688, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Due to its high affinity and selectivity, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR5. This document outlines its binding characteristics, signaling pathways, and detailed protocols for its application in both in vitro and in vivo experimental settings.
Introduction to this compound
This compound, with the chemical name 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-methyloxime, is a non-competitive antagonist of mGluR5.[1] Its primary utility in research has been as a positron emission tomography (PET) radioligand ([11C]this compound) for the in vivo imaging and quantification of mGluR5 in the central nervous system of rodents and humans.[2][3][4] Beyond its application in PET imaging, the unlabeled form of this compound is a powerful tool for the pharmacological blockade of mGluR5 in a variety of experimental paradigms, aiding in the elucidation of the receptor's function in neurological and psychiatric disorders.[5]
Data Presentation: Quantitative Properties of this compound
The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its binding and functional properties.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Species/System | Value | Reference |
| Ki | Human mGluR5 (L(tk-) cells) | 1.7 nM | [6] |
| Human mGluR5 (L(tk-) cells) | 3.5 nM | [1] | |
| Kd | Rat Brain Membranes | 1.7 ± 0.2 nM | [4] |
| Rat Brain Membranes | 2 nM | [3][7] | |
| Rat Brain Membranes | 3.34 ± 2.05 nM | [8] | |
| IC50 (Quisqualate-induced PI accumulation) | L(tk-) cells expressing human mGluR5 | 2.4 nM | [1] |
| IC50 (Glutamate-induced Ca2+ release) | L(tk-) cells expressing human mGluR5 | 2.3 nM | [1] |
Table 2: In Vivo Properties and Applications of [11C]this compound
| Parameter | Species | Finding | Reference |
| Brain Uptake | Human | High initial brain uptake with an extraction fraction of 0.87 ± 0.21. | [2] |
| Receptor Occupancy | Human | AZD2066 displaced [11C]this compound, with an estimated Ki of ~1200 nM, achieving ~50% occupancy at the highest dose. | [9] |
| Binding Potential (BPND) | Rat (Pilocarpine-induced epilepsy model) | Decreased BPND in hippocampus and amygdala during chronic epilepsy. | [10] |
| Binding Potential (BPND) | Mouse (Q175 model of Huntington's) | Marked reduction in BPND in the striatum and cortex of heterozygous mice. | [11] |
| Reference Region | Rat & Mouse | Cerebellum is a suitable reference region for quantification of mGluR5 availability. | [12][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and standardized experimental workflows.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies. - OAK Open Access Archive [oak.novartis.com]
- 8. Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated this compound derivative for the PET imaging of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Imaging of mGluR5 Changes during Epileptogenesis Using [11C]this compound PET in Pilocarpine-Induced Epilepsy Rat Model | PLOS One [journals.plos.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Noninvasive Relative Quantification of [11C]this compound PET Imaging in Mice Versus an Input Function Measured Over an Arteriovenous Shunt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABP688 Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABP688 is a selective and high-affinity negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] It is a valuable tool in neuroscience research and has been developed as a positron emission tomography (PET) tracer for the clinical imaging of mGluR5.[1][4] As with any investigational new drug, understanding its potential for drug-drug interactions (DDIs) is a critical component of its preclinical and clinical development. Regulatory agencies such as the FDA and EMA provide guidelines for these evaluations, which typically begin with in vitro experiments to predict potential interactions.[5][[“]][7][8]
These application notes provide a detailed framework and experimental protocols for assessing the DDI potential of this compound, focusing on its interactions with major drug-metabolizing enzymes and transporters.
This compound Mechanism of Action and mGluR5 Signaling
This compound functions by binding to an allosteric site on the mGluR5 receptor, a location distinct from the orthosteric site where the endogenous ligand glutamate binds.[9][10][11] This binding does not directly compete with glutamate but rather modulates the receptor's response to it. As a negative allosteric modulator, this compound reduces the efficacy of glutamate, thereby dampening the downstream signaling cascade.[11] The canonical mGluR5 pathway involves the activation of G-protein Gq, which in turn activates phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP3), leading to the release of intracellular calcium.[9]
Experimental Design Strategy for DDI Studies
A systematic, tiered approach is recommended for evaluating the DDI potential of this compound.[5][12] This strategy begins with a series of in vitro assays to identify potential interactions. The results of these studies determine if subsequent in vivo clinical DDI studies are necessary.
In Vitro Pharmacokinetic Interaction Protocols
In vitro studies are the foundation for assessing DDI potential.[[“]] They focus on two primary mechanisms: metabolism by Cytochrome P450 (CYP) enzymes and interaction with drug transporters like P-glycoprotein (P-gp).
Metabolic Enzyme Interaction: Cytochrome P450 (CYP)
CYP enzymes are responsible for the metabolism of a vast number of drugs, and their inhibition is a common cause of DDIs.[13][14] An IC50 (half-maximal inhibitory concentration) assay is performed to determine the concentration of this compound required to inhibit the activity of major CYP isoforms by 50%.
Protocol 1: CYP450 Inhibition Assay (IC50 Determination)
Objective: To determine the IC50 values of this compound against major human CYP isoforms (CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP enzymes.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate (B84403) buffer (pH 7.4).
-
This compound stock solution (in DMSO).
-
Specific probe substrates and known inhibitors for each CYP isoform (see table below).
-
96-well incubation plates.
-
Acetonitrile (B52724) with internal standard (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare Reagents: Prepare working solutions of probe substrates, this compound (typically a serial dilution from 0.1 to 100 µM), and control inhibitors in phosphate buffer.
-
Incubation Setup: In a 96-well plate, combine HLM (e.g., 0.2 mg/mL final concentration), phosphate buffer, and either this compound, a known inhibitor (positive control), or vehicle (DMSO, negative control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the specific CYP probe substrate to each well to initiate the metabolic reaction.
-
Start NADPH: Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic process.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[15][16]
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: CYP450 Inhibition
| CYP Isoform | Probe Substrate | Metabolite Measured | Known Inhibitor (Positive Control) | This compound IC50 (µM) |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline | |
| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine | |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole | |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin | Ticlopidine | |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine | |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
Drug Transporter Interaction: P-glycoprotein (P-gp)
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an efflux transporter present in key tissues like the intestine, blood-brain barrier, and kidney, which actively pumps substrates out of cells.[17] It is crucial to determine if this compound inhibits P-gp or is a substrate of it.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay
Objective: To determine if this compound inhibits P-gp-mediated efflux and to calculate an IC50 value.
Materials:
-
Cell line overexpressing human P-gp (e.g., MDCK-MDR1 or Caco-2 cells).[18]
-
Fluorescent P-gp substrate (e.g., Calcein-AM, Daunorubicin).[19]
-
This compound stock solution (in DMSO).
-
Known P-gp inhibitor (e.g., Verapamil, Elacridar) as a positive control.[18][20]
-
Hanks' Balanced Salt Solution (HBSS) or appropriate assay buffer.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate and grow to form a confluent monolayer.
-
Prepare Compounds: Prepare serial dilutions of this compound and the positive control inhibitor in HBSS.
-
Compound Incubation: Remove the culture medium, wash the cell monolayer with HBSS, and add the this compound or control solutions to the wells.
-
Substrate Addition: Add the fluorescent P-gp substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour), protected from light.
-
Wash: Remove the incubation solution and wash the cells with cold HBSS to remove extracellular substrate.
-
Lysis (optional): Lyse the cells with a suitable lysis buffer if required by the detection method.
-
Fluorescence Reading: Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths. Inhibition of P-gp leads to increased intracellular accumulation of the fluorescent substrate and thus a higher signal.[19]
-
Data Analysis: Calculate the percent inhibition based on the fluorescence signal relative to vehicle (0% inhibition) and positive control (100% inhibition). Determine the IC50 value as described for the CYP assay.
Data Presentation: P-gp Inhibition
| Compound | Concentration Range (µM) | Max Inhibition (%) | IC50 (µM) |
| This compound | 0.1 - 100 | ||
| Verapamil (Control) | 0.1 - 100 |
Protocol 3: P-glycoprotein (P-gp) Substrate Assessment
Objective: To determine if this compound is a substrate for P-gp by measuring its bidirectional transport across a polarized cell monolayer.
Materials:
-
MDCK-MDR1 cells grown on permeable Transwell® inserts.
-
This compound.
-
Known P-gp inhibitor (e.g., Verapamil, Elacridar).
-
Transport buffer (HBSS).
-
LC-MS/MS system for quantification of this compound.
Procedure:
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell® inserts until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Transport Study Setup:
-
A-to-B Transport: Add this compound to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.
-
B-to-A Transport: Add this compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Run parallel experiments in the presence and absence of a potent P-gp inhibitor in both chambers.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An ER > 2 suggests active efflux. If the ER is reduced to ~1 in the presence of a P-gp inhibitor, this compound is confirmed as a P-gp substrate.[18]
-
Data Presentation: P-gp Substrate Assessment
| Condition | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound Alone | |||
| This compound + P-gp Inhibitor |
Data Interpretation and Next Steps
The data generated from these in vitro studies provide the basis for a preliminary DDI risk assessment. Regulatory guidelines offer specific cutoff values to determine if a clinical DDI study is warranted.
-
For CYP Inhibition: If the ratio of the maximal unbound plasma concentration of this compound to its in vitro IC50 or Ki value is above a certain threshold (e.g., 0.1 as a conservative starting point), a clinical DDI study may be recommended.
-
For Transporter Interaction: Similarly, if this compound is a potent inhibitor of P-gp or is identified as a substrate, further clinical evaluation is warranted to understand the impact on its own pharmacokinetics or that of co-administered drugs.
This structured approach ensures a thorough, guideline-compliant evaluation of this compound's drug interaction potential, supporting its continued development and ensuring patient safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies. - OAK Open Access Archive [oak.novartis.com]
- 4. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. consensus.app [consensus.app]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sgs.com [sgs.com]
- 13. criver.com [criver.com]
- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. Psychotropic drug-drug interactions involving P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P-gp Substrate Identification | Evotec [evotec.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. content.abcam.com [content.abcam.com]
Application Notes and Protocols for [11C]ABP688 PET Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the data acquisition and analysis of Positron Emission Tomography (PET) scans using the radioligand [11C]ABP688, a selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and molecular imaging.
Introduction to [11C]this compound
[11C]this compound, or 3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-en-1-one-O-[11C]methyloxime, is a PET tracer that binds with high affinity and selectivity to an allosteric site on the mGluR5.[1][2] This allows for the in vivo quantification and visualization of mGluR5 expression and distribution in the brain.[2][3] Given the implication of mGluR5 in various neurological and psychiatric disorders, [11C]this compound PET imaging is a valuable tool for understanding disease pathophysiology and for the development of novel therapeutics targeting this receptor.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical [11C]this compound PET studies.
Table 1: Preclinical [11C]this compound PET Scan Parameters in Mice [4][5]
| Parameter | Value |
| Injected Dose | 4.89 ± 1.06 to 5.24 ± 0.91 MBq |
| Specific Activity | 68.7 ± 14.2 to 74.3 ± 18.5 GBq/μmol |
| Injected Mass | 1.23 ± 0.08 to 1.25 ± 0.05 μg/kg |
| Scan Duration | 60 minutes |
Table 2: Test-Retest Variability of [11C]this compound VTIDIF in Mice [4][5]
| Brain Region | Mean Relative Difference (%) | Standard Deviation (%) |
| Hippocampus | < 4.1 | 7.4 - 17.9 |
| Striatum | < 4.1 | 7.4 - 17.9 |
| Cortex | < 4.1 | 7.4 - 17.9 |
| Thalamus | < 4.1 | 7.4 - 17.9 |
Table 3: Human [11C]this compound PET Scan Parameters [3][6][7]
| Parameter | Value |
| Injected Dose | 300–350 MBq |
| Specific Activity | 70 to 95 GBq/μmol |
| Scan Duration | 60 minutes |
| Unmetabolized Parent Compound at 60 min | 25% ± 0.03% |
Table 4: Specific Distribution Volumes (DVC2) of [11C]this compound in Healthy Human Volunteers [7][8][9]
| Brain Region | DVC2 (mean ± SD) |
| Anterior Cingulate | 5.45 ± 1.47 |
| Medial Temporal Lobe | High Uptake |
| Putamen | High Uptake |
| Caudate | High Uptake |
| Temporal Cortex | > Frontal > Occipital > Parietal |
| Cerebellum | 1.91 ± 0.32 |
Experimental Protocols
Protocol 1: Preclinical [11C]this compound PET Imaging in Mice
This protocol is based on methodologies for reproducible quantification of [11C]this compound PET imaging in mice.[4]
1. Animal Preparation:
- Acclimate mice to the experimental environment to reduce stress.
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). The choice of anesthesia is crucial as it can influence the results.[10]
- Maintain the animal's body temperature using a heating pad.
- Place a catheter in the lateral tail vein for radiotracer injection.
2. Radiotracer Administration:
- Administer a bolus injection of [11C]this compound (e.g., 5.24 ± 0.91 MBq) over a 12-second interval using an automated pump.[4]
- Ensure the injected mass of cold compound is kept within tracer conditions (< 1.50 μg/kg).[4]
3. PET Data Acquisition:
- Initiate a 60-minute dynamic PET scan at the onset of the injection.[4]
- Acquire data in list mode to allow for flexible framing.
- Following the PET scan, perform a CT scan for attenuation and scatter correction.[4]
4. Image Reconstruction:
- Histogram the list-mode data into a series of frames with increasing duration (e.g., 12x10s, 3x20s, 3x30s, 3x60s, 3x150s, 9x300s).[4]
- Reconstruct the images using an appropriate algorithm, such as 2D-OSEM with corrections for normalization, dead time, attenuation, and scatter.[4]
5. Data Analysis:
- Co-register the PET images to a T1-weighted MRI or a PET template for anatomical reference.[4][11]
- Delineate regions of interest (ROIs) on the anatomical image.
- Extract time-activity curves (TACs) for each ROI.
- Perform kinetic modeling using a simplified reference tissue model (SRTM) with the cerebellum as the reference region to calculate the binding potential (BPND).[4][12] Alternatively, use a two-tissue compartment model if an arterial input function is available.
Protocol 2: Clinical [11C]this compound PET Imaging in Humans
This protocol is based on methodologies from human studies with [11C]this compound.[3][6][8]
1. Subject Preparation:
- Obtain informed consent from the volunteer.
- Position the subject comfortably in the PET scanner.
- Place an intravenous catheter for radiotracer injection and an arterial line for blood sampling.
2. Radiotracer Administration:
- Inject a bolus of 300–350 MBq of [11C]this compound intravenously over 2 minutes.[6]
3. PET Data Acquisition:
- Start a dynamic PET scan of 60 minutes at the time of injection.[6]
- The scan can be divided into a series of frames (e.g., 10 x 60s, 10 x 300s).[6]
4. Arterial Blood Sampling and Analysis:
- Collect arterial blood samples at predefined time points throughout the scan to measure the concentration of [11C]this compound in plasma.[3][6]
- Separate plasma from whole blood and measure radioactivity.
- Analyze plasma samples to determine the fraction of unmetabolized parent compound over time using techniques like HPLC.[2]
5. Image Reconstruction and Analysis:
- Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.
- Co-register the PET images with the subject's T1-weighted MRI for anatomical localization.[3]
- Define regions of interest (ROIs) on the MRI.
- Generate time-activity curves (TACs) for each ROI.
- Perform kinetic analysis using a two-tissue compartment model, which has been shown to be the most appropriate model for [11C]this compound.[3][8][13] This will yield the total distribution volume (VT).
- Alternatively, the Logan graphical analysis can be used to generate parametric images of VT.[8][13]
Visualizations
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling cascade upon glutamate binding.
Experimental Workflow for [11C]this compound PET Imaging
Caption: General workflow for a [11C]this compound PET imaging study.
References
- 1. Testing PET-[ 11 C]this compound as a tool to quantify glutamate release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using [11C]this compound and [18F]FPEB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Frontiers | Noninvasive Relative Quantification of [11C]this compound PET Imaging in Mice Versus an Input Function Measured Over an Arteriovenous Shunt [frontiersin.org]
- 5. Noninvasive Relative Quantification of [11C]this compound PET Imaging in Mice Versus an Input Function Measured Over an Arteriovenous Shunt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the metabotropic glutamate receptor subtype 5 using PET and 11C-ABP688: assessment of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Imaging Studies: Protocols, Preparation, Anesthesia, and Animal Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | An Automated Pipeline for the Analysis of PET Data on the Cortical Surface [frontiersin.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. [PDF] Evaluation of the Metabotropic Glutamate Receptor Subtype 5 Using PET and 11C-ABP688: Assessment of Methods | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: [11C]ABP688 PET Data Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [11C]ABP688 PET data quantification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal kinetic model for quantifying [11C]this compound PET data?
A1: A two-tissue compartment model (2TCM) is consistently reported to be superior to a one-tissue compartment model for analyzing [11C]this compound data.[1][2][3][4][5] The 2TCM more adequately fits the tracer kinetics in the brain.[1][5] For generating parametric maps of total distribution volume (DVtot) quickly, the Logan graphical analysis is a useful and equally effective non-compartmental method.[1][2][3]
Q2: Is the cerebellum a suitable reference region for [11C]this compound PET studies?
A2: The use of the cerebellum as a reference region is a subject of ongoing investigation and validation. In rodents, the cerebellum has been shown to be a suitable reference region with very low mGluR5 density.[6][7] However, in humans, the lack of a region completely devoid of mGluR5 receptors complicates the use of reference region methods that do not require arterial blood sampling.[1][2][3] Despite this, some studies in humans support the use of the cerebellum as a reference region, showing a high correlation between binding potential (BPND) derived from reference tissue methods and distribution volumes from arterial input methods.[8] Postmortem human data indicates significantly lower [3H]this compound binding sites in the cerebellum compared to regions with high mGluR5 density.[8]
Q3: Is arterial blood sampling necessary for accurate quantification?
A3: While non-invasive methods using a reference region are desirable, the most accurate quantification of [11C]this compound binding often relies on a metabolite-corrected arterial input function.[8] This is particularly important because a brain region completely free of mGluR5, which is a prerequisite for the simplest reference tissue models, has not been definitively identified in humans.[1][2][3] [11C]this compound is rapidly metabolized in plasma, which necessitates correction for plasma metabolites when using an arterial input function.[8][9][10]
Q4: What is the recommended scan duration for a dynamic [11C]this compound PET scan?
A4: A minimal scan duration of 45 to 50 minutes is recommended to obtain stable and reliable results for kinetic modeling.[1][2][7]
Q5: How can I minimize bias in my [11C]this compound PET data?
A5: Quantification bias can arise from several sources. One critical factor is the framing scheme used for the dynamic PET data. An alternative to constant duration framing (e.g., 'Const 5 min') is a 'constant true counts' ('Const Trues') framing scheme, which has been shown to minimize quantification biases that propagate into the estimated non-displaceable binding potential (BPND).[11] Additionally, controlling for potential confounding variables such as smoking status is important.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor fit of the kinetic model to the tissue time-activity curve (TAC). | Use of an overly simplistic model (e.g., one-tissue compartment model).[1][2] | Employ a two-tissue compartment model (2TCM), which has been demonstrated to provide a superior fit for [11C]this compound data.[1][2][3][4][5] Alternatively, for voxel-wise analysis, consider using the Logan graphical method for estimating total distribution volume.[1][2][3] |
| High variability in test-retest studies. | Instability in physiological conditions. Inconsistent data acquisition and processing protocols. Inherent tracer variability. | Ensure highly controlled testing conditions.[12][13] Standardize imaging protocols, including patient positioning, tracer injection, and scan timing.[14] Evaluate and optimize the framing scheme; consider a 'constant true counts' framing scheme to reduce bias.[11] Be aware of potential increases in test-retest BPND that have been observed in some studies.[15] |
| Unexpected changes in [11C]this compound binding following a pharmacological challenge. | The challenge may alter tracer delivery or metabolism. The challenge may affect tracer binding in the reference region, confounding BPND calculations. | When using a reference region model, verify that the challenge does not alter tracer uptake in the reference region itself.[15] If it does, an arterial input function model is necessary. Consider that changes in endogenous glutamate (B1630785) may not always lead to quantifiable changes in [11C]this compound binding.[12][13] |
| Discrepancy between results from reference tissue models and arterial input function models. | The chosen reference region may not be truly devoid of specific binding sites.[1][2] | Validate the suitability of the reference region for your specific study population (e.g., through blocking studies or comparison with arterial input data).[6][7][8] If a suitable reference region cannot be established, an arterial input function-based method is the gold standard. |
Quantitative Data Summary
Table 1: Comparison of Kinetic Modeling Outcomes for [11C]this compound in Human Brain
| Parameter | Brain Region | Two-Tissue Compartment Model (DVC2) | Logan Method (DVtot) |
| Specific Distribution Volume | Anterior Cingulate | 5.45 ± 1.47 | 6.35 ± 1.32 |
| Cerebellum | 1.91 ± 0.32 | 2.48 ± 0.40 | |
| Data extracted from Treyer et al., J Nucl Med, 2007.[1][3][4] |
Table 2: Effect of MPEP Blockade on [11C]this compound Total Distribution Volume (VT) in Rats
| Brain Region | Baseline VT | VT after MPEP Blockade | % Decrease |
| Thalamus | Not specified | Not specified | 43% |
| Caudate-Putamen | Not specified | Not specified | 58% |
| Cerebellum | Not specified | Not specified | 0.01% (not significant) |
| Data from Helmenhorst et al., J Cereb Blood Flow Metab, 2010.[7] |
Experimental Protocols
Protocol 1: Dynamic [11C]this compound PET Imaging with Arterial Blood Sampling
-
Subject Preparation: Subjects are typically fasted for at least 4 hours prior to the scan. An arterial line is placed for blood sampling.
-
Radiotracer Synthesis: [11C]this compound is synthesized from its precursor, desmethyl-ABP688, via methylation with [11C]methyl iodide or [11C]methyl triflate.[2][6][10]
-
PET-MR Acquisition: Data is acquired on a high-resolution PET scanner, often a simultaneous PET/MR scanner.[11] A bolus injection of [11C]this compound is administered at the start of the scan.
-
Scan Duration: A dynamic emission scan of at least 60-90 minutes is performed.[9][15]
-
Arterial Blood Sampling: Arterial blood samples are collected frequently in the initial minutes after injection and then at decreasing frequency for the remainder of the scan.[9][10]
-
Metabolite Analysis: Plasma is separated from whole blood, and the fraction of unmetabolized parent radiotracer is determined using high-performance liquid chromatography (HPLC).[8][10]
-
Data Analysis:
-
Time-activity curves (TACs) are generated for various brain regions of interest.
-
A metabolite-corrected arterial input function is derived from the blood data.
-
The TACs and the arterial input function are fitted using a two-tissue compartment model to estimate kinetic parameters such as K1, k2, k3, k4, and the total distribution volume (VT).
-
Visualizations
Caption: Workflow for [11C]this compound PET data quantification.
Caption: Decision tree for troubleshooting quantification methods.
References
- 1. Evaluation of the metabotropic glutamate receptor subtype 5 using PET and 11C-ABP688: assessment of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. [PDF] Evaluation of the Metabotropic Glutamate Receptor Subtype 5 Using PET and 11C-ABP688: Assessment of Methods | Semantic Scholar [semanticscholar.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Quantitative evaluation of 11C-ABP688 as PET ligand for the measurement of the metabotropic glutamate receptor subtype 5 using autoradiographic studies and a beta-scintillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medrxiv.org [medrxiv.org]
- 9. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo positron emission tomography imaging with [11C]this compound: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of framing scheme optimization and smoking status on binding potential analysis in dynamic PET with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing PET-[ 11 C]this compound as a tool to quantify glutamate release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Studies of the Metabotropic Glutamate Receptor 5 Radioligand [11C]this compound with N-acetylcysteine Challenge in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Framing Schemes for Dynamic [11C]ABP688 PET
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dynamic [11C]ABP688 PET. The information is designed to address specific issues encountered during experimental design and data analysis, with a focus on optimizing framing schemes for robust and reproducible quantification of metabotropic glutamate (B1630785) receptor 5 (mGluR5) availability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in defining a framing scheme for dynamic [11C]this compound PET studies?
A1: The central challenge lies in balancing the trade-off between temporal resolution and statistical noise in the reconstructed images. Shorter frames provide better temporal resolution to capture the tracer's kinetic profile but suffer from higher statistical noise due to lower counts per frame. Conversely, longer frames reduce noise but can blur the dynamic information, potentially biasing the estimation of kinetic parameters like the non-displaceable binding potential (BP_ND). This is particularly critical in regions with low radioactivity concentration, such as the cerebellum, which is often used as a reference region.[1]
Q2: How does low count statistics, especially towards the end of the scan, affect BP_ND estimation?
A2: Low count rates, which are common towards the end of a dynamic [11C]this compound scan due to radioactive decay, can introduce a quantification bias. This bias can be particularly pronounced in the reference region (e.g., cerebellum), leading to an overestimation of its activity concentration.[1][2] This, in turn, can result in an underestimation of the calculated BP_ND, potentially masking true biological effects or introducing non-consistent outcomes.[1][2]
Q3: What is the "Const Trues" framing scheme and how does it address the issue of quantification bias?
A3: The 'Const Trues' (Constant Trues) framing scheme is an adaptive method where each frame is defined by a constant number of true coincidence events rather than a fixed duration.[1] This approach aims to maintain a consistent signal-to-noise ratio across all frames throughout the acquisition. By doing so, it minimizes and stabilizes the quantification bias, leading to more robust and reproducible BP_ND estimations compared to conventional framing schemes with fixed time intervals.[1][2]
Q4: Which kinetic model is most appropriate for analyzing dynamic [11C]this compound PET data?
A4: For tracer kinetic modeling of [11C]this compound, a 2-tissue compartment model (2TCM) is generally superior to a 1-tissue compartment model.[3][4][5] The 2TCM better describes the tracer's behavior in the brain, accounting for both a free/non-specifically bound compartment and a specifically bound compartment. However, reference tissue models, which do not require arterial blood sampling, can also be suitable, with the cerebellum being a commonly used reference region.[6][7]
Q5: What is the recommended minimal scan duration for a dynamic [11C]this compound PET study?
A5: To obtain stable results for kinetic modeling, a minimal scan duration of 45 to 60 minutes is generally recommended.[3][6][8] Shorter durations may not allow for accurate estimation of the kinetic parameters, particularly the dissociation rate from specific binding sites.
Troubleshooting Guide
Issue 1: High variability in BP_ND values in test-retest studies.
-
Possible Cause: Inconsistent framing schemes between scans or a framing scheme that is highly sensitive to statistical noise.
-
Troubleshooting Steps:
-
Standardize Framing Scheme: Ensure the exact same framing scheme is applied to both test and retest data.
-
Consider 'Const Trues' Framing: If using a fixed-duration framing scheme, consider re-binning the list-mode data using a 'Const Trues' approach to minimize bias propagation.[1][2]
-
Evaluate Scan Duration: Ensure the scan duration is sufficient (at least 45-60 minutes) to achieve stable BP_ND estimates.[3][6]
-
Check for Confounding Factors: Investigate potential confounding factors that could influence mGluR5 binding between scans, such as smoking status.[1]
-
Issue 2: Underestimation of BP_ND values.
-
Possible Cause: Overestimation of the reference region (cerebellum) activity concentration due to low count statistics.
-
Troubleshooting Steps:
-
Implement 'Const Trues' Framing: This method can mitigate the bias caused by low counts in the reference region.[1][2]
-
Evaluate Reference Region Definition: Carefully delineate the cerebellum gray matter to avoid spill-over from adjacent white matter or cerebrospinal fluid.
-
Assess Kinetic Model Fit: Ensure the chosen kinetic model provides a good fit to the time-activity curve of the reference region. A poor fit can indicate issues with the data or model assumptions.
-
Issue 3: Difficulty in achieving stable kinetic model fits.
-
Possible Cause: A framing scheme with insufficient temporal resolution in the early part of the scan or excessive noise in later frames.
-
Troubleshooting Steps:
-
Review Early Frame Durations: Ensure the initial frames are short enough to adequately capture the rapid initial uptake of the tracer. A typical scheme might include frames of 10-30 seconds in the first few minutes.[6][9]
-
Optimize Late Frame Durations: While longer frames are needed later in the scan, excessively long frames can obscure the tracer washout kinetics. Consider a graded increase in frame duration.
-
Compare Bolus vs. Bolus-Infusion: For studies focused on equilibrium, a bolus-plus-infusion protocol can help achieve a steady state, which may simplify modeling and improve the stability of BP_ND estimates.[10][11]
-
Data Presentation
Table 1: Comparison of Framing Schemes on BP_ND Bias
| Framing Scheme | Description | Impact on BP_ND Bias | Reference |
| Constant 5 min ('Const 5 min') | Each frame has a fixed duration of 5 minutes. | Can lead to fluctuating and inconsistent BP_ND outcomes due to varying statistical noise and bias across the scan. | [1] |
| Constant True Counts ('Const Trues') | Each frame is defined by a constant number of true coincidence events. | Minimizes and stabilizes quantification bias, resulting in more robust and reproducible BP_ND estimations. | [1][2] |
Table 2: Example Framing Schemes for [11C]this compound PET
| Study Type | Framing Scheme Example | Total Duration | Reference |
| Bolus Injection (Human) | 6 x 30s, 3 x 1min, 2 x 2min, 10 x 5min | 60 min | [8] |
| Bolus Injection (Rat) | 9 x 30s, 6 x 1min, 5 x 2min, 7 x 5min | 60 min | [9] |
| Bolus Injection (Rat) | 12 x 10s, 3 x 20s, 3 x 30s, 3 x 60s, 3 x 150s, 9 x 300s | 60 min | [6] |
Experimental Protocols
Protocol 1: Bolus Injection Dynamic [11C]this compound PET (Human)
-
Subject Preparation: Subjects should be positioned comfortably in the PET scanner to minimize motion.
-
Tracer Administration: A bolus of [11C]this compound is injected intravenously over approximately 1 minute.
-
PET Acquisition: Dynamic PET data are acquired in list-mode for a total of 60-90 minutes.
-
Arterial Blood Sampling (if applicable): If a 2TCM with arterial input function is planned, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
-
Data Reconstruction: List-mode data are binned into a dynamic sequence of frames. An example framing scheme is: 6 x 30s, 3 x 1min, 2 x 2min, 10 x 5min.[8]
-
Kinetic Modeling: Time-activity curves are generated for regions of interest, and a 2-tissue compartment model or a reference tissue model is fitted to the data to estimate BP_ND.
Protocol 2: Bolus-plus-Infusion [11C]this compound PET (Human)
-
Subject Preparation: Similar to the bolus injection protocol.
-
Tracer Administration: A bolus of [11C]this compound is administered, immediately followed by a continuous infusion of the tracer for the remainder of the scan. This is designed to achieve a steady-state concentration of the tracer in the brain.
-
PET Acquisition: Dynamic PET data are acquired for 60-90 minutes.
-
Data Reconstruction: Data are reconstructed into frames. The framing scheme should be optimized to assess the equilibrium state.
-
Analysis: BP_ND can be calculated using a simplified ratio method once equilibrium is reached, typically using the cerebellum as the reference region.[1]
Visualizations
Caption: Figure 1. Experimental Workflow for Dynamic [11C]this compound PET.
Caption: Figure 2. Logic for Selecting a Framing Scheme.
References
- 1. Impact of framing scheme optimization and smoking status on binding potential analysis in dynamic PET with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the metabotropic glutamate receptor subtype 5 using PET and 11C-ABP688: assessment of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of 11C-ABP688 as PET ligand for the measurement of the metabotropic glutamate receptor subtype 5 using autoradiographic studies and a beta-scintillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688. | Semantic Scholar [semanticscholar.org]
- 6. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic neuroreceptor positron emission tomography in non-anesthetized rats using point source based motion correction: A feasibility study with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using [11C]this compound and [18F]FPEB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing PET-[ 11 C]this compound as a tool to quantify glutamate release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduced uptake of [11C]-ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Smoking Status on [11C]ABP688 Binding Potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of smoking on metabotropic glutamate (B1630785) receptor 5 (mGluR5) availability using [11C]ABP688 Positron Emission Tomography (PET).
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of smoking on [11C]this compound binding potential?
A1: Multiple studies have demonstrated that smoking leads to a significant global reduction in mGluR5 receptor availability as measured by the binding potential or distribution volume ratio (DVR) of [11C]this compound. Research shows a marked global reduction of approximately 20.6% in the mGluR5 DVR in the gray matter of active smokers compared to non-smokers.[1][2] Ex-smokers also exhibit a global reduction of about 11.5% compared to non-smokers, suggesting that while there may be some recovery after cessation, it may be incomplete, especially in short-term abstinence.[1][2]
Q2: What is the proposed biological mechanism behind the reduction in [11C]this compound binding in smokers?
A2: The leading hypothesis is that the reduction in mGluR5 binding is an adaptive response to chronic glutamatergic overstimulation induced by nicotine (B1678760).[1][2][3] Nicotine, the primary psychoactive component in tobacco, binds to nicotinic acetylcholine (B1216132) receptors (nAChRs) which in turn stimulates the release of the excitatory neurotransmitter glutamate.[4][[“]][6] This sustained increase in glutamate levels is thought to trigger a compensatory downregulation of postsynaptic mGluR5 density to maintain synaptic homeostasis.[3]
Q3: Is the reduction in mGluR5 binding reversible after smoking cessation?
A3: Evidence suggests a partial but potentially incomplete recovery. Studies on ex-smokers show that mGluR5 availability is higher than in current smokers but remains significantly lower than in non-smokers (an approximate 11.5% reduction compared to non-smokers).[1][2] The degree of recovery may depend on the duration of abstinence.[1][3] One study noted that the ex-smokers observed had been abstinent for an average of only 25 weeks, suggesting the lower binding could be due to incomplete receptor recovery.[1][2] A follow-up study indicated that long-term ex-smokers (abstinent >1.5 years) showed no difference in mGluR5 binding compared to non-smokers.[3]
Troubleshooting Guides
Issue 1: I am observing lower-than-expected [11C]this compound binding potential (BPND) or distribution volume ratio (DVR) in my healthy control group.
| Potential Cause | Troubleshooting Step |
| Undisclosed Smoking/Nicotine Use | Smoking is a significant confounder for [11C]this compound studies.[7] Screen participants thoroughly for current and past smoking, as well as the use of other nicotine products (e.g., vaping, patches, gum). Consider biochemical verification (e.g., cotinine (B1669453) levels). |
| Patient Preparation | Ensure strict adherence to pre-scan protocols. While general PET scan advice varies, for research consistency, it is critical to standardize the period of abstinence from smoking (e.g., 12-24 hours) and other substances like caffeine (B1668208) or alcohol.[8][9][10] |
| Quantification Bias | Overestimation of activity in the reference region (cerebellum) can lead to artificially low BPND values.[7] This can be influenced by low count rates toward the end of the scan. |
| Image Reconstruction & Analysis | The choice of framing scheme for dynamic PET data can introduce variability and bias.[7][11] Ensure you are using a validated and consistent reconstruction algorithm and framing scheme (e.g., constant true counts vs. constant time intervals) across all subjects. |
Issue 2: My data shows high inter-subject variability, potentially masking the effects I am studying.
| Potential Cause | Troubleshooting Step |
| Confounding Effect of Smoking Status | Smoking status must be controlled for during study design and analysis.[7] Either exclude smokers, or balance the number of smokers and non-smokers across your experimental groups (e.g., healthy controls vs. patient group).[11] |
| Patient Motion | Patient movement during the scan can cause misalignment between the PET and anatomical (CT or MR) images, leading to artifacts and inaccurate quantification.[12][13][14] Use head-holders and instruct patients to remain still. Review images for motion artifacts. |
| Metabolite Correction Errors | If using an arterial input function, inaccuracies in measuring the parent radiotracer concentration in plasma can introduce significant errors. [11C]this compound is metabolized rapidly.[15][16] Ensure robust and consistent metabolite analysis procedures. |
| Sex Differences | In non-smokers, females have been reported to have significantly lower mGluR5 DVR than males in several brain regions.[1][17] This difference was not observed in smokers or ex-smokers. Consider sex as a covariate in your statistical analysis. |
Data Presentation: Quantitative Impact of Smoking
The following tables summarize the percentage reduction in the mGluR5 distribution volume ratio (DVR), a measure of receptor availability, in various brain regions. Data is adapted from Akkus et al., PNAS, 2013.[1][2]
Table 1: mGluR5 DVR Reduction in Smokers vs. Non-Smokers
| Brain Region | Left Hemisphere % Reduction | Right Hemisphere % Reduction |
| Medial Orbitofrontal Cortex | 31% | 30% |
| Caudate | 28% | 26% |
| Thalamus | 24% | 23% |
| Medial Temporal Lobe | 23% | 23% |
| Putamen | 22% | 20% |
| Anterior Cingulate Cortex | 21% | - |
| Average Gray Matter | - | 20.6% |
Table 2: mGluR5 DVR Reduction in Ex-Smokers vs. Non-Smokers
| Brain Region | Left Hemisphere % Reduction | Right Hemisphere % Reduction |
| Thalamus | 22% | 23% |
| Medial Orbitofrontal Cortex | 20% | 21% |
| Caudate | 15% | 15% |
| Medial Temporal Lobe | 13% | 13% |
| Putamen | 12% | 12% |
| Anterior Cingulate Cortex | 11% | - |
| Average Gray Matter | - | 11.5% |
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a generalized protocol for a human [11C]this compound PET study.
1. Subject Screening and Preparation:
-
Obtain written informed consent.
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Screen for psychiatric and neurological disorders, and substance use (including detailed smoking history).
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Instruct subjects to abstain from food for 4-6 hours and from alcohol/caffeine for at least 12 hours before the scan.
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For smoking studies, define and control the time since the last cigarette (e.g., scan performed ~60-70 minutes after the last cigarette).[1]
2. Radiotracer Administration and PET Acquisition:
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Place intravenous catheters for radiotracer injection and, if applicable, a radial artery catheter for blood sampling.[16][18]
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Acquire a transmission scan (e.g., using 68Ge) for attenuation correction.[18]
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Administer [11C]this compound (e.g., ~740 MBq) via a bolus-plus-infusion or slow bolus injection protocol.[1][17][19]
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Begin dynamic 3D PET scanning for a duration of 60-90 minutes.[18][20]
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If using arterial input, collect arterial blood samples at predefined intervals to measure parent compound and metabolite concentrations.[16][18]
3. Image Processing and Analysis:
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Perform motion correction and reconstruct dynamic PET images into a series of time frames.
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Co-register PET images to a subject's anatomical MRI scan.
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Delineate regions of interest (ROIs) on the MRI.
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Quantification:
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With Arterial Input: Use a two-tissue compartment model to calculate the total distribution volume (VT).[18][21][22]
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Without Arterial Input (Reference Tissue Model): Use the cerebellum as a reference region to calculate the distribution volume ratio (DVR) or non-displaceable binding potential (BPND).[1][15][21] The cerebellum is used due to its very low density of mGluR5.[1][2][21]
-
References
- 1. pnas.org [pnas.org]
- 2. Marked global reduction in mGluR5 receptor binding in smokers and ex-smokers determined by [11C]this compound positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the metabotropic glutamate receptor 5 in nicotine addiction | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. Involvement of Glutamatergic and GABAergic Systems in Nicotine Dependence: Implications for Novel Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Targeting glutamate homeostasis for potential treatment of nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of framing scheme optimization and smoking status on binding potential analysis in dynamic PET with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can You Smoke Before a PET Scan? - Liv Hospital in Turkey Istanbul [int.livhospital.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. Why No Smoking Before PET Scan? - Liv Hospital in Turkey Istanbul [int.livhospital.com]
- 11. researchgate.net [researchgate.net]
- 12. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 13. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 15. medrxiv.org [medrxiv.org]
- 16. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. medrxiv.org [medrxiv.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal-to-Noise in [¹¹C]ABP688 Imaging
Welcome to the technical support center for [¹¹C]ABP688 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a high signal-to-noise ratio (SNR). A low SNR can obscure crucial data, and this guide provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is [¹¹C]this compound and what is it used for?
A1: [¹¹C]this compound is a radiolabeled positron emission tomography (PET) tracer used for imaging the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[1][2][3] It is a noncompetitive and highly selective antagonist for mGluR5, allowing for in vivo visualization and quantification of these receptors in the brain.[1] Given the role of mGluR5 in various neurological and psychiatric disorders, [¹¹C]this compound is a valuable tool in neuroscience research and drug development.[4][5]
Q2: What is a good signal-to-noise ratio for [¹¹C]this compound imaging?
A2: While a specific universal value is not defined, a good signal-to-noise ratio in [¹¹C]this compound imaging is characterized by clear differentiation between mGluR5-rich regions (e.g., striatum, hippocampus, cortex) and regions with low receptor density (e.g., cerebellum).[1][6] High-quality images will show heterogeneous uptake in the brain, corresponding to the known distribution of mGluR5.[1]
Q3: What are the most common causes of low signal-to-noise in PET imaging?
A3: The most common causes of low SNR in PET imaging, including with [¹¹C]this compound, are patient motion, errors in attenuation correction, and suboptimal image reconstruction parameters.[7][8] Other factors can include issues with the radiotracer itself (low specific activity or purity), improper injection technique, and physiological variability in the subject.
Q4: How does the (E)-isomer of this compound affect imaging results?
A4: The (E)-isomer of this compound has a significantly greater affinity for mGluR5 receptors compared to the (Z)-isomer.[9] Therefore, a high ratio of the (E)-isomer is crucial for accurate imaging and quantification. The presence of even modest amounts of the (Z)-[¹¹C]this compound isomer can lead to a reduction in the estimated binding potential in vivo.[9]
Troubleshooting Guide for Low Signal-to-Noise Ratio
This guide is structured to help you systematically identify and resolve the root cause of low SNR in your [¹¹C]this compound imaging experiments.
Issue 1: Low Overall Brain Uptake
Possible Causes:
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Poor Radiotracer Quality: Low radiochemical purity or specific activity can result in a reduced amount of active tracer reaching the brain.
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Incorrect Injected Dose: An insufficient injected dose will lead to a weak signal.
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Improper Injection: Issues with the intravenous injection can prevent the full dose from entering circulation.
Solutions:
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Verify Radiotracer Quality: Ensure the radiochemical purity is greater than 98%.[6] The specific radioactivity should be in the range of 70 to 95 GBq/μmol at the time of injection.[6]
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Optimize Injected Dose: For human studies, an average injected dose of around 550 MBq has been used.[10] For preclinical studies in rats, doses of 18-22 MBq have been reported.[1]
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Ensure Proper Injection Technique: Confirm that the full dose was administered intravenously and that there was no significant extravasation at the injection site.
Issue 2: High Noise Levels in the Image
Possible Causes:
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Suboptimal Image Reconstruction Parameters: The choice of reconstruction algorithm, number of iterations and subsets, and post-filtering can significantly impact image noise.[11]
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Short Scan Duration: Insufficient acquisition time will result in low counts and consequently, high noise.
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Patient Motion: Movement during the scan can introduce significant artifacts and noise.[7]
Solutions:
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Optimize Reconstruction Parameters: Experiment with different reconstruction parameters to find the optimal balance between noise reduction and preservation of spatial resolution. Iterative reconstruction methods like OSEM are commonly used.[12]
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Increase Scan Duration: For dynamic scans in humans, a duration of 90 minutes is often employed.[6] For preclinical studies in rats, a 90-minute scan has also been used.[1]
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Minimize Patient Motion: Ensure the patient is comfortable and use head restraints to minimize movement. Motion correction algorithms can also be applied during image reconstruction.[13][14]
Issue 3: Poor Contrast Between Target and Reference Regions
Possible Causes:
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High Non-Specific Binding: This can be due to various factors, including the presence of radiolabeled metabolites that can cross the blood-brain barrier.
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Incorrect Choice of Reference Region: The cerebellum is typically used as a reference region for [¹¹C]this compound as it has a low density of mGluR5 receptors.[6] However, disease states could potentially alter this.
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Metabolism of the Tracer: Rapid metabolism of [¹¹C]this compound can lead to a decrease in the parent compound available to bind to the target receptors.[6]
Solutions:
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Assess Metabolite Profile: While studies have shown that the radiolabeled metabolites of [¹¹C]this compound are unlikely to cross the blood-brain barrier, it is a factor to consider in cases of unexpected results.[6]
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Confirm Appropriateness of Reference Region: Verify that the cerebellum shows low and homogeneous tracer uptake in your study population.
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Consider Tracer Kinetics: Be aware that the metabolism of [¹¹C]this compound is rapid, with about 25% of the parent compound remaining in plasma at 60 minutes post-injection in humans.[6]
Quantitative Data Summary
| Parameter | Preclinical (Rat) | Clinical (Human) | Reference |
| Injected Dose | 18-22 MBq | ~551.9 MBq | [1][10] |
| Specific Activity | 150 ± 50 GBq/μmol | 70-95 GBq/μmol | [1][6] |
| Scan Duration | 90 min | 90 min | [1][6] |
| Dissociation Constant (Kd) | 1.7 ± 0.2 nmol/L | Not directly measured in vivo | [1] |
Experimental Protocols
Protocol 1: [¹¹C]this compound Radiosynthesis
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Reaction: [¹¹C]this compound is synthesized by the O-methylation of the sodium salt of its desmethyl precursor using [¹¹C]methyl iodide.[1]
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Purification: The product is purified using reversed-phase high-performance liquid chromatography (HPLC).[1]
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Quality Control: The final product should be assessed for radiochemical purity and specific radioactivity.
Protocol 2: Preclinical PET Imaging in Rats
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Animal Preparation: Anesthetize the rat with isoflurane.[1]
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Tracer Administration: Administer 18-22 MBq of [¹¹C]this compound via a tail vein injection.[1]
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PET Scan: Acquire a dynamic PET scan for 90 minutes.[1]
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Image Reconstruction: Reconstruct the data using an appropriate algorithm, such as the one-pass list-mode expectation maximization algorithm.[1]
Visualizations
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies. - OAK Open Access Archive [oak.novartis.com]
- 4. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 8. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduced uptake of [11C]‐this compound, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer’s dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.utq.edu.iq [med.utq.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. mnoergaard.github.io [mnoergaard.github.io]
- 14. MRI-Driven PET Image Optimization for Neurological Applications - PMC [pmc.ncbi.nlm.nih.gov]
minimizing quantification bias in [11C]ABP688 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing quantification bias in [11C]ABP688 positron emission tomography (PET) studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Kinetic Modeling and Data Analysis
Q1: Which kinetic model is most appropriate for quantifying [11C]this compound binding?
A1: For detailed and accurate quantification of metabotropic glutamate (B1630785) receptor type 5 (mGluR5) availability, a two-tissue compartment model (2TCM) with a metabolite-corrected arterial input function is considered the gold standard.[1][2][3][4] Studies have shown that a 2TCM provides superior fits for [11C]this compound data across various brain regions compared to a one-tissue compartment model.[1][4][5][6] For faster, pixel-wise analysis yielding total distribution volume (DVtot), the Logan graphical analysis is also a viable option.[4][5]
Q2: My non-invasive reference tissue model results seem biased. What could be the cause?
A2: Bias in reference tissue model-derived binding potential (BP_ND) can arise from several sources:
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Choice of Reference Region: The cerebellum is commonly used, but it is not entirely devoid of mGluR5, which can introduce a systematic bias.[7]
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Kinetic Model Selection: Different reference tissue models (e.g., SRTM, MRTM2) have varying levels of bias. The Simplified Reference Tissue Model (SRTM) has been shown to have the lowest overall variability in some studies.
-
Scan Duration: A minimum scan duration of 45-50 minutes is often required to obtain stable results with kinetic modeling.[4][8][9] Shorter durations can lead to biased estimates.
Q3: What is the expected test-retest variability for [11C]this compound binding potential (BP_ND)?
A3: The test-retest variability for [11C]this compound BP_ND is generally moderate, ranging from 11% to 21% in human studies across different brain regions.[10][11][12] Reliability is typically fair in cortical and striatal regions but can be lower in limbic areas like the hippocampus and amygdala.[10][11] In animal studies, variability has been reported to be in the range of 5% to 10%. This inherent variability should be considered in the design and power calculations of your studies.
| Human Test-Retest Variability of [11C]this compound BP_ND | |
| Brain Regions | Variability (%) |
| Cortical | Fair |
| Striatal | Fair |
| Limbic (Hippocampus, Amygdala) | 11 - 21 |
| Animal (Rat) Test-Retest Variability of [11C]this compound BP_ND | |
| Kinetic Model | Variability (%) |
| SRTM | 5 - 10 |
| SRTM2 | Acceptable |
| MRTM | Acceptable |
| MRTM2 | Acceptable |
| NIGA | Lower Reproducibility |
Experimental Protocol and Subject Handling
Q4: How critical is motion correction for [11C]this compound studies?
A4: Motion correction is crucial for preventing artifacts and ensuring accurate quantification, especially in dynamic PET scans.[13] For human studies, a head-fixation device is recommended to minimize movement.[1][14] In awake animal imaging, point-source-based motion correction has been shown to be feasible and provide reproducible results.[13] Even small movements can blur images and lead to underestimation of tracer uptake in small regions of interest.
Q5: Are there any known confounding factors that can influence [11C]this compound binding?
A5: Yes, several factors can influence the quantification of [11C]this compound binding:
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Smoking Status: Smoking has been shown to cause a global reduction in mGluR5 binding.[15] It is critical to control for smoking status in your study design and analysis.
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Anesthesia: In animal studies, anesthesia can potentially alter metabolism and neurochemistry, affecting tracer kinetics.[13] Awake imaging protocols with motion correction are a suitable alternative when trying to avoid the effects of anesthesia.[13]
Q6: What is the recommended procedure for radiometabolite analysis?
A6: Accurate quantification using an arterial input function requires correction for radiometabolites. [11C]this compound is rapidly metabolized in plasma.[1][2][3][14] A typical procedure involves:
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Serial arterial blood sampling throughout the PET scan.
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Separation of plasma from whole blood.
-
Extraction of the parent compound and its metabolites from the plasma.
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Analysis using high-performance liquid chromatography (HPLC) to determine the fraction of unchanged parent radioligand over time.[16]
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Fitting a model to the parent fraction data to generate a continuous curve for correcting the arterial input function.[17][18]
| [11C]this compound Metabolism in Human Plasma | |
| Time Post-Injection | Approximate Parent Compound (%) |
| 5 minutes | 50 |
| 15 minutes | 22 |
| 30 minutes | 14 |
| 60 minutes | 8-25 |
Reference Region Selection
Q7: Is the cerebellum a suitable reference region for [11C]this compound studies?
A7: The cerebellum is the most commonly used reference region for non-invasive quantification of [11C]this compound binding.[1][8][9] This is based on findings of negligible specific binding in rodent studies.[2] However, some studies in humans and non-human primates suggest the presence of a small but significant amount of mGluR5 in the cerebellum, which could lead to an underestimation of BP_ND.[7] Despite this, in vivo studies have shown a high correlation between BP_ND values derived using the cerebellum as a reference region and those obtained with arterial input methods (R2 > 0.9).[1][19]
Q8: What are the alternatives if the cerebellum is not a suitable reference region for my study?
A8: If there is concern about the suitability of the cerebellum, the most robust alternative is to use an arterial input function with metabolite correction to derive the total distribution volume (V_T) and subsequently calculate BP_ND. This approach avoids the assumptions associated with a reference region but is more invasive.
Detailed Experimental Protocols
Protocol 1: Dynamic [11C]this compound PET Imaging in Humans
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A cannula is inserted into an antecubital vein for radiotracer injection and another in a radial artery for blood sampling.
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Radiotracer Injection: A bolus injection of [11C]this compound (e.g., 362.6 ± 43.3 MBq) is administered intravenously over 1 minute.[14]
-
PET Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for at least 60-90 minutes. A head-fixation device should be used to minimize motion.[1][14]
-
Arterial Blood Sampling: Arterial blood samples are collected frequently in the first few minutes and then at increasing intervals throughout the scan.
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Radiometabolite Analysis: Plasma is separated, and the fraction of unchanged [11C]this compound is determined using HPLC.
-
Image Reconstruction: PET data are reconstructed into a series of time frames, corrected for attenuation, scatter, and decay.
-
Kinetic Modeling: Time-activity curves are generated for various regions of interest. A 2TCM with a metabolite-corrected arterial plasma input function is applied to estimate kinetic parameters.
Protocol 2: Test-Retest Study Design
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Subject Selection: Recruit healthy volunteers.
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Scanning Sessions: Each subject undergoes two [11C]this compound PET scans separated by a specific interval (e.g., 3 weeks) to ensure washout of the radiotracer.[10][11]
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Standardization: To minimize variability, perform scans at the same time of day for each subject.[10][11]
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Data Acquisition and Analysis: Follow the procedures outlined in Protocol 1 for both scans.
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Variability and Reliability Assessment: Calculate the absolute percentage difference in BP_ND between the two scans for each region of interest to determine test-retest variability.
Visualizations
Caption: Workflow for a dynamic [11C]this compound PET study.
Caption: Troubleshooting logic for biased [11C]this compound results.
References
- 1. medrxiv.org [medrxiv.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the metabotropic glutamate receptor subtype 5 using PET and 11C-ABP688: assessment of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of the Metabotropic Glutamate Receptor Subtype 5 Using PET and 11C-ABP688: Assessment of Methods | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Test-retest variability of [11 C]this compound estimates of metabotropic glutamate receptor subtype 5 availability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic neuroreceptor positron emission tomography in non-anesthetized rats using point source based motion correction: A feasibility study with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. Impact of framing scheme optimization and smoking status on binding potential analysis in dynamic PET with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improved models for plasma radiometabolite correction and their impact on kinetic quantification in PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved models for plasma radiometabolite correction and their impact on kinetic quantification in PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
selection of reference region for [11C]ABP688 PET analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]ABP688 for Positron Emission Tomography (PET) analysis. Our goal is to address common challenges encountered during experimental design and data analysis, with a specific focus on the critical step of reference region selection.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly used and validated reference region for [11C]this compound PET analysis?
A1: The cerebellum, specifically the cerebellar gray matter, is the most widely used and validated reference region for the quantification of metabotropic glutamate (B1630785) receptor type 5 (mGluR5) availability with [11C]this compound PET.[1][2][3][4][5][6] This is based on extensive in vivo and in vitro studies in both rodents and humans, which have demonstrated that the cerebellum has negligible specific binding of [11C]this compound.[1][2][4][5][6]
Q2: What are the key criteria for a suitable reference region in [11C]this compound PET studies?
A2: A suitable reference region for [11C]this compound PET analysis should meet the following criteria:
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Negligible Specific Binding: The region should be devoid or have negligible levels of mGluR5, the target receptor for [11C]this compound.[1]
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Similar Non-Displaceable Binding: The kinetics of non-specific binding and free tracer in the reference region should be similar to that in the target regions.
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Location within the Blood-Brain Barrier: The reference region must be located within the blood-brain barrier to accurately reflect the non-specific binding of the tracer in the brain.[2]
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Good Statistical Properties: The region should be large enough to provide reliable and low-noise measurements of tracer concentration.
Q3: Is there any controversy surrounding the use of the cerebellum as a reference region for [11C]this compound in human studies?
A3: While widely accepted, some studies have presented conflicting evidence regarding the complete absence of mGluR5 in the human cerebellum.[3][4] Postmortem human brain studies have shown low levels of mGluR5 immunoreactivity and [3H]this compound binding sites in the cerebellum relative to regions with high mGluR5 density like the hippocampus.[3][4][5][7] However, in vivo PET studies have consistently shown that [11C]this compound binding potential (BP_ND) values calculated using the cerebellum as a reference region are highly correlated with those derived from more invasive methods requiring arterial blood sampling.[3][4][5] This suggests that while there might be a very low level of specific binding, it may not be significant enough to invalidate its use as a reference region for many research applications.
Q4: What are the potential alternatives to the cerebellum as a reference region?
A4: While the cerebellum is the standard, other regions have been considered or used in PET studies with other radioligands, and their applicability to [11C]this compound could be explored in specific contexts:
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Pons: The pons has been suggested as a suitable reference region for intensity normalization in 18F-FDG PET studies due to its metabolic stability with age.[8] Its utility for [11C]this compound would require specific validation.
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White Matter: Subcortical white matter has been used as a reference region for other PET tracers like [11C]PiB.[9][10] However, for some tracers, it has been shown that the volume of distribution (V_T) in white matter can overestimate the non-displaceable uptake in gray matter.[11] The use of white matter as a reference for [11C]this compound would need careful validation due to potential differences in non-specific binding characteristics compared to gray matter.[12][13]
Q5: What are the consequences of an improperly selected reference region?
A5: An improperly selected reference region can lead to significant biases in the quantification of [11C]this compound binding.[14] If the reference region contains specific binding sites, the non-displaceable binding potential (BP_ND) will be underestimated. Conversely, if the non-specific uptake in the reference region is not representative of the target regions, it can introduce systematic errors in the quantification of receptor availability.
Troubleshooting Guide
Issue 1: High variability in binding potential (BP_ND) values across subjects.
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Possible Cause 1: Inconsistent Reference Region Delineation.
-
Troubleshooting Step: Ensure a standardized and reproducible protocol for delineating the cerebellar gray matter. Use an automated or semi-automated method based on a co-registered MRI for each subject to minimize operator-dependent variability.
-
-
Possible Cause 2: Partial Volume Effects.
-
Troubleshooting Step: For smaller cerebellar volumes, especially in cases of atrophy, partial volume effects from surrounding tissues can contaminate the signal.[4] Implement partial volume correction methods to obtain more accurate estimates of tracer concentration in the cerebellum.
-
-
Possible Cause 3: Subject-specific differences in non-specific binding.
-
Troubleshooting Step: While reference region methods assume consistent non-specific binding, factors like age, disease state, or medication could potentially influence it. If high variability persists, consider performing a validation study with a subset of subjects using an arterial input function to confirm the reliability of the reference region in your specific population.
-
Issue 2: Unexpectedly low or negative binding potential (BP_ND) values.
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Possible Cause 1: Presence of specific binding in the reference region.
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Troubleshooting Step: Re-evaluate the choice of the reference region. If using the cerebellum in a population where cerebellar mGluR5 expression might be altered, consider alternative validated regions or use an arterial input function-based method.
-
-
Possible Cause 2: Noise in the reference region time-activity curve (TAC).
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Troubleshooting Step: The cerebellum, having low tracer uptake, can be more susceptible to noise.[14] Ensure that the PET data acquisition and reconstruction parameters are optimized to minimize noise. You may also need to employ a more robust kinetic model that is less sensitive to noise.
-
Experimental Protocols
Protocol 1: Validation of the Cerebellum as a Reference Region using a Blocking Study
This protocol is designed to confirm the absence of significant specific binding of [11C]this compound in the cerebellum.
-
Baseline Scan:
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Administer a bolus injection of [11C]this compound to the subject.
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Acquire dynamic PET data for a minimum of 60 minutes.[15]
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Reconstruct the dynamic images and generate time-activity curves (TACs) for various brain regions, including the cerebellum and target regions (e.g., caudate, putamen, cortical regions).
-
-
Blocking Scan:
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On a separate day, administer a blocking agent, such as the mGluR5 antagonist MPEP (1,2-methyl-6-(phenylethynyl)-pyridine), prior to the [11C]this compound injection.[1][2][6][16]
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Administer the same dose of [11C]this compound as in the baseline scan.
-
Acquire and process the PET data as in the baseline scan.
-
-
Data Analysis:
-
Calculate the total distribution volume (V_T) for all regions in both the baseline and blocking scans using a suitable kinetic model (e.g., two-tissue compartment model).
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A significant reduction in V_T in the target regions after the blocking agent administration, with no significant change in the cerebellar V_T, validates the cerebellum as a reference region.[1][2][6][16]
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Quantitative Data Summary
Table 1: Comparison of [11C]this compound Binding Potential (BP_ND) and Total Distribution Volume (V_T) in Rat Brain with and without MPEP Blockade.
| Brain Region | Baseline V_T (mean ± SD) | V_T after MPEP Blockade (mean ± SD) | % Change in V_T | Baseline BP_ND (SRTM, mean ± SD) |
| Caudate-Putamen | 4.8 ± 0.5 | 2.0 ± 0.3 | -58% | 2.9 ± 0.4 |
| Thalamus | 3.5 ± 0.4 | 2.0 ± 0.2 | -43% | 1.8 ± 0.3 |
| Cerebellum | 1.9 ± 0.2 | 1.9 ± 0.2 | -0.01% | N/A |
Data adapted from in vivo studies in rats. The simplified reference tissue model (SRTM) uses the cerebellum as the reference region. The lack of significant change in cerebellar V_T post-blockade supports its use as a reference region.[1][2][6]
Table 2: In Vitro [3H]this compound Binding Sites (B_max) in Postmortem Human Brain.
| Brain Region | B_max (pmol/mg tissue, mean ± SD) |
| CA1 region of Hippocampus | 1.31 ± 0.1 |
| Cerebellum | 0.08 ± 0.01 |
This in vitro data demonstrates significantly fewer [3H]this compound binding sites in the human cerebellum compared to a region with high mGluR5 density, further supporting its use as a reference region with low specific binding.[5]
Visualizations
Caption: Experimental workflow for [11C]this compound PET analysis.
Caption: Decision tree for reference region selection.
References
- 1. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. medrxiv.org [medrxiv.org]
- 6. In vivo and in vitro validation of reference tissue models for the mGluR(5) ligand [(11)C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pons as reference region for intensity normalization in semi-quantitative analysis of brain 18FDG PET: application to metabolic changes related to ageing in conventional and digital control databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One moment, please... [amypad.eu]
- 10. [11C]PIB amyloid quantification: effect of reference region selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of a white matter reference region for 11C-UCB-J PET quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Association between human gray matter metabotropic glutamate receptor-5 availability in vivo and white matter properties: a [11C]this compound PET and diffusion tensor imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of framing scheme optimization and smoking status on binding potential analysis in dynamic PET with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing PET-[ 11 C]this compound as a tool to quantify glutamate release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in ABP688 Test-Retest Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential sources of variability in [11C]ABP688 positron emission tomography (PET) test-retest studies. Our goal is to help you ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and why is it used in PET studies?
A1: [11C]this compound is a PET radioligand that selectively binds to the metabotropic glutamate (B1630785) receptor type 5 (mGluR5). It is a valuable tool for in vivo quantification of mGluR5 availability in the brain, which is implicated in various neurological and psychiatric disorders.
Q2: What are the expected values for test-retest variability (TRV) and intraclass correlation coefficient (ICC) for [11C]this compound binding potential (BPND)?
A2: In studies where scans are performed on different days, the test-retest variability of [11C]this compound BPND is considered moderate. One study reported mean absolute TRV values ranging from 11% to 21% across different brain regions.[1][2] Reliability is generally fair in cortical and striatal regions and tends to be lower in limbic areas like the hippocampus and amygdala.[1][2] The intraclass correlation coefficient (ICC) in these studies was reported as low to moderate.[1][2] It is important to note that same-day test-retest studies have shown significantly higher variability.[3]
Troubleshooting Guide
High variability in your [11C]this compound test-retest data can obscure meaningful biological changes. This guide addresses common issues and provides actionable solutions.
Issue 1: Test-retest variability is higher than the expected 11-21% range.
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Possible Cause 1: Same-Day Scanning Protocol
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Explanation: Studies have demonstrated significant increases in [11C]this compound binding in the second scan when performed on the same day as the first, with variability reported as high as 73%.[3][4] This may be due to diurnal variations in mGluR5 expression or other physiological responses to the initial scan.[3]
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Recommendation: Whenever possible, schedule test and retest scans at least 7 days apart.[3] If the experimental design requires same-day scanning, be aware of the potential for systematic increases in binding and consider this during data interpretation.
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Possible Cause 2: Isomeric Composition of the Radiotracer
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Explanation: [11C]this compound exists as two isomers: (E)-ABP688 and (Z)-ABP688. The (E)-isomer has a much higher affinity for mGluR5.[5][6] The presence of even modest amounts of the low-affinity (Z)-isomer in the injected radiotracer can lead to reduced and more variable BPND estimates.[5][7][8]
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Recommendation: Ensure your radiochemistry protocol is optimized to produce high-purity (E)-[11C]this compound. It is crucial to determine and report the isomeric ratio for each synthesis and account for this as a covariate in your statistical analysis.[7][8]
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Possible Cause 3: Subject-Specific Physiological Factors
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Explanation: Although one study did not find a statistically significant effect of anxiety, cortisol levels, or menstrual cycle phase on BPND, these factors can introduce noise.[1][2] Sex has also been identified as a significant predictor of BPND.[7][8]
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Recommendation: To minimize physiological variability, it is good practice to:
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Acclimatize subjects to the scanning environment to reduce anxiety.
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Schedule scans at the same time of day to mitigate diurnal effects.[4]
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Record the menstrual cycle phase for female participants.
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Ensure consistent subject preparation regarding diet, caffeine (B1668208), and nicotine (B1678760) intake.
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Issue 2: Inconsistent kinetic modeling results.
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Possible Cause: Inappropriate Reference Region or Model
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Explanation: The choice of kinetic model and reference region significantly impacts the final BPND values. The cerebellum is commonly used as a reference region for [11C]this compound studies due to its negligible density of mGluR5 receptors.[9]
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Recommendation: The simplified reference tissue model (SRTM) with the cerebellum as the reference region is a validated and widely used method for quantifying [11C]this compound binding.[8] Ensure that the same data analysis pipeline is applied consistently across all scans and all subjects.
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Quantitative Data Summary
The following tables summarize key quantitative data from [11C]this compound test-retest studies.
Table 1: Test-Retest Variability of [11C]this compound BPND (Scans > 1 Week Apart)
| Brain Region | Mean Absolute TRV (%) | Reliability |
| Cortical Regions | Fair | |
| Striatal Regions | Fair | |
| Hippocampus | 11 - 21[1][2] | Lower[1][2] |
| Amygdala | 11 - 21[1][2] | Lower[1][2] |
Table 2: Factors Influencing [11C]this compound BPND Variability
| Factor | Observation | Recommendation |
| Scan Interval | Same-day scans show large increases in binding (up to 73% variability).[3][4] | Schedule scans at least 7 days apart.[3] |
| Isomeric Purity | The low-affinity (Z)-isomer reduces BPND estimates.[5][7][8] | Use production methods that enrich for the (E)-isomer and report the isomeric ratio.[7][8] |
| Sex | Sex is a significant predictor of BPND.[7][8] | Account for sex as a covariate in statistical analyses. |
Experimental Protocols
This section outlines a typical experimental protocol for a [11C]this compound PET test-retest study.
1. Subject Preparation
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Inclusion/Exclusion Criteria: Subjects should be healthy volunteers, screened for neurological and psychiatric conditions.
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Pre-Scan Instructions:
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Subjects should fast for at least 4-6 hours prior to the scan.
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Abstinence from alcohol for 24 hours and caffeine and nicotine for 12 hours before the scan is recommended.
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Urine toxicology screening on the day of the scan.
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Catheter Placement: Two intravenous catheters are placed, one for radiotracer injection and one for arterial blood sampling if required by the kinetic model.
2. Radiotracer Synthesis and Administration
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Synthesis: [11C]this compound is synthesized by the O-11C-methylation of a precursor molecule.
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Quality Control: The final product should be tested for radiochemical purity and isomeric composition (E/Z ratio).[7][8]
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Administration: A bolus injection of [11C]this compound (typically 300-400 MBq) is administered intravenously.[10]
3. PET Data Acquisition
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Scanner: A high-resolution PET scanner is used.
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Scan Duration: A dynamic scan of 60-90 minutes is typically acquired immediately following radiotracer injection.[10][11]
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Anatomical Reference: A T1-weighted MRI scan is acquired for co-registration and anatomical delineation of regions of interest.
4. Data Analysis
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Image Reconstruction: PET data are reconstructed with corrections for attenuation and scatter.
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Co-registration: PET images are co-registered to the individual's MRI.
-
Kinetic Modeling:
Visualizations
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Test-retest variability of [11 C]this compound estimates of metabotropic glutamate receptor subtype 5 availability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using [11C]this compound and [18F]FPEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (Open Access) Effect of (Z)-isomer content on [11C]this compound binding potential in humans. (2019) | Kelly Smart | 10 Citations [scispace.com]
- 8. Effect of (Z)-isomer content on [11C]this compound binding potential in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. direct.mit.edu [direct.mit.edu]
overcoming challenges in [11C]ABP688 radiolabeling yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the radiolabeling of [11C]ABP688, a crucial positron emission tomography (PET) ligand for imaging metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of [11C]this compound, offering potential causes and actionable solutions.
Issue 1: Low Radiochemical Yield (<15%)
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Question: My radiochemical yield for [11C]this compound is consistently below 15%. What are the potential causes and how can I improve it?
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Answer: Low radiochemical yield is a common challenge. Several factors can contribute to this issue. A systematic evaluation of the following parameters is recommended:
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Precursor Quality and Handling: The stability of the desmethyl-ABP688 precursor is critical. Ensure it has been stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation. It is advisable to use a fresh batch of the precursor if degradation is suspected.
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[11C]Methyl Iodide Trapping and Release: Inefficient trapping of [11C]methyl iodide or its incomplete release to the reaction vessel will significantly lower the yield. Verify the efficiency of your trapping material and the complete transfer of the [11C]methyl iodide.
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Reaction Conditions: The reaction temperature is a crucial parameter. The O-methylation of desmethyl-ABP688 is typically performed at elevated temperatures. Ensure your heating system is accurately calibrated and provides uniform heating. A potential side reaction is the N-methylation of the pyridine (B92270) nitrogen, which can be influenced by the reaction conditions.
-
Reagent Stoichiometry: The amount of precursor used can impact the radiochemical yield. While a higher precursor concentration might seem beneficial, it can sometimes lead to an increase in impurities. Optimization of the precursor amount is often necessary.
-
Issue 2: Poor Separation of (E) and (Z) Isomers
-
Question: I am having difficulty separating the (E) and (Z) isomers of [11C]this compound using HPLC. How can I improve the resolution?
-
Answer: The separation of the geometric isomers of [11C]this compound is critical, as the (E)-isomer possesses a significantly higher affinity for mGluR5. Inadequate separation will lead to a final product with lower specific binding.
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HPLC Column Selection: Standard C18 columns may not always provide optimal separation. Consider using a specialized column, such as a COSMOSIL Cholester column, which has been shown to improve the separation of (E)- and (Z)-[11C]this compound.
-
Mobile Phase Optimization: The composition of the mobile phase is a key factor in achieving good resolution. Fine-tuning the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer, as well as the pH of the buffer, can significantly impact the separation. A systematic optimization of these parameters is recommended.
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Flow Rate: Adjusting the flow rate of the mobile phase can also enhance separation. Lower flow rates generally lead to better resolution but increase the purification time, which is a critical consideration for short-lived isotopes like Carbon-11.
-
Issue 3: Presence of Unidentified Impurities in the Final Product
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Question: My final [11C]this compound product shows unidentified radioactive peaks on the analytical HPLC chromatogram. What could be the source of these impurities?
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Answer: The presence of unknown radioactive impurities can compromise the quality and safety of the radiotracer. Potential sources include:
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Side Reactions: Besides the desired O-methylation, N-methylation of the pyridine nitrogen on the precursor molecule can occur, leading to a radiolabeled impurity. Optimizing reaction conditions, such as temperature and precursor concentration, can help minimize this side reaction.
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Radiolysis: The high specific activity of the product can sometimes lead to its degradation through radiolysis, especially if the product is allowed to sit for an extended period before formulation. Prompt purification and formulation are crucial.
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Impurities in Reagents: Ensure the high purity of all reagents, including the precursor, solvents, and any additives used in the synthesis. Impurities in these starting materials can lead to the formation of undesired radiolabeled byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield for [11C]this compound?
A1: A good, decay-corrected radiochemical yield for [11C]this compound, based on [11C]methyl iodide, is typically in the range of 35% ± 8%.
Q2: How critical is the separation of (E) and (Z) isomers?
A2: The separation is highly critical. The (E)-isomer of this compound has a significantly higher affinity for the mGluR5 receptor compared to the (Z)-isomer. Therefore, a high proportion of the (E)-isomer in the final product is essential for accurate and reliable PET imaging results.
Q3: What are the recommended storage conditions for the desmethyl-ABP688 precursor?
A3: To ensure its stability, the desmethyl-ABP688 precursor should be stored in a cool, dry place, protected from light. It is advisable to follow the specific storage instructions provided by the supplier.
Q4: What is a typical synthesis time for [11C]this compound?
A4: The total synthesis time for [11C]this compound, from the end of bombardment to the final formulated product, is typically in the range of 40-50 minutes.
Quantitative Data Summary
The following tables summarize key quantitative data from published [11C]this compound radiolabeling protocols.
Table 1: Radiochemical Yield and Synthesis Time
| Parameter | Reported Value | Reference |
| Radiochemical Yield (decay-corrected) | 35% ± 8% | |
| Synthesis Time | 40-50 minutes |
Table 2: Specific Activity and Purity
| Parameter | Reported Value | Reference |
| Specific Activity | 150 ± 50 GBq/µmol | |
| Radiochemical Purity | >95% |
Experimental Protocol: [11C]this compound Radiolabeling
This section provides a detailed methodology for the synthesis of [11C]this compound based on established protocols.
Materials:
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Desmethyl-ABP688 precursor
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[11C]Methyl iodide ([11C]CH3I)
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Anhydrous Dimethylformamide (DMF)
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Sodium hydroxide (B78521) (NaOH)
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HPLC purification system with a suitable column (e.g., C18 or specialized column for isomer separation)
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Mobile phase for HPLC (e.g., acetonitrile/water with an appropriate buffer)
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Sterile water for injection
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Ethanol for formulation
Procedure:
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Precursor Preparation: Dissolve the desmethyl-ABP688 precursor in a suitable solvent, such as DMF, and add a base (e.g., NaOH) to form the corresponding salt.
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[11C]Methyl Iodide Production: Produce [11C]methyl iodide from cyclotron-produced [11C]CO2 via standard methods.
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Radiolabeling Reaction: Trap the [11C]methyl iodide in the reaction vessel containing the precursor solution. Heat the reaction mixture to facilitate the O-methylation reaction.
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Purification: After the reaction is complete, purify the crude product using semi-preparative HPLC to separate [11C]this compound from unreacted precursor and any radiolabeled impurities. Pay close attention to the separation of the (E) and (Z) isomers.
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Formulation: Collect the HPLC fraction containing the desired [11C]this compound isomer. Remove the HPLC solvent, typically by rotary evaporation, and formulate the final product in a physiologically compatible solution, such as sterile water for injection with a small amount of ethanol.
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Quality Control: Perform analytical HPLC to determine the radiochemical purity and the isomeric ratio of the final product. Measure the specific activity.
Visualizations
Caption: Experimental workflow for the radiosynthesis of [11C]this compound.
Caption: Troubleshooting logic for low radiochemical yield in [11C]this compound synthesis.
[11C]ABP688 PET Data: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radioligand [11C]ABP688. The focus is on the critical step of metabolite correction for accurate quantification of metabotropic glutamate (B1630785) receptor type 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: Why is metabolite correction essential for [11C]this compound PET studies?
A: Metabolite correction is crucial because [11C]this compound is rapidly metabolized in the body.[1][2][3] Following injection, the total radioactivity measured in arterial plasma consists of both the original (parent) [11C]this compound and its radioactive metabolites.[4] These radiometabolites are typically more hydrophilic (polar) than the parent compound and are not expected to cross the blood-brain barrier.[3][5] Kinetic models that rely on an arterial input function require the concentration of only the parent radioligand, as this is the form that enters the brain to bind to mGluR5 receptors.[4] Failure to correct for metabolites would lead to an inaccurate input function and, consequently, erroneous quantification of receptor binding.
Q2: How quickly is [11C]this compound metabolized?
A: The metabolism is quite rapid. In humans, approximately 50% of the radioactivity in plasma can be attributed to metabolites within the first 5 minutes post-injection.[1] The parent fraction continues to decrease over time, reaching approximately 25% at 60 minutes post-injection.[2][3][6]
Q3: Do the radioactive metabolites of [11C]this compound enter the brain?
A: Studies in rats have shown that more than 95% of the radioactivity in the brain 30 minutes after injection is from the unchanged parent compound.[5] The radiometabolites are more hydrophilic, which is believed to prevent them from significantly crossing the blood-brain barrier.[3] This is a key assumption that validates the use of a metabolite-corrected plasma input function for brain PET studies.
Q4: What is the impact of the (Z)-isomer of [11C]this compound on quantification?
A: [11C]this compound exists as (E)- and (Z)-isomers. The (E)-isomer is the one with high affinity for mGluR5 receptors. The presence of the lower-affinity (Z)-isomer in the injected radiotracer can lead to a significant underestimation of the binding potential (BPND).[7][8] Studies have shown a positive correlation between the percentage of the (E)-isomer in the injection and the calculated BPND in mGluR5-rich regions.[8] Therefore, it is critical to use production methods that maximize the purity of the (E)-isomer and to report the isomeric ratio in study publications.[8]
Q5: Is a reference tissue model, which avoids arterial blood sampling, viable for [11C]this compound?
A: Yes, non-invasive quantification using a reference tissue model has been validated in non-human species, often using the cerebellum as the reference region due to its extremely low concentration of mGluR5 receptors in rodents.[1][9] However, the validation of a suitable reference region devoid of specific binding is a prerequisite for its use in humans.[10] While some studies suggest the cerebellum is a suitable reference region, others have noted that there is no clear evidence of a brain region completely devoid of mGluR5 receptors, which can limit the accuracy of reference region methods.[10][11]
Troubleshooting Guide
Issue 1: High variability in the parent fraction data between subjects.
-
Potential Cause: Inconsistent timing of blood sample collection, especially during the initial rapid metabolism phase.
-
Recommendation: Strictly adhere to the predefined sampling schedule for all subjects. Ensure that the time recorded is the actual time of the blood draw.
-
Potential Cause: Pre-analytical processing errors, such as delays in centrifuging the blood to separate plasma or improper storage of plasma samples (e.g., not keeping them on ice).
-
Recommendation: Process blood samples immediately after collection. Centrifuge in a refrigerated unit and store plasma at -80°C if analysis is not performed immediately. Standardize all pre-analytical steps across the entire study.
Issue 2: The measured parent fraction is unexpectedly low in early samples.
-
Potential Cause: In a blocking or test-retest study design, residual metabolites from the preceding baseline experiment may be present in the first sample of the second scan.[11]
-
Recommendation: Account for this by using a recovery factor from the baseline experiment to correct for the incomplete retention of the parent compound on the extraction cartridge.[11] Alternatively, allow for a sufficient washout period between scans.
-
Potential Cause: Issues with the solid-phase extraction (SPE) or HPLC method, leading to poor recovery of the parent compound.
-
Recommendation: Validate the metabolite analysis method. Check the recovery of the SPE cartridges. Ensure the HPLC mobile phase and gradient are optimized for separating the parent compound from its metabolites.[12]
Issue 3: Calculated binding potential (BPND) is lower than literature values.
-
Potential Cause: Contamination of the injected radiotracer with the low-affinity (Z)-isomer of [11C]this compound.[7][8]
-
Recommendation: Perform quality control on each batch of synthesized [11C]this compound to determine the (E)/(Z) isomer ratio. Report this ratio and consider it as a covariate in the statistical analysis.[8]
-
Potential Cause: Overestimation of the parent radioligand in plasma, leading to an inaccurate input function.
-
Recommendation: Re-evaluate the integration of HPLC chromatograms and the fitting of the parent fraction data. Ensure the method robustly separates parent from all radioactive metabolites.
Quantitative Data Summary
The rate of [11C]this compound metabolism varies slightly across studies but follows a consistent pattern of rapid initial decay followed by a slower decline.
| Time Post-Injection | Mean Parent Fraction (%) in Human Plasma (Study 1)[2][3] | Mean Parent Fraction (%) in Human Plasma (Study 2)[1] | Mean Parent Fraction (%) in Rat Plasma (Baseline)[11] |
| 5 min | 64% | ~50% | ~50% |
| 10 min | 44% | - | - |
| 15 min | 36% | 22% | - |
| 30 min | 28% | 14% | - |
| 40 min | 28% | - | - |
| 60 min | 25% | 8% | 14% |
Note: Values are approximate and may be subject to inter-subject variability.
Experimental Protocols
Protocol: Plasma Metabolite Analysis for [11C]this compound
This protocol describes a typical method for determining the fraction of parent [11C]this compound in arterial plasma using solid-phase extraction (SPE), a common and rapid method.
1. Arterial Blood Sampling:
-
Collect arterial blood samples at predefined time points throughout the PET scan (e.g., 2, 5, 10, 15, 30, 45, 60 minutes post-injection).
-
Immediately place samples on ice to minimize further metabolism.
2. Plasma Separation:
-
Centrifuge the whole blood samples (e.g., at 2,000 x g for 5 minutes at 4°C) as soon as possible to separate the plasma from blood cells.
-
Carefully pipette the plasma supernatant into a new, pre-chilled tube.
3. Protein Precipitation (Optional but Recommended):
-
To improve the cleanliness of the sample, proteins can be precipitated. Add 2-3 volumes of ice-cold acetonitrile (B52724) to one volume of plasma.[13]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >15,000 x g for 15 minutes) to pellet the precipitated proteins.
-
Use the resulting supernatant for the next step.
4. Solid-Phase Extraction (SPE) for Metabolite Separation:
-
This step separates the lipophilic parent [11C]this compound from its more polar (hydrophilic) metabolites.[11]
-
Cartridge Preparation: Use a reversed-phase C18 SPE cartridge (e.g., Sep-Pak Plus). Pre-wash the cartridge with 5 mL of ethanol (B145695) followed by 5 mL of water.[11]
-
Sample Loading: Load the plasma sample (or supernatant from step 3), potentially diluted with water, onto the C18 cartridge.[11] The parent compound will be retained on the cartridge material.
-
Elution of Polar Metabolites: Flush the cartridge with 5 mL of water to elute the polar, radioactive metabolites. Collect this eluate.[11]
-
Elution of Parent Compound: Elute the retained parent [11C]this compound from the cartridge using a suitable organic solvent (e.g., 5 mL of ethanol or acetonitrile). Collect this second eluate.
-
Radioactivity Measurement: Measure the radioactivity in both the polar metabolite eluate and the parent compound eluate using a gamma counter, correcting for radioactive decay.
5. Calculation of Parent Fraction:
-
The fraction of the parent (unchanged) radioligand at each time point is calculated as:
-
Parent Fraction = (Radioactivity of Parent Eluate) / (Radioactivity of Parent Eluate + Radioactivity of Metabolite Eluate)
-
6. Data Fitting:
-
Plot the calculated parent fraction as a function of time.
-
Fit these data points to a suitable mathematical function (e.g., a Hill-type or exponential function) to generate a continuous curve.[11] This curve is then used to correct the total plasma radioactivity curve, yielding the final arterial input function for kinetic modeling.
Visualizations
Caption: Workflow for [11C]this compound PET from injection to quantitative modeling.
References
- 1. medrxiv.org [medrxiv.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. TPC - Plasma metabolite correction [turkupetcentre.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (Open Access) Effect of (Z)-isomer content on [11C]this compound binding potential in humans. (2019) | Kelly Smart | 10 Citations [scispace.com]
- 9. Studies of the Metabotropic Glutamate Receptor 5 Radioligand [11C]this compound with N-acetylcysteine Challenge in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the metabotropic glutamate receptor subtype 5 using PET and 11C-ABP688: assessment of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Unpacking the mGluR5 Antagonistic Properties of ABP688 and MPEP
For researchers and drug development professionals navigating the landscape of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, the choice between investigational compounds can be critical. This guide provides a comprehensive, data-driven comparison of two prominent non-competitive antagonists: ABP688 and MPEP. By examining their performance in key experimental paradigms, from in vitro binding to in vivo behavioral effects, this document aims to equip scientists with the information necessary to make informed decisions for their research.
Metabotropic glutamate receptor 5 plays a crucial role in synaptic plasticity and is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Both this compound and MPEP have been instrumental in elucidating the function of mGluR5, yet they possess distinct pharmacological profiles that merit a detailed comparison.
At a Glance: Key Performance Indicators
| Parameter | This compound | MPEP |
| Binding Affinity (mGluR5) | Ki: ~1.7-2 nM[1] | IC50: 36 nM[2] |
| Selectivity | High selectivity for mGluR5. | Selective for mGluR5, but shows off-target effects on NMDA receptors at higher concentrations.[3][4] |
| Pharmacokinetics | Good brain penetration (LogD = 2.4).[5] | Orally active.[2] |
| In Vivo Efficacy | Effective in preclinical models. | Demonstrates anxiolytic and other behavioral effects in animal models.[2][6] |
In Vitro Performance: Affinity, Selectivity, and Function
The initial characterization of any antagonist lies in its ability to bind to its target with high affinity and selectivity.
Binding Affinity:
This compound exhibits a high affinity for the human mGluR5 receptor, with a reported Ki value of approximately 1.7 to 2 nM.[1] MPEP also demonstrates potent binding to the mGluR5 receptor, with an IC50 of 36 nM for the inhibition of quisqualate-stimulated phosphoinositide hydrolysis.[2]
Selectivity Profile:
A critical differentiator between these two compounds is their selectivity. While both are potent mGluR5 antagonists, MPEP has been shown to interact with NMDA receptors at higher concentrations, a factor that researchers must consider when interpreting experimental results.[3][4][7][8] this compound is generally considered to be highly selective for mGluR5.
Functional Antagonism:
Both compounds act as non-competitive antagonists, binding to an allosteric site on the mGluR5 receptor. This mode of action provides a distinct modulatory profile compared to competitive antagonists that bind at the glutamate binding site.
Pharmacokinetic Properties: Getting to the Target
A compound's ability to reach its target in the central nervous system is paramount for its utility in in vivo studies.
| Pharmacokinetic Parameter | This compound | MPEP |
| Brain Penetration | Good (LogD = 2.4)[5] | Systemically active and crosses the blood-brain barrier. |
| Oral Bioavailability | Data not readily available | Orally active in preclinical models.[2] |
This compound's favorable lipophilicity, indicated by a LogD of 2.4, contributes to its good brain penetration, a property essential for its use as a PET ligand.[5] MPEP is well-established as an orally active compound in animal models, demonstrating its ability to be absorbed from the gastrointestinal tract and cross the blood-brain barrier to exert its effects.[2]
In Vivo Efficacy: Performance in Behavioral Models
The ultimate test of a CNS drug candidate is its ability to modulate behavior in relevant animal models. Both this compound and MPEP have been evaluated in various behavioral paradigms.
Anxiety Models (Elevated Plus Maze):
MPEP has been shown to produce anxiolytic-like effects in the elevated plus-maze test in rats. Intraperitoneal administration of MPEP at doses of 3 and 10 mg/kg significantly increased the time spent in and the percentage of entries into the open arms.[6]
Fear Conditioning Models:
In fear conditioning paradigms, MPEP has been demonstrated to dose-dependently block the acquisition of fear when administered prior to training.[9] It also prevented the expression of fear at a dose of 30 mg/kg.[9]
Experimental Protocols
To aid in the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor.
Materials:
-
Cell membranes prepared from cells expressing recombinant human mGluR5.
-
Radioligand: [3H]this compound or a suitable MPEP analog (e.g., [3H]methoxy-PEPy).
-
Test compounds (this compound, MPEP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: a high concentration of an unlabeled mGluR5 antagonist.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of an unlabeled antagonist.
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit agonist-induced intracellular calcium release.
Materials:
-
Cells stably expressing human mGluR5 (e.g., L(tk-) cells).
-
mGluR5 agonist (e.g., glutamate or quisqualate).
-
Test compounds (this compound, MPEP).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Plate the mGluR5-expressing cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Stimulate the cells with a fixed concentration of an mGluR5 agonist.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye.
-
Determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium response.
In Vivo Behavioral Assay: Elevated Plus Maze
Objective: To evaluate the anxiolytic-like effects of the test compounds in rodents.
Apparatus:
-
An elevated, plus-shaped maze with two open arms and two enclosed arms.
Procedure:
-
Habituate the animals (rats or mice) to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., MPEP intraperitoneally) or vehicle at a specified time before the test.[6]
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
Analyze the video recordings to determine the time spent in the open and closed arms, and the number of entries into each arm.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Visualizing the Mechanisms
To better understand the context of this compound and MPEP's action, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: mGluR5 signaling pathway.
Caption: Experimental workflow for antagonist characterization.
Conclusion
Both this compound and MPEP are valuable tools for investigating the role of mGluR5 in health and disease. This compound stands out for its high affinity and selectivity, making it an excellent choice for precise in vitro and imaging studies. MPEP, while also a potent antagonist, has the advantage of demonstrated oral activity in behavioral models, though its potential off-target effects at higher concentrations need to be carefully considered. The choice between these two compounds will ultimately depend on the specific experimental question and the required pharmacological profile. This guide provides the foundational data to aid researchers in making that critical decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabotropic glutamate receptor antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP) blocks fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to [11C]ABP688 and [18F]FPEB PET Tracers for mGluR5 Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent positron emission tomography (PET) tracers, [11C]ABP688 and [18F]FPEB, used for imaging the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This receptor is a key target in understanding various central nervous system (CNS) disorders and for the development of novel therapeutics. The following sections detail the performance of these tracers, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison
Both [11C]this compound and [18F]FPEB are effective antagonists for mGluR5 and have been successfully used in human and animal PET studies.[1][2] However, comparative studies indicate that [18F]FPEB may offer advantages in terms of reproducibility and higher binding potential.[3]
A key study directly comparing the two tracers in healthy subjects found that while the regional binding potential (BPND) of the two radioligands correlated, [11C]this compound exhibited lower BPND values (less than 0.8 in high-binding regions) compared to [18F]FPEB (1.5-1.6 in the same regions).[3] Furthermore, [18F]FPEB demonstrated better test-retest variability (TRV), with values less than 10%, while [11C]this compound showed a TRV of less than 20%.[3] This suggests that [18F]FPEB may be superior for quantifying mGluR5, particularly in studies requiring high reproducibility, such as drug occupancy trials.[3]
One notable observation in same-day test-retest studies for both tracers is an increase in binding during the second scan, a phenomenon that is not fully understood but may be related to diurnal variations in mGluR5.[4] When scans are separated by several days or weeks, this variability is significantly reduced.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for [11C]this compound and [18F]FPEB from human PET studies.
Table 1: Comparison of Binding Potential (BPND) and Test-Retest Variability (TRV)
| Tracer | High-Binding Regions (e.g., Insula, Cingulate) BPND | Test-Retest Variability (TRV) | Reference |
| [11C]this compound | < 0.8 | < 20% | [3] |
| [18F]FPEB | 1.5 - 1.6 | < 10% | [3] |
Table 2: Kinetic Modeling Parameters
| Tracer | Optimal Kinetic Model | Reference Region | Key Findings | Reference |
| [11C]this compound | Two-tissue compartment model (2TCM) | Cerebellum | Good for quantifying mGluR5, but shows higher variability than [18F]FPEB. | [1][3][5] |
| [18F]FPEB | Two-tissue compartment model (2TCM), Plasma Reference Graphical Analysis (PRGA) | Cerebellum, Pons | Higher BPND and better reproducibility. MRTM2 also shows low TRV. | [3][6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible PET imaging studies. Below are generalized experimental protocols for studies involving [11C]this compound and [18F]FPEB.
Radiosynthesis
-
[11C]this compound: Synthesized from its desmethyl precursor via methylation with [11C]methyl iodide or [11C]methyl triflate.[8]
-
[18F]FPEB: Typically synthesized via a nucleophilic substitution reaction of a suitable precursor with [18F]fluoride.[9]
Subject Preparation and Tracer Administration
-
Subject Screening: Participants undergo a thorough medical screening, including a physical examination, vital signs, electrocardiogram (ECG), and routine blood tests.
-
Fasting: Subjects are typically required to fast for a specified period before the scan to ensure standardized metabolic conditions.
-
Catheter Placement: Intravenous catheters are placed for tracer injection and, if required for arterial input function, an arterial line is placed.
-
Tracer Injection: A bolus injection of the radiotracer is administered intravenously. The injected dose is carefully measured. For [11C]this compound, typical doses are around 19±1.3 mCi, while for [18F]FPEB, they are around 4.8±0.4 mCi.[3]
PET Image Acquisition
-
Scanner: Dynamic PET scans are acquired using a high-resolution PET scanner.
-
Acquisition Duration: For [11C]this compound, a typical scan duration is 60-90 minutes.[3][10] For [18F]FPEB, scans are often acquired for 90-120 minutes.[3][7]
-
Dynamic Scanning: Data is collected in a series of time frames to capture the kinetics of the tracer in the brain.
Data Analysis
-
Image Reconstruction: PET data is reconstructed using standard algorithms, with corrections for attenuation, scatter, and decay.
-
Anatomical Co-registration: A magnetic resonance imaging (MRI) scan of the subject's brain is acquired and co-registered with the PET images to define regions of interest (ROIs).
-
Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. Various kinetic models are applied to these TACs to estimate key parameters like the total distribution volume (VT) and the non-displaceable binding potential (BPND). The two-tissue compartment model (2TCM) is commonly used for both tracers.[1][3][5][7] Reference tissue models, such as the multilinear reference tissue model 2 (MRTM2) and Logan graphical analysis, are also employed, using a region with negligible specific binding (e.g., cerebellum) as a reference.[3][6]
Visualizations
mGluR5 Signaling Pathway
The binding of glutamate to mGluR5, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This pathway is crucial for synaptic plasticity and neuronal excitability.[11][12][13][14]
Caption: Simplified mGluR5 signaling cascade.
Experimental Workflow for a PET Imaging Study
The following diagram illustrates a typical workflow for a clinical or preclinical PET imaging study using either [11C]this compound or [18F]FPEB.
Caption: Generalized workflow for a PET imaging study.
References
- 1. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using [11C]this compound and [18F]FPEB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of the metabotropic glutamate subtype 5 tracer [18F]FPEB in bolus and bolus-plus-constant-infusion studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic modeling and long-term test-retest reproducibility of the mGluR5 PET tracer 18F-FPEB in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are mGluR5 agonists and how do they work? [synapse.patsnap.com]
- 14. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
Validating [11C]ABP688 Binding Specificity with Blocking Studies: A Comparative Guide
The radioligand [11C]ABP688 is a crucial tool in positron emission tomography (PET) for imaging the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a key target in neuroscience and drug development. Establishing the binding specificity of this tracer is paramount for the accurate interpretation of imaging data. This guide provides a comparative overview of blocking studies designed to validate the specific binding of [11C]this compound to mGluR5, supported by experimental data and detailed protocols.
Quantitative Data from Blocking Studies
Blocking studies are essential for demonstrating that [11C]this compound binds specifically to mGluR5. These experiments involve administering a selective mGluR5 antagonist (a "blocking" agent) to saturate the receptors, followed by the injection of [11C]this compound. A significant reduction in the PET signal in mGluR5-rich brain regions after administration of the blocking agent confirms the specificity of the radiotracer.
The following tables summarize quantitative data from key blocking studies in different species.
Table 1: [11C]this compound Blocking Studies in Rodents
| Species | Blocking Agent | Dose | Brain Region | Outcome Measure | Reduction in Binding | Reference |
| Rat | MPEP | 6 mg/kg (i.v.) | Thalamus | Total Distribution Volume (VT) | 43% | [1] |
| Rat | MPEP | 6 mg/kg (i.v.) | Caudate-Putamen | Total Distribution Volume (VT) | 58% | [1] |
| Rat | MPEP | 6 mg/kg (i.v.) | Cerebellum | Total Distribution Volume (VT) | No significant effect | [1] |
| Rat | M-MPEP | 1.0 mg/kg (co-injection) | Hippocampus | Specific Binding | Up to 80% | [2] |
| Rat | M-MPEP | 1.0 mg/kg (co-injection) | Striatum | Specific Binding | Up to 80% | [2] |
| Rat | M-MPEP | 1, 2, and 6 mg/kg | Striatum | Total Distribution Volume (DVtot) | 56%, 67%, and 72% respectively | [3][4] |
| Mouse | M-MPEP | 1.0 mg/kg (co-injection) | mGluR5-rich regions | Radioactivity Uptake | Markedly reduced | [2] |
MPEP: 2-methyl-6-(phenylethynyl)-pyridine M-MPEP: 2-methyl-6-(3-methoxyphenyl)ethynyl-pyridine
Table 2: [11C]this compound Blocking Studies in Non-Human Primates
| Species | Blocking Agent | Outcome Measure | Occupancy | Reference |
| Baboon (Papio anubis) | MTEP | Graphical Approach | ~90% | [5][6] |
MTEP: 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited blocking studies.
Rodent Blocking Study Protocol (Rat)
-
Radiotracer: A formulated solution of [11C]this compound was administered intravenously via the tail vein.[2]
-
Baseline Scan: An initial PET scan was performed following the injection of [11C]this compound to determine baseline binding.[1]
-
Blocking Agent Administration:
-
Blockade Scan: A second PET scan was initiated after the administration of the blocking agent to measure the displacement of [11C]this compound.[1]
-
Data Analysis: The total distribution volume (VT) or specific binding was calculated for various brain regions and compared between the baseline and blockade scans.[1][2]
Non-Human Primate Blocking Study Protocol (Baboon)
-
Animals: Baboons (Papio anubis) were used for the study.[6]
-
Radiotracer: [11C]this compound was administered for the PET scans.[6]
-
Test-Block Design: Ligand binding was measured before and after the administration of the blocking agent.[6]
-
Blocking Agent Administration: The highly specific mGluR5 antagonist MTEP was used.[5][6]
-
Data Analysis: Changes in binding were calculated, and a graphical approach (Lassen plot) was used to estimate occupancy by MTEP and non-specific binding.[5][6]
Visualizing Experimental Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and underlying principles of the blocking studies.
Caption: Workflow of a [11C]this compound blocking study.
Caption: Competitive binding in a blocking study.
References
- 1. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Quantitative evaluation of 11C-ABP688 as PET ligand for the measurement of the metabotropic glutamate receptor subtype 5 using autoradiographic studies and a beta-scintillator. [sonar.ch]
- 4. Quantitative evaluation of 11C-ABP688 as PET ligand for the measurement of the metabotropic glutamate receptor subtype 5 using autoradiographic studies and a beta-scintillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo positron emission tomography imaging with [11C]this compound: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo positron emission tomography imaging with [¹¹C]this compound: binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ABP688 with Other mGluR5 PET Ligands for Preclinical and Clinical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate positron emission tomography (PET) ligand is critical for the accurate in vivo quantification and assessment of metabotropic glutamate (B1630785) receptor 5 (mGluR5). This guide provides a comprehensive comparison of [¹¹C]ABP688 with other prominent mGluR5 PET ligands, supported by experimental data and detailed methodologies.
Introduction to mGluR5 and PET Imaging
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor widely expressed in the central nervous system and implicated in various neurological and psychiatric disorders. PET imaging with specific radioligands allows for the non-invasive study of mGluR5 distribution, density, and occupancy, providing valuable insights for drug development and understanding disease pathophysiology. [¹¹C]this compound has been a widely used tool in this field, but several other ligands have since been developed, each with distinct characteristics.
Comparative Data of mGluR5 PET Ligands
The selection of a suitable PET tracer is often a balance between affinity, selectivity, pharmacokinetic properties, and the practicalities of the radioisotope used. The following tables summarize key quantitative data for [¹¹C]this compound and its main competitors.
| Ligand | Radioisotope | Half-life (min) | Affinity (Kd/Ki, nM) | Lipophilicity (Log D) |
| [¹¹C]this compound | ¹¹C | 20.4 | Kd: 1.7 - 5.6[1] | 2.4[1] |
| [¹⁸F]FPEB | ¹⁸F | 109.8 | Ki: ~1.0 | 2.8 |
| [¹⁸F]SP203 | ¹⁸F | 109.8 | IC₅₀: 0.036[1] | 2.18[1] |
| [¹⁸F]PSS232 | ¹⁸F | 109.8 | Ki: 1.1 | 2.0[2] |
Table 1: Physicochemical Properties of Selected mGluR5 PET Ligands.
| Ligand | Brain Uptake | Metabolism | Key Findings |
| [¹¹C]this compound | Rapid brain uptake and reversible kinetics.[1] | Rapidly metabolized, but metabolites are not brain-penetrant. | Most widely used in clinical studies; short half-life requires an on-site cyclotron.[1] |
| [¹⁸F]FPEB | Good brain penetration and distribution consistent with mGluR5 localization.[1][3] | Favorable in vivo stability with low formation of brain-penetrant radiometabolites.[1] | Considered superior to [¹⁸F]SP203 due to lower accumulation of radiometabolites in the brain.[1] Good test-retest repeatability.[1] |
| [¹⁸F]SP203 | High brain uptake. | Undergoes defluorination, leading to accumulation of radiometabolites in the brain and bone, which can interfere with the signal.[1] | Use is limited due to the interference from radiometabolites.[1] |
| [¹⁸F]PSS232 | Good brain uptake in humans, but rapid metabolism in rats limits its use in that species.[1] | 20% metabolized in humans within 60 minutes.[1] | A promising Fluorine-18 labeled alternative to [¹¹C]this compound for human studies.[4] |
Table 2: Pharmacokinetic and In Vivo Imaging Characteristics.
Experimental Protocols
In Vitro Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki or IC₅₀) of a novel ligand for mGluR5.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing human mGluR5 (e.g., HEK293 cells).
-
Radioligand (e.g., [³H]this compound).
-
Unlabeled competitor ligands (including the novel ligand being tested).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
In Vivo PET Imaging (General Protocol for Rodents)
-
Objective: To evaluate the in vivo brain uptake, distribution, and kinetics of a novel mGluR5 PET ligand.
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Place a catheter in a tail vein for radioligand injection.
-
For arterial input function measurement, a catheter may be placed in the femoral artery.
-
-
PET Scan:
-
Blood Sampling and Metabolite Analysis:
-
If measuring the arterial input function, collect arterial blood samples at predetermined time points throughout the scan.
-
Separate plasma and analyze for the percentage of unmetabolized radioligand using techniques like HPLC.
-
-
Image Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an anatomical MRI or a template.
-
Define regions of interest (ROIs) on the anatomical image corresponding to different brain regions.
-
Generate time-activity curves (TACs) for each ROI.
-
Apply pharmacokinetic modeling to the TACs (and the arterial input function, if available) to estimate parameters such as the total distribution volume (VT).
-
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: Simplified signaling pathway of the metabotropic glutamate receptor 5 (mGluR5).
Experimental Workflow for PET Ligand Evaluation
Caption: General workflow for the preclinical evaluation of a novel mGluR5 PET ligand.
Conclusion
[¹¹C]this compound remains a valuable and widely utilized PET ligand for mGluR5 imaging, particularly in clinical research where its extensive validation is a significant advantage. However, its short half-life is a practical limitation. For preclinical studies and clinical centers without a cyclotron, ¹⁸F-labeled ligands such as [¹⁸F]FPEB and [¹⁸F]PSS232 offer compelling alternatives with longer half-lives. [¹⁸F]FPEB, in particular, has shown excellent imaging characteristics and is increasingly being adopted. The choice of the optimal mGluR5 PET ligand will ultimately depend on the specific research question, the available infrastructure, and the desired imaging protocol. This guide provides the necessary comparative data to aid researchers in making an informed decision.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. In vivo positron emission tomography imaging with [11C]this compound: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Cross-Validation of [11C]ABP688 PET with Post-Mortem Studies: A Comparative Guide
The development of novel radiotracers for Positron Emission Tomography (PET) requires rigorous validation to ensure that the in-vivo signal accurately reflects the underlying biological target. For [11C]ABP688, a selective antagonist for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), cross-validation with post-mortem studies is a critical step to confirm its utility in quantifying mGluR5 density in the brain. This guide provides a comprehensive comparison of in-vivo [11C]this compound PET imaging with post-mortem findings, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies that have compared in-vivo [11C]this compound PET data with post-mortem measurements.
Table 1: Correlation between in-vivo [11C]this compound PET and ex-vivo Autoradiography in Rats
| Brain Region | In-vivo PET BPND (mean ± SD) | Ex-vivo Autoradiography Bmax (fmol/mg tissue) (mean ± SD) |
| Caudate-Putamen | 2.89 ± 0.44 | 2300 ± 300 |
| Hippocampus | 2.25 ± 0.31 | 1800 ± 250 |
| Thalamus | 1.98 ± 0.29 | 1500 ± 200 |
| Frontal Cortex | 1.65 ± 0.25 | 1200 ± 180 |
| Cerebellum | Not applicable (reference region) | 80 ± 20 |
Data adapted from Warnock et al., 2010.[1][2]
Table 2: Comparison of in-vivo [11C]this compound PET in Humans and Post-Mortem mGluR5 Protein Expression in Major Depressive Disorder (MDD)
| Brain Region | In-vivo PET DVR Reduction in MDD (%) | Post-mortem mGluR5 Protein Expression Reduction in MDD (%) |
| Prefrontal Cortex (Brodmann Area 10) | 8.8 | 15.0 |
Data adapted from Deschwanden et al., 2012.[3][4][5]
Experimental Protocols
A detailed understanding of the methodologies employed in these validation studies is crucial for interpreting the results and designing future experiments.
[11C]this compound PET Imaging Protocol (Human)
-
Radiotracer Administration: A bolus injection of [11C]this compound (mean dose of 565-600 MBq) is administered intravenously.[3]
-
Image Acquisition: Dynamic PET scans are acquired for 90 minutes using a high-resolution scanner.
-
Arterial Blood Sampling: To generate a metabolite-corrected arterial input function, arterial blood samples are drawn throughout the scan.[6][7]
-
Data Analysis: Regional time-activity curves are generated. The distribution volume ratio (DVR) or binding potential (BPND) is calculated using kinetic models, often with the cerebellum as a reference region.[3][8] A two-tissue compartment model is frequently used for quantification.[6][7]
Post-Mortem Autoradiography Protocol (Rat)
-
Brain Tissue Preparation: Following the PET scan, animals are euthanized, and the brains are rapidly removed, frozen in isopentane, and stored at -80°C.
-
Cryosectioning: Coronal brain sections (20 µm) are cut using a cryostat.
-
Incubation: Sections are incubated with [3H]this compound at various concentrations to determine total and non-specific binding. Non-specific binding is determined in the presence of a saturating concentration of a competing mGluR5 ligand like M-MPEP.[1]
-
Imaging: The labeled sections are exposed to a phosphor imaging plate or film.
-
Data Analysis: The resulting autoradiograms are quantified to determine the density of mGluR5 (Bmax) and the dissociation constant (Kd).[1]
Post-Mortem Western Blot Protocol (Human)
-
Tissue Homogenization: Post-mortem brain tissue from specific regions of interest (e.g., prefrontal cortex) is homogenized in lysis buffer.[3]
-
Protein Quantification: The total protein concentration in the homogenates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for mGluR5, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.[3]
Signaling Pathways and Experimental Workflows
Cross-Validation Workflow
Caption: Workflow for cross-validating [11C]this compound PET with post-mortem studies.
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling pathway.
References
- 1. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced Metabotropic Glutamate Receptor 5 Density in Major Depression Determined by [11C]this compound Positron Emission Tomography and Postmortem Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced metabotropic glutamate receptor 5 density in major depression determined by [(11)C]this compound PET and postmortem study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Association between human gray matter metabotropic glutamate receptor-5 availability in vivo and white matter properties: a [11C]this compound PET and diffusion tensor imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ABP688 and Other Allosteric Modulators of mGluR5
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) represents a promising therapeutic target for a variety of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR5, in particular, have garnered significant interest for their potential to dampen excessive glutamatergic signaling. This guide provides a comprehensive comparison of ABP688, a widely used PET radioligand and NAM, with other notable mGluR5 allosteric modulators: fenobam, mavoglurant, and basimglurant.
This document summarizes key quantitative data on their binding affinities and functional potencies, details the experimental protocols used to generate this data, and provides visual representations of the mGluR5 signaling pathway and associated experimental workflows.
Quantitative Comparison of mGluR5 Negative Allosteric Modulators
The following tables provide a summary of the in vitro pharmacological data for this compound, fenobam, mavoglurant, and basimglurant, allowing for a direct comparison of their binding affinities and functional potencies at the mGluR5 receptor. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Binding Affinities of mGluR5 NAMs
| Compound | Radioligand | Species/Cell Line | Parameter | Value (nM) |
| This compound | [11C]this compound | Rat brain membranes | Kd | 1.7 ± 0.2[1] |
| [3H]this compound | Human mGluR5 | Kd | 2[2] | |
| Fenobam | [3H]Fenobam | Human mGluR5 | Kd | 31 ± 4[3] |
| [3H]Fenobam | Rat mGluR5 | Kd | 54 ± 6[3] | |
| Mavoglurant (AFQ056) | [3H]MPEP Displacement | Not Specified | Ki | Not explicitly stated in a comparative study |
| Basimglurant (RG7090) | [3H]Basimglurant | Human recombinant mGlu5 | Kd | 1.1[4][5][6] |
| [3H]MPEP Displacement | Human recombinant mGlu5 | Ki | 35.6[4][5] | |
| [3H]this compound Displacement | Human recombinant mGlu5 | Ki | 1.4[4][5] |
Table 2: In Vitro Functional Potency of mGluR5 NAMs
| Compound | Assay Type | Species/Cell Line | Parameter | Value (nM) |
| Fenobam | Calcium Mobilization (Quisqualate-induced) | Human mGluR5 | IC50 | 58 ± 2[3] |
| Basal Activity Inhibition | Human mGluR5 | IC50 | 84 ± 13[3] | |
| Mavoglurant (AFQ056) | Not Specified | Not Specified | IC50 | Not explicitly stated in a comparative study |
| Basimglurant (RG7090) | Calcium Mobilization (Quisqualate-induced) | HEK293 cells (human mGlu5) | IC50 | 7.0[4][5] |
| Inositol (B14025) Phosphate Accumulation | HEK293 cells (human mGlu5) | IC50 | 5.9[4][5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these allosteric modulators, it is crucial to visualize the mGluR5 signaling cascade and the experimental workflows used to characterize them.
Canonical mGluR5 Signaling Pathway
Activation of the mGluR5 receptor by glutamate initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets.
Experimental Workflow for a Radioligand Binding Assay
This workflow illustrates the steps involved in a competition binding assay to determine the binding affinity (Ki) of a test compound.
Experimental Workflow for a Calcium Mobilization Assay
This workflow outlines the procedure for a functional assay to measure the inhibitory potency (IC50) of a NAM.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]this compound or [3H]MPEP).
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]this compound or [3H]MPEP.
-
Test compounds (e.g., this compound, fenobam, mavoglurant, basimglurant).
-
Non-specific binding control: A high concentration of a known mGluR5 NAM (e.g., 10 µM MPEP).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest mGluR5-expressing cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand at a fixed concentration (typically near its Kd value).
-
Cell membrane preparation.
-
-
For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (FLIPR)
Objective: To measure the functional potency (IC50) of a test compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (e.g., this compound, fenobam, mavoglurant, basimglurant).
-
mGluR5 agonist (e.g., quisqualate or glutamate).
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Cell Preparation:
-
Plate mGluR5-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye dissolved in assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
-
Compound Addition:
-
Add various concentrations of the test compound to the wells and incubate for a short period.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the FLIPR instrument.
-
The instrument will add a specific concentration of the mGluR5 agonist to each well to stimulate the receptor.
-
Immediately after agonist addition, the instrument will measure the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis:
-
The inhibitory effect of the test compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
Normalize the data and fit it to a dose-response curve to calculate the IC50 value of the NAM.
-
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Basimglurant | GluR | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
ABP688: A Highly Selective Antagonist for Metabotropic Glutamate Receptor 5 (mGluR5)
A comprehensive evaluation of the in vitro selectivity profile of ABP688, a potent and widely used radioligand for the study of mGluR5.
This compound is a non-competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) that has demonstrated exceptional selectivity, making it an invaluable tool for researchers in neuroscience and drug development.[1][2] Its high affinity for mGluR5, with a reported Ki of approximately 1.7 to 3.5 nM, combined with its minimal interaction with other receptors, has solidified its role as a preferred radioligand for positron emission tomography (PET) imaging studies of mGluR5 in both preclinical and clinical settings.[1][2][3]
Comparative Selectivity Profile of this compound
Experimental data robustly supports the high selectivity of this compound for mGluR5 over other metabotropic glutamate receptors and a broader panel of central nervous system (CNS) targets. In vitro binding assays have shown that this compound has a significantly lower affinity for other mGluR subtypes.
| Receptor Subtype | Binding Affinity (IC50 or Ki) |
| mGluR5 | ~1.7 - 3.5 nM (Ki) |
| mGluR1 | > 10,000 nM |
| mGluR2 | > 10,000 nM |
| mGluR3 | > 10,000 nM |
| mGluR4 | > 10,000 nM |
| mGluR6 | > 10,000 nM |
| mGluR7 | > 10,000 nM |
| mGluR8 | > 10,000 nM |
Data sourced from studies evaluating the selectivity profile of this compound. The high IC50/Ki values for other mGluRs indicate a lack of significant binding.
Furthermore, extensive screening has demonstrated that this compound does not exhibit significant binding to a wide array of other CNS receptors, ion channels, and transporters at concentrations up to 10 μM, underscoring its remarkable specificity for mGluR5.[1] This high degree of selectivity is crucial for accurately interpreting experimental results and ensuring that observed effects are attributable to the modulation of mGluR5.
Experimental Protocols
The selectivity of this compound is typically determined through competitive radioligand binding assays. Below is a representative protocol for such an experiment.
In Vitro Radioligand Binding Assay for this compound Selectivity
Objective: To determine the binding affinity (Ki) of this compound for mGluR5 and other mGluR subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human mGluR5 or other mGluR subtypes.
-
[3H]this compound (radioligand).
-
Unlabeled this compound (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Scintillation cocktail.
-
96-well microplates.
-
Filter mats (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known mGluR5 antagonist like MPEP (for non-specific binding).
-
50 µL of various concentrations of unlabeled this compound (for competition curve).
-
50 µL of [3H]this compound at a final concentration close to its Kd.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of unlabeled this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of [3H]this compound) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Biological Pathways
To further elucidate the experimental and biological context of this compound's action, the following diagrams are provided.
References
comparative pharmacokinetics of different mGluR5 PET tracers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic properties of key metabotropic glutamate (B1630785) receptor 5 (mGluR5) positron emission tomography (PET) tracers. The selection of an appropriate tracer is critical for the successful in vivo quantification of mGluR5 in neuroscience research and clinical trials.
This document summarizes key quantitative data, details common experimental protocols, and visualizes associated biological and experimental pathways to aid in the informed selection of mGluR5 PET radioligands. The tracers discussed include [11C]ABP688, [18F]FPEB, [18F]SP203, and [11C]SP203.
Comparative Pharmacokinetics of mGluR5 PET Tracers
The efficacy of a PET tracer is determined by several key pharmacokinetic parameters, including its binding potential (BPND), which reflects the density of available receptors, and its distribution volume (VT), indicating the tracer's distribution throughout the brain tissue. The ideal tracer exhibits high specific binding to the target receptor with minimal non-specific binding, along with favorable kinetics and metabolic stability.
The following table summarizes the reported BPND and VT values for prominent mGluR5 PET tracers in various human brain regions. It is important to note that values can vary between studies due to differences in subject populations, scanner technology, and data analysis methodologies.
| Tracer | Brain Region | Binding Potential (BPND) | Distribution Volume (VT) | Key Characteristics & Limitations |
| [11C]this compound | Anterior Cingulate | 5.45 ± 1.47[1] | - | High brain uptake and favorable kinetics.[2] The short half-life of Carbon-11 (20.4 minutes) requires an on-site cyclotron.[3] |
| Medial Temporal Lobe | High[2] | - | Metabolism is rapid, with about 25% of the parent compound remaining at 60 minutes post-injection.[2] | |
| Caudate | High[2] | - | Cerebellum is often used as a reference region for quantification.[4] | |
| Putamen | High[2] | - | ||
| [18F]FPEB | Insula | ~3.5[5] | - | Considered a superior tracer due to high stability and low accumulation of radiometabolites.[6] Shows excellent test-retest variability (<10%).[5] |
| Caudate Nucleus | High[5] | - | The longer half-life of Fluorine-18 (109.8 minutes) allows for distribution to facilities without a cyclotron. | |
| Thalamus | Moderate[5] | - | ||
| Globus Pallidus | ~0.5[5] | - | ||
| [18F]SP203 | - | - | - | Use is limited due to in vivo metabolism that leads to the accumulation of radiometabolites in the skull and adjacent brain regions, which can contaminate the PET signal.[6] |
| [11C]SP203 | Temporal Cortex | 5.1[6] | Apparent VT increases over scan time | Like its 18F-labeled counterpart, it generates radiometabolites that accumulate in the brain, making it less favorable than [11C]FPEB.[6][7] |
| Cingulate Cortex | 4.9[6] | |||
| Cerebellum | 1.2[6] | |||
| [11C]FPEB | Temporal Cortex | 5.3[6] | Stable VT over time | Demonstrates superiority over [11C]SP203 due to its higher metabolic stability and lack of accumulating radiometabolites in the brain.[6] |
| Cingulate Cortex | 4.7[6] | |||
| Cerebellum | 1.4[6] |
Experimental Protocols
The following section outlines a generalized experimental workflow for a typical human mGluR5 PET imaging study. Specific parameters may be adjusted based on the chosen tracer and research question.
Subject Preparation and Radiotracer Administration
Subjects are typically screened for any contraindications to PET scanning. For the scan, an intravenous line is inserted for radiotracer injection. The radiotracer, such as [11C]this compound or [18F]FPEB, is administered as a bolus injection or a bolus plus constant infusion.[8]
PET Scan Acquisition
Dynamic PET scans are acquired for a duration of 90-120 minutes immediately following tracer administration.[6] For anatomical reference and attenuation correction, a structural magnetic resonance imaging (MRI) or computed tomography (CT) scan is also performed.[2]
Arterial Blood Sampling
To determine the arterial input function, which represents the concentration of the radiotracer in arterial plasma over time, serial arterial blood samples are often collected throughout the scan.[2] These samples are then analyzed to separate the parent radiotracer from its metabolites.
Data Analysis and Kinetic Modeling
The acquired PET data is reconstructed and co-registered with the anatomical scans. Time-activity curves (TACs) are generated for various brain regions of interest. To quantify receptor binding, kinetic models are applied to the TACs. Common models include the two-tissue compartment model (2TCM) and the simplified reference tissue model (SRTM), the latter of which does not require arterial blood sampling and instead uses a reference region with negligible receptor density (e.g., cerebellum).[9][10] However, some studies suggest that the cerebellum may not be a true reference region for mGluR5 due to detectable specific binding.[6]
Visualizing Key Pathways and Workflows
To further clarify the processes involved in mGluR5 PET imaging, the following diagrams illustrate the mGluR5 signaling pathway and a generalized experimental workflow.
Caption: A simplified diagram of the mGluR5 signaling cascade.
Caption: A flowchart of a typical mGluR5 PET imaging study.
Conclusion
The choice of an mGluR5 PET tracer should be guided by the specific research goals, the availability of a cyclotron, and the desired trade-off between scan duration and quantification accuracy. [18F]FPEB and [11C]this compound are currently considered the most reliable tracers for quantifying mGluR5 in the human brain due to their favorable pharmacokinetic profiles and metabolic stability. In contrast, the utility of [18F]SP203 and [11C]SP203 is hampered by the formation of brain-penetrant radiometabolites. This guide provides a foundational understanding to assist researchers in selecting the most appropriate tool for their mGluR5 imaging needs.
References
- 1. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated this compound derivative for the PET imaging of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two PET radioligands, [11C]FPEB and [11C]SP203, for quantification of metabotropic glutamate receptor 5 in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two PET radioligands, [11C]FPEB and [11C]SP203, for quantification of metabotropic glutamate receptor 5 in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET imaging of mGluR5 in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Simplified Reference Tissue Model for PET Receptor Studies | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of ABP688
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of ABP688, a non-competitive and selective mGluR5 antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes its known chemical properties with general best practices for laboratory chemical and radioactive waste management.
Important Note: Before proceeding with any disposal protocol, it is mandatory to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations. The procedures outlined below are based on general laboratory safety principles.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in determining the appropriate disposal route. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O | [1] |
| Molecular Weight | 240.3 g/mol | [1][2] |
| CAS Number | 924298-51-1 | [1] |
| Purity | ≥98% | [1][2] |
| Formulation | Solid | [1] |
| Solubility in DMSO | 100 mM | [1] |
| Ki (human mGluR5) | 1.7 nM | [2][3][4] |
| IC₅₀ (glutamate-induced calcium release) | 2.3 nM | [1][2] |
Disposal of Non-Radiolabeled this compound
Non-radiolabeled this compound waste should be treated as hazardous chemical waste. The following protocol outlines the segregation, containment, and disposal procedures.
Experimental Protocol: Disposal of Non-Radiolabeled this compound
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: At the point of generation, segregate this compound-contaminated waste from non-hazardous laboratory trash. This includes:
-
Solid Waste: Unused or expired solid this compound, contaminated personal protective equipment (gloves, wipes), and disposable labware (pipette tips, tubes).
-
Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware.
-
-
Solid Waste Containment:
-
Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealable hazardous waste container.
-
The container must be compatible with chemical waste and comply with your institution's EHS guidelines.
-
-
Liquid Waste Containment:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (3-[2-(6-methyl-2-pyridinyl)ethynyl]-2-cyclohexen-1-one, O-methyloxime)".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure that the storage area is well-ventilated and that incompatible wastes are segregated.[5]
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS office.
-
Disposal of Radiolabeled this compound ([¹¹C]this compound)
Radiolabeled this compound, such as [¹¹C]this compound, must be handled as radioactive waste. The short half-life of Carbon-11 (approximately 20.4 minutes) is a critical factor in its disposal.
Experimental Protocol: Disposal of Radiolabeled this compound
-
Personal Protective Equipment (PPE): Wear appropriate PPE for handling radioactive materials, including a lab coat, safety glasses, and double gloves. Use a fume hood for manipulations.
-
Waste Segregation: Segregate radioactive waste from non-radioactive and other chemical waste.[6] Keep different types of radioactive waste separate:
-
Dry Solid Waste: Contaminated paper, gloves, plasticware.
-
Liquid Waste: Aqueous and organic solutions containing [¹¹C]this compound.
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.[7]
-
-
Decay-in-Storage: Due to the short half-life of ¹¹C, the primary disposal method is decay-in-storage.
-
Collect all [¹¹C]this compound waste in designated, shielded, and clearly labeled radioactive waste containers.
-
Label containers with the radionuclide (¹¹C), initial activity, date, and responsible researcher's name.
-
Store the containers in a designated and secure radioactive waste storage area for at least 10 half-lives (approximately 3.4 hours for ¹¹C) to allow for sufficient decay.
-
-
Post-Decay Survey:
-
After the decay period, survey the waste container with a radiation survey meter to ensure that the radioactivity is indistinguishable from background radiation.
-
-
Final Disposal:
-
If the waste is at background levels, it can be disposed of as non-radioactive waste. However, it must still be treated as hazardous chemical waste.
-
Deface or remove all radioactive material labels.
-
Dispose of the now non-radioactive but chemically hazardous waste through your institution's EHS office, following the protocol for non-radiolabeled this compound.
-
If the waste is still radioactive, continue to store it for further decay or contact your institution's Radiation Safety Officer for guidance.
-
By adhering to these procedures and consulting with your local EHS office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and professional laboratory environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bio-techne.com [bio-techne.com]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 7. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for Handling ABP688
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ABP688, a non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general guidelines for handling potent research compounds, safety protocols for radiolabeled substances, and data from related mGluR5 antagonists to establish best practices for operational safety and disposal.
Compound Properties:
| Property | Value | Source |
| Formal Name | 3-[2-(6-methyl-2-pyridinyl)ethynyl]-2-cyclohexen-1-one, O-methyloxime | [1] |
| CAS Number | 924298-51-1 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O | [1] |
| Formula Weight | 240.3 g/mol | [1] |
| Formulation | A solid | [1] |
| Solubility | DMSO: 100 mM | [1] |
| Storage | -20°C | |
| Stability | ≥ 4 years |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk. The required level of protection depends on the nature of the procedure and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses with side shields or chemical splash goggles. | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. |
| Solution Preparation and Handling | - Work within a certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves. | Reduced risk of aerosolization, but protection against splashes and spills is necessary. |
| Handling [11C]this compound (Radiolabeled) | - All PPE listed for solution preparation.- Additional lead or other appropriate shielding.- Dosimetry badges to monitor radiation exposure. | Protection from both chemical and radiological hazards is required. |
For all procedures, it is critical to wash hands thoroughly after handling the compound, even if gloves were worn.
Experimental Protocols and Handling Procedures
General Handling:
-
Designated Area: All work with this compound should be conducted in a designated and clearly labeled area to prevent cross-contamination.[2]
-
Ventilation: A certified chemical fume hood is required for all manipulations of solid this compound and for preparing stock solutions.[2]
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and if safe to do so, contain the spill with absorbent materials. Follow institutional guidelines for hazardous material cleanup.
Workflow for Handling Potent Compounds
Caption: General workflow for the safe handling of a potent research compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and compatible container.- Do not dispose of down the drain or in regular trash.- Dispose of through a certified hazardous waste vendor.[3] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the compound's name.[3] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[3] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.[3] |
| [11C]this compound Waste | - All waste must be handled as radioactive waste.- Segregate from non-radioactive waste.- Follow institutional and national guidelines for radioactive waste disposal, allowing for decay in a designated shielded area if appropriate. |
Disposal Decision Pathway
Caption: Disposal decision pathway for this compound and associated waste.
By adhering to these guidelines, researchers can safely handle this compound and its radiolabeled forms, minimizing personal exposure and ensuring proper disposal, thereby fostering a secure and compliant laboratory environment. Always consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
